DMTr-MOE-Inosine-3-CED-phosphoramidite
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C43H53N6O9P |
|---|---|
Molekulargewicht |
828.9 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C43H53N6O9P/c1-29(2)49(30(3)4)59(56-23-11-22-44)58-38-36(57-42(39(38)54-25-24-51-5)48-28-47-37-40(48)45-27-46-41(37)50)26-55-43(31-12-9-8-10-13-31,32-14-18-34(52-6)19-15-32)33-16-20-35(53-7)21-17-33/h8-10,12-21,27-30,36,38-39,42H,11,23-26H2,1-7H3,(H,45,46,50)/t36-,38-,39-,42-,59?/m1/s1 |
InChI-Schlüssel |
FSSPCCHOIYMGBP-NFQMNAKDSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling DMTr-MOE-Inosine-3'-CED-phosphoramidite: A Technical Guide for Advanced Oligonucleotide Synthesis
For Immediate Release
In the landscape of therapeutic and diagnostic oligonucleotide development, the precise chemical architecture of synthetic nucleic acids is paramount to their function and efficacy. This technical guide provides an in-depth exploration of DMTr-MOE-Inosine-3'-CED-phosphoramidite, a critical building block for the synthesis of modified oligonucleotides. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core characteristics, synthesis protocols, and functional implications of incorporating this modified nucleoside into oligonucleotide chains.
Core Concepts: Deconstructing DMTr-MOE-Inosine-3'-CED-phosphoramidite
DMTr-MOE-Inosine-3'-CED-phosphoramidite is a chemically modified nucleoside phosphoramidite (B1245037) used in automated solid-phase oligonucleotide synthesis.[1] Each component of its name denotes a specific chemical group essential for its function in the synthesis cycle:
-
DMTr (4,4'-Dimethoxytrityl): A bulky protecting group attached to the 5'-hydroxyl position of the ribose sugar. Its acid-labile nature allows for controlled, stepwise addition of nucleotides in the 3' to 5' direction.
-
MOE (2'-O-Methoxyethyl): A modification at the 2'-position of the ribose sugar. This modification is a hallmark of second-generation antisense oligonucleotides (ASOs), conferring enhanced properties to the resulting oligonucleotide.
-
Inosine (B1671953): A naturally occurring purine (B94841) nucleoside, structurally similar to guanosine (B1672433) but lacking the exocyclic amino group. Inosine can form base pairs with adenosine (B11128) (A), cytosine (C), and uracil (B121893) (U), making it a useful component for introducing specific thermodynamic properties or for applications where universal base pairing is desired.[2][3]
-
CED (Cyanoethyl Diisopropylamino): The phosphoramidite group at the 3'-position. This reactive moiety, when activated, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a protecting group for the phosphorus atom.
The strategic combination of these chemical features makes DMTr-MOE-Inosine-3'-CED-phosphoramidite a valuable tool for creating oligonucleotides with tailored biological and therapeutic properties.
Key Properties and Advantages of MOE-Inosine Incorporation
The incorporation of 2'-MOE modifications into oligonucleotides imparts several significant advantages, particularly in the context of antisense technology:
-
Enhanced Nuclease Resistance: The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases. This increased stability extends the in vivo half-life of the oligonucleotide therapeutic.
-
Increased Binding Affinity: The MOE modification locks the sugar pucker in an RNA-like C3'-endo conformation, which pre-organizes the oligonucleotide for binding to its target RNA. This results in a higher binding affinity (Tm) compared to unmodified DNA oligonucleotides.
-
Reduced Immunostimulation: Certain modifications to the sugar-phosphate backbone can reduce the innate immune response that can be triggered by synthetic oligonucleotides.
-
Favorable Pharmacokinetic Properties: The chemical properties of MOE-modified oligonucleotides contribute to improved distribution and uptake in tissues.
Inosine, when incorporated, can influence the thermodynamic stability of the oligonucleotide duplex. Notably, an inosine-cytosine (I·C) base pair is more stable than an adenosine-cytosine (A·C) mismatch, a factor that can be leveraged in probe design and therapeutic applications.[2]
Quantitative Data Summary
| Property | Value/Observation | Reference |
| Molecular Formula | C43H53N6O9P | [4] |
| Molecular Weight | 828.89 g/mol | [4] |
| Recommended Coupling Time | 6 minutes | [5] |
| Coupling Efficiency | Estimated to be >98% | General high efficiency of modified phosphoramidites |
| Deprotection | Standard conditions; avoid methylamine (B109427) with 2'-MOE-Bz-5-Me-C | [5] |
| Thermodynamic Stability of I·C pair | More stable than A·C mismatch | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the use of DMTr-MOE-Inosine-3'-CED-phosphoramidite in solid-phase oligonucleotide synthesis.
Solid-Phase Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process performed on an automated synthesizer. Each cycle consists of four main steps, resulting in the addition of a single nucleotide to the growing chain.[6][7]
dot
Step-by-Step Protocol:
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The solid support carrying the nascent oligonucleotide chain is treated with the TCA solution to remove the 5'-DMTr protecting group, exposing a free 5'-hydroxyl group.
-
Duration: 1-2 minutes.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of DMTr-MOE-Inosine-3'-CED-phosphoramidite in anhydrous acetonitrile.
-
0.45 M Activator solution (e.g., 5-Ethylthiotetrazole in acetonitrile).
-
-
Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Duration: 6 minutes for 2'-MOE modified phosphoramidites.[5]
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride in Tetrahydrofuran (THF)/Pyridine.
-
Cap B: 16% N-Methylimidazole (NMI) in THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles.
-
Duration: 1-2 minutes.
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Duration: 1-2 minutes.
-
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
dot
Protocol for Phosphodiester Oligonucleotides:
-
Cleavage and Base Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure: The solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases.
-
Note: For oligonucleotides containing components sensitive to standard deprotection, milder conditions or alternative reagents may be necessary.[8][9]
-
Protocol for Phosphorothioate (B77711) Oligonucleotides:
For oligonucleotides with a phosphorothioate backbone, the oxidation step in the synthesis cycle is replaced with a sulfurization step (e.g., using a solution of 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)). The deprotection procedure is similar to that of phosphodiester oligonucleotides, but care must be taken to minimize desulfurization.[10]
-
Cleavage and Base Deprotection:
-
Reagent: Concentrated Ammonium Hydroxide.
-
Procedure: Treat the solid support with concentrated ammonium hydroxide at 55°C for 8-12 hours.
-
Alternative for sensitive modifications: A mixture of ammonium hydroxide and methylamine (AMA) can be used for faster deprotection (e.g., 10 minutes at 65°C).[9] However, it is crucial to note that methylamine should be avoided when 2'-MOE-Bz-5-Me-C is present to prevent methylation of the N4 position.[5]
-
Application in Antisense Technology: The Role of RNase H
A primary application for oligonucleotides containing 2'-MOE modifications is in the design of "gapmer" antisense oligonucleotides. These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by "wings" of 2'-MOE modified nucleotides.
dot
The 2'-MOE wings provide nuclease resistance and high binding affinity to the target mRNA. The central DNA gap, upon hybridization with the mRNA, forms a DNA/RNA heteroduplex. This structure is recognized and cleaved by RNase H1, an endogenous enzyme, leading to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.[5][11][12] The inclusion of inosine within the gapmer design can be used to fine-tune the binding affinity and specificity of the ASO for its target.
Conclusion
DMTr-MOE-Inosine-3'-CED-phosphoramidite is a sophisticated and highly valuable reagent for the synthesis of modified oligonucleotides. Its unique combination of a 5'-DMTr protecting group for controlled synthesis, a 2'-MOE modification for enhanced stability and affinity, and an inosine base for specific pairing properties makes it a powerful tool in the development of next-generation oligonucleotide therapeutics and diagnostics. A thorough understanding of its chemical properties and the associated synthesis and deprotection protocols is essential for its successful application in the laboratory and in the advancement of nucleic acid-based technologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of RNA duplexes containing inosine·cytosine pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glenresearch.com [glenresearch.com]
- 6. DNA Oligonucleotide Synthesis [sigmaaldrich.com]
- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 8. glenresearch.com [glenresearch.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Paper published in Tetrahedron Letters on phosphorothioate oligonucleotides | NIPPON SHOKUBAI [lifescience.shokubai.co.jp]
- 11. [PDF] RNase H sequence preferences influence antisense oligonucleotide efficiency | Semantic Scholar [semanticscholar.org]
- 12. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on DMTr-MOE-Inosine Phosphoramidite: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)inosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-MOE-Inosine phosphoramidite), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.
Chemical Structure and Properties
DMTr-MOE-Inosine phosphoramidite (B1245037) is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. The key structural features include:
-
Inosine (B1671953): A naturally occurring purine (B94841) nucleoside, which can form wobble base pairs with adenosine (B11128) (A), cytosine (C), and uridine (B1682114) (U).
-
2'-O-(2-methoxyethyl) (MOE) modification: This modification at the 2' position of the ribose sugar confers enhanced nuclease resistance and increased binding affinity to target RNA, making it a valuable component in the design of antisense oligonucleotides and siRNAs.
-
Dimethoxytrityl (DMTr) group: A bulky protecting group on the 5'-hydroxyl function, which prevents unwanted reactions during synthesis and allows for the monitoring of coupling efficiency.
-
Phosphoramidite group: The reactive moiety at the 3' position that enables the sequential addition of nucleosides to the growing oligonucleotide chain.
Chemical Structure
Caption: Chemical structure of DMTr-MOE-Inosine phosphoramidite.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₃N₆O₉P | [1] |
| Molecular Weight | 828.89 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Good solubility in acetonitrile (B52724) and dichloromethane (B109758). | [2] |
| ³¹P NMR Chemical Shift | ~140 - 155 ppm (as a mixture of two diastereomers) | [3][4] |
| Storage Conditions | -20°C in the dark, desiccated. | [2] |
| Thermal Stability | Varies among different phosphoramidites; should be stored under recommended conditions to prevent degradation. | [5] |
Experimental Protocols
The following sections provide representative protocols for the synthesis, purification, and characterization of DMTr-MOE-Inosine phosphoramidite and its use in oligonucleotide synthesis. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.
Synthesis of 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine
This is a crucial intermediate in the synthesis of the final phosphoramidite. A general two-step procedure is outlined below, starting from Inosine.
Step 1: 5'-O-Dimethoxytritylation of Inosine
-
Materials: Inosine, anhydrous pyridine, 4,4'-dimethoxytrityl chloride (DMTr-Cl), dichloromethane (DCM), methanol, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve inosine in anhydrous pyridine.
-
Cool the solution in an ice bath.
-
Add DMTr-Cl portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain 5'-O-DMTr-inosine.
-
Step 2: 2'-O-Alkylation with 2-methoxyethyl bromide
-
Materials: 5'-O-DMTr-inosine, anhydrous dimethylformamide (DMF), sodium hydride (NaH), 2-methoxyethyl bromide.
-
Procedure:
-
Dissolve 5'-O-DMTr-inosine in anhydrous DMF.
-
Cool the solution in an ice bath and add NaH portion-wise.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-methoxyethyl bromide and continue stirring overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to yield 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine.
-
Phosphitylation of 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine
This step introduces the reactive phosphoramidite moiety.
-
Materials: 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine, anhydrous dichloromethane, N,N-diisopropylethylamine (DIPEA), 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Procedure:
-
Co-evaporate the dried 5'-O-DMTr-2'-O-(2-methoxyethyl)inosine with anhydrous acetonitrile and then dissolve in anhydrous dichloromethane under an argon atmosphere.
-
Add DIPEA to the solution.
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC or HPLC.
-
Quench the reaction with methanol.
-
Dilute with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to a foam.
-
The crude product is typically purified by precipitation from a non-polar solvent like hexane (B92381) or by flash chromatography on silica gel.
-
Characterization
³¹P NMR Spectroscopy:
-
Dissolve the purified phosphoramidite in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire the proton-decoupled ³¹P NMR spectrum.
-
The spectrum should show two signals in the range of 140-155 ppm, corresponding to the two diastereomers.[3][4]
-
The absence of significant signals in other regions indicates high purity.
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from A to B is used to elute the product.
-
The chromatogram should show two major peaks corresponding to the two diastereomers. Purity is determined by integrating the peak areas.
Oligonucleotide Synthesis using DMTr-MOE-Inosine Phosphoramidite
The standard phosphoramidite cycle on an automated DNA/RNA synthesizer is used.
-
De-blocking (Detritylation): The DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support is removed using a solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: The DMTr-MOE-Inosine phosphoramidite is activated (e.g., with 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing chain. A coupling time of approximately 6 minutes is recommended for 2'-MOE phosphoramidites.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.
This cycle is repeated for each subsequent phosphoramidite addition. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for DMTr-MOE-Inosine phosphoramidite.
Oligonucleotide Synthesis Cycle
Caption: Automated oligonucleotide synthesis cycle using phosphoramidite chemistry.
Quality Control Workflow
Caption: Quality control workflow for DMTr-MOE-Inosine phosphoramidite.
Applications in Research and Drug Development
DMTr-MOE-Inosine phosphoramidite is a critical reagent for the synthesis of modified oligonucleotides with therapeutic potential. The incorporation of 2'-MOE-modified nucleosides, including inosine, into antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) offers several advantages:
-
Enhanced Nuclease Resistance: The 2'-MOE modification protects the oligonucleotide from degradation by cellular nucleases, increasing its in vivo stability and duration of action.
-
Increased Binding Affinity: MOE-modified oligonucleotides exhibit higher binding affinity for their target RNA sequences, leading to improved potency.
-
Reduced Toxicity: Compared to some other modifications, the 2'-MOE group generally has a favorable toxicity profile.
-
Modulation of Gene Expression: By incorporating these modified oligonucleotides into ASOs, researchers can specifically target and downregulate the expression of disease-causing genes.
The use of inosine in these sequences can be strategic for targeting multiple variants of a gene or for creating universal binding sites. This makes DMTr-MOE-Inosine phosphoramidite a valuable tool for the development of next-generation nucleic acid-based therapeutics.
References
The Role of Inosine as a Universal Base in Nucleic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, plays a pivotal role in the structure, function, and metabolism of nucleic acids. Lacking the exocyclic amino group of guanosine, inosine exhibits unique base-pairing properties, enabling it to interact with all four canonical bases. This "universal" pairing capacity is fundamental to its biological significance, from its role in the wobble position of transfer RNA (tRNA) anticodons, facilitating the degeneracy of the genetic code, to its generation in messenger RNA (mRNA) through adenosine-to-inosine (A-to-I) editing, a critical post-transcriptional modification that diversifies the proteome. In the realm of molecular biology and drug development, inosine serves as a valuable tool in the design of degenerate primers and probes and is a key component in the development of therapeutic oligonucleotides. This technical guide provides a comprehensive overview of the core principles of inosine's function as a universal base, including its biochemical properties, thermodynamic stability, and biological implications. Detailed experimental protocols for the synthesis, detection, and analysis of inosine-containing nucleic acids are provided, alongside visualizations of key pathways and workflows to support researchers and professionals in the field.
Introduction: The Versatility of Inosine
Inosine is a purine nucleoside composed of hypoxanthine (B114508) linked to a ribose sugar. Its significance in molecular biology stems from its ability to form hydrogen bonds with adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T) or uracil (B121893) (U), albeit with varying degrees of stability.[1][2][3] This promiscuous base-pairing behavior underlies its function as a "universal" base in various biological contexts.
One of the most well-established roles of inosine is in the wobble hypothesis , proposed by Francis Crick. Located at the first position of the anticodon (the "wobble" position) in certain tRNAs, inosine can recognize multiple codons that differ in their third base, thereby allowing a single tRNA to decode several synonymous codons.[4]
Furthermore, inosine is a central player in A-to-I RNA editing , a post-transcriptional modification catalyzed by Adenosine (B11128) Deaminases Acting on RNA (ADAR) enzymes.[4] This process converts adenosine residues to inosine within double-stranded RNA (dsRNA) structures. Since the translational machinery interprets inosine as guanosine, A-to-I editing can lead to codon changes, resulting in the synthesis of proteins not directly encoded by the genome. This editing can also create or destroy splice sites and influence RNA stability and localization.
In the laboratory, the universal pairing capability of inosine is harnessed for various applications. It is commonly incorporated into degenerate primers for polymerase chain reaction (PCR) to amplify a range of related gene sequences. In drug development, inosine-containing oligonucleotides are being explored for their therapeutic potential, including in antisense and RNAi technologies.
This guide will delve into the quantitative aspects of inosine's interactions, provide detailed methodologies for its study, and visualize the complex pathways in which it participates.
Quantitative Data on Inosine Base Pairing and Stability
The stability of a nucleic acid duplex is influenced by the identity of the base pairs and their nearest neighbors. The thermodynamic parameters, including the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), quantify this stability. The melting temperature (Tm), the temperature at which 50% of the duplex is denatured, is a direct measure of its stability.
Thermodynamic Parameters of Deoxyinosine in DNA Duplexes
The following table summarizes the nearest-neighbor thermodynamic parameters for deoxyinosine (dI) paired with each of the four canonical DNA bases in a DNA duplex. These values are crucial for predicting the stability of inosine-containing DNA oligonucleotides.
| Nearest-Neighbor Triplet (5'-NIN'-3' / 3'-N'XN-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |
| I·C Pairs | |||
| A I C / T C G | -9.1 | -23.5 | -2.1 |
| C I C / G C G | -10.9 | -28.8 | -2.3 |
| G I C / C C G | -12.9 | -34.9 | -2.5 |
| T I C / A C G | -8.6 | -22.7 | -1.8 |
| C I A / G C T | -8.5 | -22.7 | -1.7 |
| I·A Pairs | |||
| A I A / T A T | -7.8 | -21.4 | -1.4 |
| C I A / G A T | -9.4 | -26.1 | -1.6 |
| G I A / C A T | -10.4 | -29.2 | -1.7 |
| T I A / A A T | -7.8 | -21.8 | -1.3 |
| I·T Pairs | |||
| A I T / T T A | -6.9 | -19.4 | -1.1 |
| C I T / G T A | -8.6 | -24.5 | -1.3 |
| G I T / C T A | -9.8 | -28.0 | -1.4 |
| T I T / A T A | -6.5 | -18.8 | -0.9 |
| I·G Pairs | |||
| A I G / T G C | -7.9 | -22.2 | -1.3 |
| C I G / G G C | -9.6 | -27.2 | -1.5 |
| G I G / C G C | -10.8 | -30.7 | -1.6 |
| T I G / A G C | -7.4 | -21.2 | -1.1 |
Data adapted from Watkins NE Jr, SantaLucia J Jr. Nucleic Acids Res. 2005;33(19):6258-67.[1] The general trend in decreasing stability for deoxyinosine pairs is I·C > I·A > I·T ≈ I·G.[1]
Thermodynamic Parameters of Inosine in RNA Duplexes
The stability of inosine in RNA duplexes is also sequence-dependent. The following tables provide data on the thermodynamic stability of I·C and I·U pairs in RNA.
Table 2.2.1: Thermodynamic Measurements of Inosine-Modified RNA in Duplexes [2][3]
| Base Pair | Tm (°C) | –ΔG°37 (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |
| RNA/DNA Hybrid | ||||
| rI/dC | 47.3 | 7.9 | -59.2 | -165.7 |
| rI/dA | 38.4 | 5.5 | -50.1 | -143.9 |
| rI/dT | 41.5 | 6.3 | -53.2 | -150.3 |
| rI/dG | 34.7 | 4.2 | -44.5 | -129.9 |
| RNA/RNA Duplex | ||||
| rI/rC | 55.9 | 9.9 | -67.1 | -184.4 |
| rI/rA | 49.8 | 7.8 | -58.9 | -164.7 |
| rI/rU | 52.3 | 8.7 | -62.5 | -173.3 |
| rI/rG | 46.3 | 7.9 | -58.6 | -163.4 |
Data from Inosine-Induced Base Pairing Diversity during Reverse Transcription. ACS Chem Biol. 2022;17(2):355-365.[2][3]
Table 2.2.2: Nearest-Neighbor Free Energy Parameters for I·C Pairs in RNA (ΔG°37 in kcal/mol)
| Nearest-Neighbor | ΔG°37 (kcal/mol) |
| 5'-AIC/3'-UCG | -2.1 |
| 5'-CIC/3'-GCG | -2.3 |
| 5'-GIC/3'-CCG | -2.5 |
| 5'-UIC/3'-ACG | -1.8 |
| 5'-CIA/3'-GUT | -1.7 |
Data adapted from Wright DJ, et al. Nucleic Acids Res. 2018;46(22):11934-11944.[2]
Table 2.2.3: Comparison of Stability for Internal I·U vs. A-U and G-U Pairs in RNA
| Comparison | Average ΔΔG°37 (kcal/mol) |
| Internal I·U vs. A-U | +2.3 (less stable) |
| Terminal I·U vs. A-U | -0.8 (more stable) |
| Internal I·U vs. G-U | +1.9 (less stable) |
| Terminal I·U vs. G-U | -0.9 (more stable) |
Data adapted from Wright DJ, et al. Biochemistry. 2007;46(15):4625-34.[5]
Key Biological Roles and Pathways Involving Inosine
Purine Metabolism
Inosine is a key intermediate in the purine metabolism pathway. It is formed from the deamination of adenosine by adenosine deaminase or from the dephosphorylation of inosine monophosphate (IMP). Inosine can then be further metabolized to hypoxanthine and subsequently to uric acid.
References
- 1. Transcriptome-wide profiling of A-to-I RNA editing by Slic-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of RNA duplexes containing inosine·cytosine pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nearest neighbor parameters for inosine x uridine pairs in RNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biophysical Advantages of 2'-O-Methoxyethyl (MOE) Modified RNA Duplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides has paved the way for a new era of nucleic acid-based therapeutics. Among these, the 2'-O-methoxyethyl (MOE) modification of RNA has emerged as a cornerstone technology, particularly in the development of antisense oligonucleotides (ASOs). This in-depth technical guide explores the core biophysical properties of MOE-modified RNA duplexes, providing a comprehensive overview of their enhanced thermal stability, superior nuclease resistance, high binding affinity, and distinct structural characteristics. Detailed experimental protocols and comparative data are presented to equip researchers with the foundational knowledge required for the rational design and evaluation of next-generation RNA therapeutics.
Core Biophysical Properties of MOE-Modified RNA Duplexes
The introduction of a 2'-O-methoxyethyl group on the ribose sugar of an RNA nucleotide imparts a range of advantageous biophysical properties. These enhancements are critical for the in vivo efficacy and safety of therapeutic oligonucleotides.
Enhanced Thermal Stability
MOE modifications significantly increase the thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates into single strands. A higher Tm indicates a more stable duplex. The 2'-MOE modification preorganizes the sugar into a C3'-endo pucker conformation, which is characteristic of A-form RNA helices. This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable structure.[1]
The increase in Tm is additive, with each MOE modification contributing to the overall stability of the duplex. This allows for the fine-tuning of duplex stability by controlling the number and position of MOE modifications within an oligonucleotide sequence.
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference Sequence Context |
| 2'-O-Methoxyethyl (MOE) | +0.9 to +1.6 | Compared to unmodified DNA |
| 2'-O-Methoxyethyl (MOE) | ~+2 | MOE-RNA/RNA duplexes compared to PS-DNA/RNA hybrids |
| 2'-O-Methyl (2'-OMe) | Similar to MOE | - |
| 2'-Fluoro (2'-F) | ~+2.5 | - |
Table 1: Comparative Thermal Stability of 2'-Modified Oligonucleotides. The table summarizes the reported increase in melting temperature (Tm) per modification for MOE and other common 2'-modifications.
Superior Nuclease Resistance
A major hurdle for the therapeutic use of unmodified oligonucleotides is their rapid degradation by cellular nucleases. The 2'-MOE modification provides substantial protection against nuclease-mediated cleavage.[2] The bulky methoxyethyl group at the 2' position sterically hinders the approach of nucleases, thereby increasing the oligonucleotide's half-life in biological fluids and within cells.[3][4] This enhanced stability is crucial for achieving sustained therapeutic effects. While phosphorothioate (B77711) (PS) backbone modifications are also employed to enhance nuclease resistance, the combination of MOE and PS modifications offers a synergistic effect, providing robust protection against enzymatic degradation.[5]
| Oligonucleotide Type | Relative Nuclease Resistance | Key Observations |
| Unmodified RNA/DNA | Low | Rapidly degraded by endo- and exonucleases. |
| Phosphorothioate (PS) DNA | Moderate | Increased resistance compared to unmodified oligonucleotides. |
| 2'-MOE-modified RNA | High | Significantly more resistant to nuclease degradation than both unmodified and PS-modified oligonucleotides.[6] |
| 2'-MOE + PS-modified RNA | Very High | Combination of modifications provides the highest level of nuclease resistance. |
Table 2: Qualitative Comparison of Nuclease Resistance. This table provides a general comparison of the nuclease resistance conferred by different oligonucleotide modifications.
High Binding Affinity
MOE-modified oligonucleotides exhibit a high binding affinity for their complementary RNA targets.[7] This enhanced affinity is primarily attributed to the pre-organized C3'-endo sugar conformation, which minimizes the conformational changes required for duplex formation.[3] A higher binding affinity, often reflected in a lower dissociation constant (Kd), allows for the use of lower drug concentrations to achieve the desired therapeutic effect, potentially reducing off-target effects. Isothermal titration calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding, including the binding affinity (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS).[8]
While specific Kd values are highly sequence-dependent, ITC experiments consistently demonstrate the favorable binding thermodynamics of MOE-modified oligonucleotides to their RNA targets.
Structural Characteristics
X-ray crystallography studies of fully MOE-modified RNA duplexes have provided detailed insights into their three-dimensional structure. These studies confirm that MOE-RNA duplexes adopt a classic A-form helical geometry, similar to natural RNA-RNA duplexes.[5][6] The 2'-MOE groups are located in the minor groove of the duplex and adopt a well-defined structure.[5] The extensive hydration of the MOE substituents may also play a role in the improved cellular uptake of these modified oligonucleotides.[5] A specific hydration pattern that bridges the substituent and phosphate (B84403) oxygen atoms in the minor groove is thought to contribute to the high nuclease resistance of MOE-RNA.[5]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the biophysical properties of MOE-modified RNA duplexes.
UV Melting Temperature (Tm) Analysis
This protocol outlines the determination of the melting temperature of an oligonucleotide duplex by monitoring the change in UV absorbance with temperature.
Materials:
-
UV-Vis spectrophotometer with a temperature controller (e.g., Agilent Cary 3500 or Beckman DU 640).[9][10]
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
-
Melting buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0). Buffer composition can significantly impact Tm.
-
MOE-modified oligonucleotide and its complementary RNA strand, purified and desalted.
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the MOE-modified oligonucleotide and its complement in the melting buffer.
-
Determine the concentration of each single-stranded oligonucleotide using its extinction coefficient at 260 nm.
-
Prepare the duplex sample by mixing equimolar amounts of the two complementary strands in the melting buffer to a final concentration in the low micromolar range (e.g., 1-5 µM).[10]
-
Anneal the duplex by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.
-
-
Instrument Setup:
-
Data Acquisition:
-
Place the cuvette containing the duplex sample in the spectrophotometer.
-
Start the temperature ramp and record the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the midpoint of the transition in the melting curve.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative corresponds to the Tm.[10]
-
References
- 1. research-collection.ethz.ch [research-collection.ethz.ch]
- 2. Frontiers | Emerging tools in plant genome editing [frontiersin.org]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 8. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UV melting of oligonucleotides [bio-protocol.org]
- 10. agilent.com [agilent.com]
The Architect's Toolbox: A Technical Guide to Modified Phosphoramidites in Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
The dawn of nucleic acid-based therapeutics has ushered in a new era of precision medicine, offering the potential to target diseases at their genetic roots. At the heart of this revolution lies the ingenuity of chemical modifications to oligonucleotides, enabled by the versatility of phosphoramidite (B1245037) chemistry. These modifications are not mere chemical embellishments; they are critical architectural elements that transform fragile, transient nucleic acid strands into robust, effective therapeutic agents. This in-depth technical guide explores the core applications of modified phosphoramidites in therapeutic research, providing a comprehensive overview of their impact on drug efficacy, detailed experimental methodologies, and a visual representation of the intricate biological pathways they modulate.
The Foundation: Enhancing Oligonucleotide Properties Through Chemical Modification
Unmodified oligonucleotides are of limited therapeutic value due to their rapid degradation by nucleases, poor cellular uptake, and potential for off-target effects. Chemical modifications introduced via specialized phosphoramidites are designed to overcome these limitations. The following tables summarize the quantitative impact of the most common and impactful modifications on key biophysical and pharmacokinetic properties.
Table 1: Impact of Modifications on Thermal Stability (Tm)
| Modification | Change in Tm per Modification (°C) | Key Characteristics | Therapeutic Applications |
| Phosphorothioate (B77711) (PS) | Minimal change or slight decrease | Nuclease resistance, increased protein binding | ASOs, siRNAs, Aptamers |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 | Nuclease resistance, increased binding affinity | ASOs, siRNAs, miRNA inhibitors |
| 2'-O-Methoxyethyl (2'-MOE) | +1.5 to +2.5 | Excellent nuclease resistance, high binding affinity, reduced toxicity | ASOs (FDA-approved drugs) |
| Locked Nucleic Acid (LNA) | +2 to +8 | Unprecedented binding affinity, excellent mismatch discrimination, high nuclease resistance | ASOs, siRNAs, miRNA targeting, diagnostics |
| 2'-FANA | +1.5 to +2.0 | High binding affinity, nuclease resistance, potent gene silencing | siRNAs, ASOs |
Note: Tm values are approximate and can vary based on sequence, length, and experimental conditions.
Table 2: Comparative Pharmacokinetic Properties of Modified Oligonucleotides
| Modification | Plasma Half-life | Tissue Distribution | Primary Route of Elimination |
| Unmodified (PO) | < 5 minutes[1] | Rapidly cleared | Renal excretion |
| Phosphorothioate (PS) | Biphasic: initial (0.5-1 hr), terminal (35-50 hrs)[1][2] | Broad tissue distribution, high in liver and kidney[2] | Slow metabolism in tissues |
| 2'-O-Methyl (2'-OMe) PS | Long half-life, consistent across species[3] | Accumulates in various tissues, including muscle | Primarily metabolism |
| 2'-MOE PS | Long half-life, slow redistribution from tissues[4][5] | Wide distribution, particularly to liver and kidney[5] | Slow metabolism by endo- and exonucleases[5] |
| LNA PS | Long tissue half-life | High accumulation in the liver | Metabolism |
Table 3: Efficacy of Modified Antisense Oligonucleotides Targeting Bcl-2
| ASO Modification | Target Site | Cell Line | IC50 / Efficacy | Reference |
| Phosphorothioate (PS) | Translation initiation site | 697 (leukemia) | 5-10 times more potent than phosphodiester | [6] |
| 2'-MOE | Codons 6-12 | A549 (lung cancer) | Significant Bcl-2 mRNA and protein reduction | [7] |
| LNA | Mismatch to Bcl-xL | MDA-MB-231 (breast), H125 (lung) | More effective downregulation of Bcl-xL than 2'-MOE ASO | [8] |
| Phosphorothioate (PS) | - | 8305C (thyroid carcinoma) | IC50 of 42.0 µM (cisplatin) reduced to 8.6 µM with ASO | [9] |
Experimental Protocols: From Synthesis to Cellular Activity
The successful application of modified oligonucleotides in a therapeutic context relies on robust and reproducible experimental protocols. This section provides detailed methodologies for key stages of research and development.
Synthesis of Modified Oligonucleotides via Phosphoramidite Chemistry
The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation. For modified oligonucleotides, the key difference lies in the use of a specific modified phosphoramidite monomer during the coupling step.
General Protocol for Solid-Phase Oligonucleotide Synthesis:
-
Deblocking: The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: The next phosphoramidite monomer in the sequence, dissolved in an anhydrous solvent (e.g., acetonitrile), is activated by a catalyst (e.g., tetrazole) and coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. For LNA-containing oligonucleotides, a longer coupling time (e.g., 180-250 seconds) is recommended due to steric hindrance.[10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a mixture of THF, pyridine, and water). For phosphorothioate linkages, this step is replaced by a sulfurization step using a sulfurizing agent (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT)).
Synthesis of LNA Phosphoramidites:
A common method for preparing LNA phosphoramidites involves the phosphitylation of the 3'-OH group of an LNA monomer using 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like 4,5-dicyanoimidazole (B129182) (DCI).[11][12][13] The resulting phosphoramidite can often be used in oligonucleotide synthesis without further purification.[11][13]
Synthesis of FANA Phosphoramidites:
The synthesis of 4'S-FANA phosphoramidites involves the protection of the 5'-hydroxyl group of the FANA nucleoside with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using bis(diisopropylamino)-β-cyanoethylphosphoramidite and an activator like diisopropylammonium tetrazolide.[14]
In Vitro Evaluation of siRNA-Mediated Gene Silencing
Protocol for siRNA Transfection and Analysis:
-
Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are 30-50% confluent at the time of transfection.[15]
-
Complex Formation:
-
Dilute the siRNA to the desired final concentration (e.g., 10-50 nM) in a serum-free medium (e.g., Opti-MEM).[15]
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.[16]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.[15][16]
-
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.[15]
-
Analysis of Gene Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Isolate total RNA from the cells and perform reverse transcription to generate cDNA. Quantify the target mRNA levels using qRT-PCR with gene-specific primers. Normalize the results to a housekeeping gene.
-
Western Blotting: Lyse the cells and quantify the total protein concentration. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Aptamer Selection using Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
General Protocol for SELEX:
-
Library Preparation: A large, random library of single-stranded DNA or RNA oligonucleotides is synthesized.
-
Incubation with Target: The oligonucleotide library is incubated with the target molecule (e.g., protein, cell) under specific binding conditions (buffer, temperature).
-
Partitioning: Oligonucleotides that bind to the target are separated from the unbound sequences. This can be achieved using methods like affinity chromatography, filter binding, or magnetic beads.[17]
-
Elution: The bound oligonucleotides are eluted from the target.
-
Amplification: The eluted oligonucleotides are amplified by PCR (for DNA libraries) or RT-PCR followed by in vitro transcription (for RNA libraries) to enrich the pool of binding sequences.
-
Iteration: The enriched pool is used for the next round of selection. This cycle is typically repeated for 8-15 rounds to isolate high-affinity aptamers.
-
Sequencing and Characterization: The final enriched pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of the selected aptamers are then characterized.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
Understanding the complex interplay between modified oligonucleotides and cellular machinery is crucial for rational drug design. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
Antisense Oligonucleotide (ASO) Mechanism of Action: RNase H-Mediated Degradation
Caption: ASO binding to target mRNA recruits RNase H, leading to mRNA cleavage and reduced protein expression.
Therapeutic siRNA Development Workflow
References
- 1. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the Effect of Organ Impairment on the Pharmacokinetics of 2'-MOE and Phosphorothioate Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 | MDPI [mdpi.com]
- 7. A novel bispecific antisense oligonucleotide inhibiting both bcl-2 and bcl-xL expression efficiently induces apoptosis in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A functionally improved locked nucleic acid antisense oligonucleotide inhibits Bcl-2 and Bcl-xL expression and facilitates tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Bcl-2 antisense oligonucleotide on drug-sensitivity in association with apoptosis in undifferentiated thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
- 11. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 12. EP1409497B1 - Method for preparation of lna phosphoramidites - Google Patents [patents.google.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. m.youtube.com [m.youtube.com]
- 17. blog.alphalifetech.com [blog.alphalifetech.com]
The Role of Inosine in Wobble Base Pairing: An In-depth Technical Guide for Probe Design and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular biology and diagnostics, the strategic use of modified oligonucleotides is paramount for achieving specificity and sensitivity. Among these, probes incorporating the nucleoside inosine (B1671953) stand out for their unique ability to engage in wobble base pairing. This technical guide provides a comprehensive overview of the principles of inosine's promiscuous pairing, its thermodynamic implications, and its practical applications in research and drug development. Detailed experimental protocols and visual workflows are presented to equip researchers with the knowledge to effectively design and utilize inosine-containing probes.
Core Principle: Inosine and the Wobble Hypothesis
Inosine (I), the nucleoside of hypoxanthine, is structurally similar to guanosine (B1672433) but lacks the exocyclic amino group at the C2 position. This seemingly minor difference grants inosine the ability to form hydrogen bonds with all four canonical bases: adenine (B156593) (A), cytosine (C), guanine (B1146940) (G), and thymine (B56734) (T). This phenomenon, an extension of Crick's "wobble hypothesis," allows a single inosine-containing probe to recognize multiple target sequences at a specific position.[1][2]
The stability of these pairings is not equal, following a general trend: I-C is the most stable, followed by I-A, and then I-T and I-G, which are roughly equivalent in stability.[3][4] This preferential pairing is a critical consideration in probe design. While often termed a "universal base," inosine's pairing is biased, a factor that can be leveraged to fine-tune probe specificity.[5]
Quantitative Data: Thermodynamic Properties of Inosine Base Pairing
The stability of a DNA duplex is crucial for the performance of hybridization probes. The inclusion of inosine generally destabilizes a duplex compared to a standard Watson-Crick G-C pair due to the formation of two hydrogen bonds instead of three.[2] The precise thermodynamic contributions are dependent on the neighboring base pairs. The following tables summarize key thermodynamic parameters for various inosine pairings in DNA duplexes, providing a quantitative basis for probe design and melting temperature (Tm) prediction.
Table 1: Nearest-Neighbor Thermodynamic Parameters for I-X Pairs in DNA Duplexes [3]
| Nearest-Neighbor (5'-3'/3'-5') | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |
| I-C Pairs | |||
| AI/TC | -8.5 | -22.4 | -1.8 |
| TI/AC | -7.8 | -21.0 | -1.5 |
| CI/GC | -10.6 | -27.2 | -2.5 |
| GI/CC | -13.3 | -35.5 | -2.8 |
| I-A Pairs | |||
| AI/TA | -5.7 | -16.3 | -0.8 |
| TI/AA | -5.9 | -17.5 | -0.7 |
| CI/GA | -8.0 | -22.6 | -1.3 |
| GI/CA | -8.8 | -24.4 | -1.5 |
| I-T Pairs | |||
| AI/TT | -4.4 | -13.5 | -0.4 |
| TI/AT | -4.8 | -15.2 | -0.3 |
| CI/GT | -6.5 | -19.0 | -0.8 |
| GI/CT | -7.9 | -23.2 | -1.0 |
| I-G Pairs | |||
| AI/TG | -6.0 | -17.4 | -0.8 |
| TI/AG | -5.7 | -17.1 | -0.6 |
| CI/GG | -8.1 | -23.5 | -1.1 |
| GI/CG | -8.9 | -25.9 | -1.2 |
Data adapted from Watkins and SantaLucia, 2005. Values are for duplex formation in 1 M NaCl.
Table 2: Comparison of Duplex Stability with Different Inosine Pairings [6]
| Duplex with Base Pair | -ΔG°₃₇ (kcal/mol) at 1 M Na⁺ |
| G•C | 12.5 |
| D•T (2,6-diaminopurine•Thymine) | 11.2 |
| I•C | 11.2 |
| A•T | 10.4 |
| G•T | 9.15 |
| I•T | 8.83 |
This table illustrates the relative stabilities of duplexes containing different canonical and non-canonical base pairs, highlighting the destabilizing effect of inosine compared to guanine.
Experimental Protocols
The successful application of inosine-containing probes hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of Inosine-Containing Oligonucleotides
Standard phosphoramidite (B1245037) chemistry is used for the synthesis of oligonucleotides containing inosine.
-
Solid Support Preparation: Start with a universal controlled pore glass (CPG) solid support.
-
First Base Coupling: Couple the first nucleoside phosphoramidite (e.g., a standard A, T, C, or G) to the universal support.
-
Synthetic Cycle (for each subsequent base, including inosine):
-
Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid in dichloromethane).
-
Coupling: Activate the desired phosphoramidite (including inosine phosphoramidite) with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing oligonucleotide chain. Inosine phosphoramidite is added at the desired positions in the sequence.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat: Continue the synthetic cycle until the desired sequence is assembled.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonia (B1221849) solution.
-
Purification: Purify the full-length inosine-containing oligonucleotide using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Protocol 2: PCR with Inosine-Containing Degenerate Primers
Inosine is frequently used in degenerate primers to amplify a family of related genes or to clone a gene from a species where the exact DNA sequence is unknown.[7]
-
Primer Design:
-
Identify conserved regions flanking a variable region of the target gene(s).
-
Design forward and reverse primers targeting these conserved regions.
-
At positions of codon degeneracy, substitute with inosine. For a four-fold degenerate site, a single inosine can replace a mixture of four primers.[7]
-
Aim for a primer length of 20-30 bases and a calculated melting temperature (Tm) between 55-65°C. Note that Tm calculations should account for the destabilizing effect of inosine.
-
-
PCR Reaction Setup (50 µL reaction):
-
5 µL 10x PCR Buffer (with MgCl₂)
-
1 µL dNTP mix (10 mM each)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1-5 µL Template DNA (10 ng - 1 µg)
-
0.5 µL Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-40 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 50-60°C for 30-60 seconds (optimization may be required, often starting 5°C below the calculated Tm).
-
Extension: 72°C for 1 minute per kb of expected product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates successful amplification. The product can then be purified and sequenced.
Protocol 3: Fluorescence In Situ Hybridization (FISH) with Inosine Probes
Inosine-containing probes can be used in FISH to detect target RNA or DNA sequences in situ, particularly when dealing with sequence variability.
-
Probe Design and Labeling:
-
Design a set of oligonucleotide probes (typically 20-50 bases long) tiling the target region.
-
Incorporate inosine at known or potential polymorphic sites.
-
Label the probes with a fluorophore (e.g., through a 5' or 3' modification during synthesis).
-
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.5% Triton X-100 in PBS.
-
-
Hybridization:
-
Prepare a hybridization buffer (e.g., 40% formamide, 2x SSC, 10% dextran (B179266) sulfate).
-
Dilute the fluorescently labeled inosine probes in the hybridization buffer to a final concentration of 1-5 ng/µL.
-
Apply the probe solution to the sample, cover with a coverslip, and seal.
-
Denature the sample and probe by heating at 75-85°C for 5-10 minutes.
-
Incubate at 37°C overnight in a humidified chamber.
-
-
Washing:
-
Wash the samples in a series of increasingly stringent buffers to remove unbound probes (e.g., start with 2x SSC at 42°C, followed by 0.1x SSC at 42°C).
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the sample with an anti-fade mounting medium.
-
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving inosine-containing probes.
Caption: Workflow for SNP Genotyping using Allele-Specific PCR with Inosine Probes.
Caption: Workflow for Viral Subtype Identification using Degenerate PCR with Inosine Primers.
Applications in Research and Drug Development
The unique properties of inosine make it a valuable tool in various research and development applications:
-
Cloning and Gene Discovery: Degenerate primers containing inosine are instrumental in amplifying and cloning genes from organisms with uncharacterized genomes or for identifying members of a gene family.[7]
-
Diagnostics: Inosine-containing probes can be used in diagnostic assays to detect pathogens with high genetic variability, such as RNA viruses. By accommodating sequence variations, these probes can increase the inclusivity of an assay.
-
SNP Genotyping: In allele-specific PCR, inosine can be incorporated into primers at positions of known single nucleotide polymorphisms (SNPs) that are not the target SNP, thereby reducing the complexity of primer design when multiple SNPs are present in the primer binding site.[8][9]
-
Therapeutic Oligonucleotides: In the development of antisense oligonucleotides or siRNAs, inosine can be incorporated to target multiple variants of an mRNA transcript, potentially increasing the therapeutic efficacy against a genetically diverse target.
Conclusion
Inosine's ability to participate in wobble base pairing provides a powerful tool for researchers and drug developers. By understanding the thermodynamic principles that govern its interactions and by employing robust experimental protocols, inosine-containing probes can be designed to address challenges posed by sequence degeneracy. The applications of this versatile nucleoside will undoubtedly continue to expand as our ability to engineer and apply nucleic acid-based technologies advances.
References
- 1. US5556747A - Method for site-directed mutagenesis - Google Patents [patents.google.com]
- 2. Oligonucleotide Properties Calculator [oligocalc.eu]
- 3. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Unique Primer with an Inosine Chain at the 5'-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Unique Primer with an Inosine Chain at the 5′-Terminus Improves the Reliability of SNP Analysis Using the PCR-Amplified Product Length Polymorphism Method | PLOS One [journals.plos.org]
DMTr-MOE-Inosine phosphoramidite molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on 5'-O-Dimethoxytrityl-2'-O-(2-methoxyethyl)inosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.
Core Molecular Data
The fundamental properties of DMTr-MOE-Inosine phosphoramidite are summarized below. This phosphoramidite is instrumental in introducing 2'-O-methoxyethyl (2'-MOE) modifications into synthetic oligonucleotides, a modification known to enhance nuclease resistance, increase binding affinity to target RNA, and reduce non-specific protein binding.
| Property | Value | Reference |
| Molecular Weight | 828.89 g/mol | [1][2] |
| Chemical Formula | C₄₃H₅₃N₆O₉P | [1][2] |
Rationale for Use in Oligonucleotide Therapeutics
The incorporation of 2'-MOE modifications, facilitated by phosphoramidites such as DMTr-MOE-Inosine, is a cornerstone of second-generation antisense oligonucleotide (ASO) technology.[3] This modification confers several advantageous properties to the resulting oligonucleotides, making them more suitable for in vivo applications.[3] Key benefits include:
-
Enhanced Nuclease Resistance: The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life.[3][4]
-
Increased Binding Affinity: The modification promotes an RNA-like (A-form) helical conformation, leading to stronger and more specific binding to complementary RNA targets.[5][6]
-
Reduced Toxicity: Compared to earlier modifications like phosphorothioates alone, 2'-MOE modifications can lead to a better toxicity profile.[3]
These characteristics have led to the successful development of several FDA-approved ASO drugs that utilize 2'-MOE chemistry.
Experimental Protocol: Solid-Phase Synthesis of a 2'-MOE-Modified Oligonucleotide
The following is a detailed methodology for the incorporation of DMTr-MOE-Inosine phosphoramidite into a growing oligonucleotide chain using automated solid-phase synthesis based on phosphoramidite chemistry. This process is cyclical, with each cycle adding one nucleotide.
Materials:
-
DMTr-MOE-Inosine phosphoramidite
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)
-
Oxidizing solution (iodine in THF/water/pyridine)
-
Anhydrous acetonitrile
-
Cleavage and deprotection solution (e.g., aqueous ammonia (B1221849)/methylamine mixture)
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis follows a four-step cycle for each nucleotide addition:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. This is achieved by treating the support with the deblocking solution, which exposes the 5'-hydroxyl group for the subsequent coupling reaction.[7][8]
-
Coupling: The DMTr-MOE-Inosine phosphoramidite is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[9][10] Coupling times for modified phosphoramidites like 2'-MOE may be longer than for standard DNA phosphoramidites to ensure high efficiency.[9]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked. This is accomplished by acetylation using the capping solutions.[8]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphate (B84403) triester by treatment with the oxidizing solution.[8][10] This step completes the addition of one nucleotide.
This four-step cycle is repeated for each subsequent phosphoramidite until the desired oligonucleotide sequence is assembled.
Post-Synthesis Processing:
-
Cleavage and Deprotection: Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed. This is typically done by heating the support in a solution of aqueous ammonia and methylamine.[1][11][12]
-
Purification: The full-length product is then purified from shorter, failure sequences, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[1]
Workflow and Logical Diagrams
The following diagrams illustrate the key processes involved in the use of DMTr-MOE-Inosine phosphoramidite.
Caption: Automated solid-phase synthesis cycle for oligonucleotide production.
Caption: Mechanism of action for a 2'-MOE gapmer antisense oligonucleotide.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. microsynth.com [microsynth.com]
- 5. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 6. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
Methodological & Application
Solid-Phase Synthesis of 2'-O-Methoxyethyl (MOE) Modified Antisense Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for the sequence-specific modulation of gene expression. Chemical modifications to the oligonucleotide backbone and sugar moieties are crucial for enhancing their drug-like properties, including nuclease resistance, binding affinity to target RNA, and pharmacokinetic profile. Among the most successful second-generation modifications is the 2'-O-methoxyethyl (MOE) modification of the ribose sugar.[1] MOE-modified ASOs exhibit high binding affinity to target RNA, excellent nuclease resistance, and a well-characterized safety profile, leading to the development of several FDA-approved antisense drugs.[1]
This document provides detailed application notes and protocols for the solid-phase synthesis of antisense oligonucleotides incorporating 2'-MOE phosphoramidites. These guidelines are intended for researchers, scientists, and drug development professionals familiar with oligonucleotide synthesis.
Principle of Solid-Phase Synthesis
The synthesis of MOE-modified oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite (B1245037) chemistry on a solid support, typically controlled pore glass (CPG). The process involves a series of repetitive cycles, with each cycle adding one nucleotide to the growing oligonucleotide chain in the 3' to 5' direction. The four key steps in each cycle are:
-
Deblocking (Detritylation): Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the support-bound oligonucleotide chain.
-
Coupling: Activation of the incoming 2'-MOE phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.
-
Oxidation or Thiolation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate (B84403) (oxidation) or phosphorothioate (B77711) (thiolation) linkage.
This cycle is repeated until the desired full-length oligonucleotide is assembled.
Experimental Protocols
Materials and Reagents
-
2'-MOE Phosphoramidites: 5'-O-DMT-2'-O-methoxyethyl-N-protected-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (A, C, G, 5-methyl-U or T).
-
Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) in acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
-
Capping Reagents:
-
Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine or lutidine.
-
Cap B: 16% N-methylimidazole in THF.
-
-
Oxidizing Solution: Iodine in THF/water/pyridine.
-
Thiolating (Sulfurizing) Reagent: 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) or Xanthane Hydride in acetonitrile/pyridine.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849)/methylamine (B109427) (AMA) or other appropriate basic solutions.
-
Anhydrous Acetonitrile
-
Anhydrous Dichloromethane
Automated Solid-Phase Synthesis Cycle
The following is a typical protocol for a 1 µmol scale synthesis on an automated synthesizer. Reagent volumes and delivery times may need to be optimized based on the specific synthesizer and scale.
| Step | Reagent/Solvent | Action | Time |
| Deblocking | 3% TCA in DCM | Delivery to column | 90 sec |
| Acetonitrile | Wash | 60 sec | |
| Coupling | 0.1 M 2'-MOE Phosphoramidite in Acetonitrile + 0.25 M ETT in Acetonitrile | Co-delivery to column | 6 min[1][2] |
| Acetonitrile | Wash | 60 sec | |
| Capping | Cap A + Cap B | Co-delivery to column | 45 sec |
| Acetonitrile | Wash | 60 sec | |
| Oxidation/Thiolation | 0.02 M Iodine solution or 0.1 M DDTT solution | Delivery to column | 60 sec |
| Acetonitrile | Wash | 90 sec |
Note: The 6-minute coupling time is a general recommendation for 2'-MOE phosphoramidites and may be optimized for specific sequences or synthesizer setups.[1][2]
Cleavage and Deprotection
-
After completion of the synthesis, the solid support is transferred to a screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) and aqueous methylamine (40%) (AMA).
-
Incubate the vial at 65°C for 15-30 minutes to cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups.
-
Caution: Do not use methylamine-containing solutions if 2'-MOE-Bz-5-Me-C is present in the sequence to avoid potential methylation of the N4 position.[1] In such cases, use only concentrated aqueous ammonia and increase the deprotection time to 12-16 hours at 55°C.
-
Cool the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Purification
The crude oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.
RP-HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA) in water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-50% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Note: The use of ion-pairing reagents like triethylammonium acetate is common for oligonucleotide purification.[3] For LC-MS applications, volatile buffers such as triethylamine/hexafluoroisopropanol (TEA/HFIP) are preferred.[3][4][5]
Characterization
The purity and identity of the synthesized MOE oligonucleotide are confirmed by analytical techniques such as:
-
Analytical RP-HPLC or UPLC: To assess purity.
-
Mass Spectrometry (ESI-MS): To confirm the molecular weight of the final product.
LC-MS Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase A | 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water[5] |
| Mobile Phase B | Methanol or Acetonitrile[5] |
| Gradient | Optimized for the specific oligonucleotide |
| Flow Rate | 0.2-0.4 mL/min |
| MS Detector | Electrospray Ionization (ESI) in negative ion mode |
Data Presentation
Table 1: Typical Coupling Efficiencies of 2'-MOE Phosphoramidites
| 2'-MOE Phosphoramidite | Average Coupling Efficiency (%) |
| A (N-benzoyl) | > 99.0 |
| C (N-acetyl or N-benzoyl) | > 99.0 |
| G (N-isobutyryl) | > 98.5 |
| 5-Me-U / T | > 99.0 |
Note: Coupling efficiencies can vary depending on the synthesizer, reagents, and protocol. The values presented are typical expectations under optimized conditions. The overall yield of a 20-mer oligonucleotide with an average coupling efficiency of 99% would be approximately 82% (0.99^19).[6][7]
Table 2: Expected Yield and Purity of a 20-mer MOE Oligonucleotide (1 µmol scale)
| Stage | Typical Yield (OD260 units) | Typical Purity (%) |
| Crude Product (Post-Synthesis) | 100 - 150 | 70 - 85 |
| After RP-HPLC Purification | 50 - 80 | > 95 |
Note: Yields are highly dependent on the sequence, synthesis efficiency, and purification method. Purity is typically assessed by analytical HPLC.
Visualizations
Diagram 1: Solid-Phase Synthesis Cycle for MOE Oligonucleotides
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. mz-at.de [mz-at.de]
- 6. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 7. trilinkbiotech.com [trilinkbiotech.com]
Application Notes and Protocols for DMTr-MOE-Inosine Phosphoramidite in RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMTr-MOE-Inosine phosphoramidite (B1245037) is a specialized building block for the synthesis of modified RNA oligonucleotides. The 2'-O-Methoxyethyl (MOE) modification offers significant advantages for therapeutic and research applications by enhancing nuclease resistance and increasing the thermal stability of RNA duplexes. Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is recognized by the cellular machinery as guanosine (B1672433) and can play a crucial role in modulating innate immune responses. This document provides detailed application notes and protocols for the effective use of DMTr-MOE-Inosine phosphoramidite in solid-phase RNA synthesis.
Key Applications
Oligonucleotides incorporating 2'-MOE-Inosine are valuable tools in various research and drug development areas:
-
Antisense Oligonucleotides (ASOs): The enhanced stability and binding affinity of MOE-modified oligonucleotides make them ideal candidates for ASO-based therapies.
-
RNAi Therapeutics (siRNA): Incorporation of MOE modifications can improve the stability and efficacy of small interfering RNAs.
-
Immunomodulation: Inosine-containing RNAs are recognized by innate immune receptors, such as Toll-like Receptor 3 (TLR3) and Protein Kinase R (PKR), making them useful for studying and modulating immune responses.[1][2]
-
Structural Biology: Modified oligonucleotides are used to study RNA structure and function.
Quantitative Data
The 2'-MOE modification significantly improves the biophysical properties of RNA oligonucleotides. The following tables summarize key quantitative data for 2'-MOE modified RNA in general.
| Property | Value | Reference(s) |
| Thermal Stability (Tm) | Increase of 0.9 to 1.6 °C per modification | [3] |
| Nuclease Resistance | Significantly enhanced | [3][4][5] |
| Recommended Coupling Time | 6 minutes |
Table 1: Biophysical Properties of 2'-MOE Modified Oligonucleotides.
| Oligonucleotide Duplex | Melting Temperature (Tm) in °C | Reference(s) |
| UOH14/AOH14 | 24 | [6][7] |
| UOMOE14/AOH14 | 40 | [6][7] |
Table 2: Example of Increased Thermal Stability with 2'-MOE Modification.
Experimental Protocols
Solid-Phase Synthesis of 2'-MOE-Inosine Containing RNA
This protocol outlines the standard steps for incorporating DMTr-MOE-Inosine phosphoramidite into an RNA oligonucleotide using an automated DNA/RNA synthesizer.
Materials:
-
DMTr-MOE-Inosine phosphoramidite
-
Standard RNA phosphoramidites (A, C, G, U) with 2'-O-TBDMS or 2'-O-TOM protection
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF)
-
Oxidizer solution (e.g., Iodine/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile (B52724)
Procedure:
The synthesis follows the standard phosphoramidite cycle. A key modification for incorporating 2'-MOE phosphoramidites is an extended coupling time.
-
Preparation: Dissolve DMTr-MOE-Inosine phosphoramidite in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the vial on the synthesizer.
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-DMTr protecting group from the solid support-bound nucleoside.
-
Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl of the growing oligonucleotide chain. Use a coupling time of 6 minutes for the DMTr-MOE-Inosine phosphoramidite.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Oxidation of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.
-
-
Repeat: The cycle is repeated for each subsequent nucleotide addition.
-
Final Deblocking: The final 5'-DMTr group can be removed on the synthesizer (DMT-off) or left on for purification (DMT-on).
Caption: Automated solid-phase synthesis workflow for RNA containing 2'-MOE-Inosine.
Deprotection of 2'-MOE Modified RNA
This protocol describes the cleavage and deprotection of the synthesized oligonucleotide.
Materials:
-
Ammonium hydroxide/Methylamine solution (AMA) (1:1, v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Butanol or a suitable quenching buffer
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add AMA solution to the vial.
-
Heat at 65°C for 15-20 minutes.[8]
-
Cool the vial on ice and transfer the supernatant to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl Deprotection:
-
Resuspend the dried oligonucleotide in a solution of TEA·3HF in DMSO (with DIPEA or TEA as a base).
-
Heat at 65°C for 2.5 hours.[9]
-
Quench the reaction by adding butanol or a specific quenching buffer.
-
-
Desalting:
-
Precipitate the oligonucleotide by adding an appropriate salt solution and ethanol (B145695) or isopropanol.
-
Centrifuge to pellet the oligonucleotide, wash with ethanol, and dry.
-
Purification of 2'-MOE Modified RNA
High-performance liquid chromatography (HPLC) is the recommended method for purifying 2'-MOE modified oligonucleotides to achieve high purity.
Method: Ion-pair reversed-phase HPLC or anion-exchange HPLC can be used.
General Ion-Pair Reversed-Phase HPLC Conditions:
-
Column: C18 column suitable for oligonucleotide separation.
-
Mobile Phase A: Aqueous buffer with a low concentration of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic modifier (e.g., acetonitrile).
-
Mobile Phase B: Higher concentration of the organic modifier in the same buffer.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Detection: UV absorbance at 260 nm.
Procedure:
-
Dissolve the desalted oligonucleotide in Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity using analytical HPLC and mass spectrometry.
-
Pool the pure fractions and desalt as described previously.
Signaling Pathways Involving Inosine-Containing RNA
Inosine-containing RNA can be recognized by the innate immune system, primarily through TLR3 and PKR, leading to the production of interferons and other inflammatory cytokines.[1][2]
Caption: TLR3 signaling pathway activated by inosine-containing RNA.
Caption: PKR signaling pathway activated by inosine-containing RNA.
Conclusion
DMTr-MOE-Inosine phosphoramidite is a powerful tool for the synthesis of modified RNA oligonucleotides with enhanced therapeutic and research potential. The 2'-MOE modification provides superior nuclease resistance and thermal stability, while the inosine base offers unique biological activity related to innate immune modulation. The protocols provided herein offer a comprehensive guide for the successful synthesis, deprotection, and purification of these valuable molecules. Careful adherence to the extended coupling times and appropriate deprotection procedures is crucial for obtaining high-quality final products.
References
- 1. Inosine-Containing RNA Is a Novel Innate Immune Recognition Element and Reduces RSV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inosine-Mediated Modulation of RNA Sensing by Toll-Like Receptor 7 (TLR7) and TLR8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 6. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. glenresearch.com [glenresearch.com]
Standard Deprotection Conditions for 2'-O-Methoxyethyl (MOE) Containing Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (MOE) modified oligonucleotides are a cornerstone of modern antisense technology, offering enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties. The successful synthesis of these therapeutic-grade molecules critically depends on an efficient and high-fidelity deprotection step to remove protecting groups from the nucleobases and the phosphate (B84403) backbone, as well as to cleave the oligonucleotide from the solid support. This document provides detailed application notes and standardized protocols for the deprotection of MOE-containing oligonucleotides.
Key Considerations for Deprotection
The deprotection of MOE oligonucleotides follows the same fundamental principles as standard DNA and RNA oligonucleotides. The primary goals are to achieve complete removal of all protecting groups with minimal side reactions, ensuring high yield and purity of the final product. The 2'-MOE modification itself is stable under standard basic deprotection conditions. However, careful consideration of the protecting groups used for the nucleobases (e.g., benzoyl, isobutyryl, acetyl) and the phosphate backbone (typically β-cyanoethyl) is crucial in selecting the optimal deprotection strategy.
Potential Side Reactions:
-
Incomplete Deprotection: Residual protecting groups can interfere with hybridization and biological activity. The removal of the isobutyryl group from guanine (B1146940) is often the rate-limiting step.[1][2]
-
Base Modification: Harsh conditions can lead to side reactions on the nucleobases. For instance, the use of methylamine-based reagents with benzoyl-protected cytidine (B196190) (Bz-dC) can cause transamination to form N4-methyl-dC.[3][4] To avoid this, acetyl-protected cytidine (Ac-dC) is recommended.[3][4]
-
Depurination: Acidic conditions can lead to the cleavage of the glycosidic bond in purine (B94841) nucleosides. Notably, the presence of the 2'-oxygen in MOE-modified purines confers stability against depurination.[5]
-
Phosphorothioate (B77711) Backbone Degradation: For oligonucleotides containing phosphorothioate linkages, which are common in antisense therapeutics, desulfurization can occur during deprotection, leading to the formation of phosphate diester linkages.[5]
Standard Deprotection Reagents
Two primary reagents are widely used for the deprotection of MOE-containing oligonucleotides:
-
Aqueous Ammonium (B1175870) Hydroxide (B78521): The traditional and most common deprotection reagent. It is effective for removing standard base and phosphate protecting groups.
-
Ammonium Hydroxide/Methylamine (B109427) (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (typically 1:1, v/v). AMA offers significantly faster deprotection times compared to ammonium hydroxide alone.[3][4][6][7]
Deprotection Protocols
Protocol 1: Standard Deprotection with Aqueous Ammonium Hydroxide
This protocol is suitable for routine deprotection of MOE oligonucleotides when speed is not the primary concern.
Experimental Protocol:
-
Transfer the solid support containing the synthesized MOE oligonucleotide to a screw-cap vial.
-
Add concentrated aqueous ammonium hydroxide (28-30%) to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly.
-
Incubate the vial at the recommended temperature and duration (see table below).
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.
-
Remove the ammonia (B1221849) by vacuum centrifugation.
-
The resulting oligonucleotide pellet can be resuspended in an appropriate buffer for quantification and downstream applications.
Protocol 2: Fast Deprotection with AMA
This protocol is recommended for high-throughput applications or when rapid deprotection is required. Note: It is crucial to use acetyl-protected cytidine (Ac-dC) phosphoramidite (B1245037) during synthesis to prevent base modification.[3][4]
Experimental Protocol:
-
Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a fume hood with appropriate personal protective equipment.
-
Transfer the solid support containing the synthesized MOE oligonucleotide to a screw-cap vial.
-
Add the freshly prepared AMA reagent to the vial, ensuring the support is completely submerged.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.
-
After incubation, cool the vial to room temperature.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the solid support with a small volume of nuclease-free water and combine the wash with the supernatant.
-
Remove the ammonia and methylamine by vacuum centrifugation.
-
The resulting oligonucleotide pellet can be resuspended in an appropriate buffer.
Quantitative Data Summary
The following tables summarize the recommended deprotection conditions for MOE-containing oligonucleotides using standard protecting groups.
Table 1: Deprotection Conditions with Aqueous Ammonium Hydroxide
| Protecting Group (Guanine) | Temperature | Duration |
| Isobutyryl (iBu) | 55°C | 8 - 16 hours |
| Room Temp. | 24 - 48 hours | |
| Acetyl (Ac) | 55°C | 4 hours |
| Room Temp. | 8 hours |
Table 2: Deprotection Conditions with AMA
| Protecting Group (Guanine) | Temperature | Duration |
| Isobutyryl (iBu) or Acetyl (Ac) | 65°C | 10 - 15 minutes |
| Room Temp. | 2 hours |
Note: The deprotection times for other standard base protecting groups (e.g., benzoyl for adenine (B156593) and cytidine) are generally shorter than for the guanine protecting groups.
Visualizing the Deprotection Workflow
The following diagrams illustrate the key steps in the deprotection process.
Caption: General workflow for the cleavage and deprotection of MOE-containing oligonucleotides.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
Synthesis and Application of 2'-MOE/DNA Chimeric Gapmers for Antisense Technology
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. A particularly effective design for ASOs intended to degrade target mRNA is the "gapmer" structure. 2'-O-Methoxyethyl (2'-MOE) modified RNA nucleotides are a cornerstone of second-generation antisense technology, offering a superior balance of high binding affinity to target RNA, exceptional resistance to nuclease degradation, and a favorable safety profile.[1][2] This document provides a detailed overview and protocols for the synthesis, purification, and characterization of 2'-MOE/DNA chimeric gapmers, which are instrumental in the development of antisense therapeutics.
A 2'-MOE/DNA chimeric gapmer typically consists of a central "gap" of 8-10 deoxyribonucleotides, which is flanked by "wings" of 2-5 2'-MOE modified ribonucleotides.[1] This chimeric design leverages the key properties of its components: the 2'-MOE wings provide high binding affinity and protect the oligonucleotide from degradation by nucleases, while the central DNA gap, upon hybridization to the target mRNA, forms a substrate for Ribonuclease H (RNase H), an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex.[1][3] This targeted cleavage of the mRNA leads to a reduction in the corresponding protein expression.
Data Presentation
Table 1: Synthesis and Physicochemical Properties of 2'-MOE/DNA Chimeric Gapmers
| Property | Typical Value/Range | Analytical Method |
| Synthesis Scale | 0.04 µmol to >50 mg | - |
| Coupling Efficiency (per step) | >98% | Trityl cation monitoring |
| Overall Synthesis Yield (Crude) | 40-70% (sequence dependent) | UV-Vis Spectroscopy |
| Purity (after purification) | >85-95% | IEX-HPLC, RP-HPLC, LC-MS |
| Melting Temperature (Tm) Increase | 0.9 to 1.6 °C per 2'-MOE modification | UV thermal denaturation |
Table 2: In Vitro RNase H Cleavage Efficiency of 2'-MOE/DNA Gapmers
| Gapmer Design (Wings-Gap-Wings) | Target RNA | % Cleavage (in vitro) | Assay Conditions |
| 2'-MOE(3) - DNA(10) - 2'-MOE(3) | hMALAT1 ASO | ~59% remaining full-length RNA | 37°C, 30 min, Human RNase H1 |
| 2'-MOE(5) - DNA(10) - 2'-MOE(5) | hRluc | ~41% remaining full-length RNA | 37°C, 30 min, Human RNase H1 |
| Unmodified DNA control | hRluc | ~14% remaining full-length RNA | 37°C, 30 min, Human RNase H1 |
Data presented are illustrative and can vary based on the specific sequence, experimental conditions, and target accessibility.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-MOE/DNA Chimeric Gapmer
This protocol outlines the automated solid-phase synthesis of a 20-mer 2'-MOE/DNA gapmer with a 5-10-5 design (5 2'-MOE wings, 10 DNA gap, 5 2'-MOE wings) using phosphoramidite (B1245037) chemistry.
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first 2'-MOE nucleoside
-
2'-MOE phosphoramidites (A, C, G, T)
-
DNA phosphoramidites (A, C, G, T)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Cleavage and deprotection solution (e.g., concentrated Ammonium hydroxide/Methylamine)
Procedure:
-
Synthesis Setup: Program the DNA synthesizer with the desired gapmer sequence. Load the appropriate 2'-MOE and DNA phosphoramidites, CPG column, and all necessary reagents onto the synthesizer.
-
Synthesis Cycle (repeated for each nucleotide addition): a. Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The amount of released trityl cation is measured spectrophotometrically to monitor coupling efficiency. b. Coupling: The next phosphoramidite in the sequence is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.
-
Final Detritylation (Optional): The DMT group on the final nucleotide can be left on for purification ("DMT-on") or removed ("DMT-off").
-
Cleavage and Deprotection: a. Following synthesis, the CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases. b. The mixture is heated as required by the specific protecting groups used.
-
Purification: The crude oligonucleotide is purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ion-Exchange HPLC (IEX-HPLC).
-
Desalting and Quantification: The purified oligonucleotide is desalted and quantified by UV-Vis spectrophotometry at 260 nm.
Protocol 2: In Vitro RNase H Cleavage Assay
This protocol assesses the ability of a 2'-MOE/DNA gapmer to induce RNase H-mediated cleavage of a target RNA.
Materials:
-
2'-MOE/DNA gapmer
-
Target RNA (e.g., a fluorescently labeled synthetic transcript or total cellular RNA)
-
Recombinant human RNase H1
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Nuclease-free water
-
Gel loading buffer
-
Denaturing polyacrylamide gel or appropriate system for fragment analysis (e.g., capillary electrophoresis)
Procedure:
-
Annealing: a. In a nuclease-free tube, mix the 2'-MOE/DNA gapmer and the target RNA in the RNase H reaction buffer. A typical molar ratio is a 3-fold excess of gapmer to RNA. b. Heat the mixture to 90°C for 2 minutes and then allow it to cool slowly to room temperature to facilitate annealing.
-
RNase H Reaction: a. Add recombinant human RNase H1 to the annealed mixture. b. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA to a final concentration of 25 mM.
-
Analysis of Cleavage Products: a. Add gel loading buffer to the reaction samples. b. Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis (PAGE). c. Visualize the RNA fragments using an appropriate method (e.g., fluorescence imaging for labeled RNA or staining with a nucleic acid stain). d. Quantify the percentage of cleaved RNA relative to the total RNA.
Protocol 3: Cellular Activity Assay of 2'-MOE/DNA Gapmers
This protocol describes the transfection of a 2'-MOE/DNA gapmer into cultured cells to assess its ability to reduce the expression of the target mRNA.
Materials:
-
Cultured mammalian cells
-
2'-MOE/DNA gapmer
-
Control oligonucleotide (e.g., a scrambled sequence)
-
Lipofectamine™ 2000 or a similar transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription reagents
-
Quantitative PCR (qPCR) reagents and instrument
Procedure:
-
Cell Seeding: One day before transfection, seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Formation: a. Dilute the 2'-MOE/DNA gapmer in Opti-MEM™ I medium. b. In a separate tube, dilute the Lipofectamine™ 2000 reagent in Opti-MEM™ I medium and incubate for 5 minutes at room temperature. c. Combine the diluted gapmer and the diluted Lipofectamine™ 2000, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.[4]
-
Transfection: a. Replace the cell culture medium with fresh, serum-free medium. b. Add the transfection complexes to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours. d. After the incubation, the medium can be replaced with complete growth medium.
-
Cell Lysis and RNA Extraction: 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription and qPCR: a. Synthesize cDNA from the extracted RNA using reverse transcription. b. Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the target mRNA in cells treated with the 2'-MOE/DNA gapmer compared to cells treated with the control oligonucleotide, using the ΔΔCt method.
Mandatory Visualizations
Caption: Structure of a 2'-MOE/DNA chimeric gapmer.
Caption: Solid-phase synthesis cycle of a 2'-MOE/DNA gapmer.
Caption: Mechanism of action of a 2'-MOE/DNA gapmer.
References
Application Notes and Protocols: Utilizing Inosine-Containing Primers for Degenerate PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Degenerate PCR is a powerful technique for the amplification of unknown DNA sequences when only the amino acid sequence of the protein is known, or for isolating homologous genes from different species.[1] This method traditionally relies on the use of primer mixtures (degenerate primers) that account for the degeneracy of the genetic code. However, high degeneracy in a primer pool can lead to decreased amplification efficiency and specificity. The incorporation of the universal base analog inosine (B1671953) into primers offers a strategic advantage by reducing the complexity of the primer mixture while maintaining the ability to anneal to multiple target sequences.[1][2] Inosine is a purine (B94841) analog that can pair with all four standard DNA bases (A, T, C, and G), making it an effective tool for targeting variable codon positions.[3][4]
These application notes provide a comprehensive guide to the use of inosine-containing primers in degenerate PCR, including primer design principles, detailed experimental protocols, and a summary of quantitative data to aid in experimental setup and optimization.
Advantages and Considerations of Using Inosine
Incorporating inosine into degenerate primers presents several benefits and important considerations for experimental design:
| Advantages | Considerations |
| Reduced Primer Degeneracy: A single inosine-containing primer can replace a pool of four different primers at a four-fold degenerate site, simplifying synthesis and purification.[2] | Biased Pairing Affinity: Inosine does not pair with all bases with equal efficiency. The order of stability for inosine pairing is I:C > I:A > I:T ≈ I:G.[3] This can introduce a bias in the amplification of templates with certain nucleotides at the target position.[1] |
| Increased Effective Primer Concentration: By reducing the complexity of the primer pool, the effective concentration of the desired primer sequence is increased, potentially improving amplification efficiency.[1] | Impact on Melting Temperature (Tm): Inosine-containing primers may have a lower melting temperature than their standard counterparts. This needs to be considered when designing PCR cycling conditions. |
| Enhanced Specificity: In some cases, using inosine can lead to fewer non-specific amplification products compared to highly degenerate primer pools.[3] | Positional Effects: The position of inosine within the primer can significantly affect amplification efficiency. Placing inosine near the 3'-end can be detrimental.[5] |
| Versatility: Inosine-containing primers are useful for a wide range of applications, including gene discovery, cloning of homologous genes, and studying microbial diversity.[3][6] | Enzyme Preference: Different DNA polymerases may exhibit varying efficiencies when extending from a primer containing inosine. |
Data Presentation: Quantitative Effects of Inosine on PCR
The following tables summarize quantitative data from studies evaluating the impact of inosine incorporation on PCR efficiency.
Table 1: Effect of Single Inosine Substitution on Amplification Rate in Quantitative PCR [5]
| Primer | Position of Inosine | Change in Amplification Rate |
| Forward Primer | Internal | No significant effect |
| Forward Primer | Near 3'-terminus | Significant reduction |
| Reverse Primer | Various internal positions | Significant reduction at 3 out of 4 positions |
Data derived from a study using cloned Potato virus Y DNA and RNA templates.[5]
Table 2: Tolerance for Multiple Inosine Substitutions [5]
| Number of Inosines | Effect on Amplification Rate (DNA template) | Effect on Amplification Rate (RNA template) |
| 4-5 | Some decline in rates | Greater decline in rates |
| >5 | Amplification often failed | Amplification often failed |
This suggests that reverse transcription is more sensitive to the presence of multiple inosines in the primer than DNA amplification.[5]
Experimental Protocols
Protocol 1: Designing Inosine-Containing Degenerate Primers
This protocol outlines the steps for designing effective degenerate primers incorporating inosine.
Materials:
-
Protein sequence of interest
-
Multiple sequence alignment of homologous proteins (if available)
-
Codon usage table for the target organism (optional, but recommended)
-
Primer design software (optional)
Methodology:
-
Identify Conserved Regions: Align the protein sequence of interest with homologous proteins to identify conserved amino acid blocks. Select two conserved regions of 6-10 amino acids separated by a suitable distance for PCR amplification (typically 100-1000 bp).[2]
-
Back-Translate to DNA: Back-translate the conserved amino acid sequences into all possible DNA codons.
-
Incorporate Inosine at Four-Fold Degenerate Sites: At positions where an amino acid is encoded by four different codons (e.g., Proline: CCU, CCC, CCA, CCG), substitute the third base with inosine.[7]
-
Handle Two- and Three-Fold Degeneracy:
-
For two-fold degenerate sites ending in a purine (A/G) or pyrimidine (B1678525) (T/C), consider using a degenerate base (R for A/G, Y for T/C) or designing two separate primers.
-
Alternatively, inosine can be used to replace two or three base ambiguities.[3]
-
-
Avoid Inosine at the 3'-End: Whenever possible, avoid placing inosine at the ultimate or penultimate position of the 3'-end of the primer, as this can significantly inhibit PCR amplification.[3][5] If a degenerate site is unavoidable at the 3'-end, consider designing a primer that ends just before it or using a mixed-base degeneracy.
-
Optimize Primer Length and GC Content: Aim for a primer length of 20-30 bases with a GC content of 40-60%.
-
Calculate Melting Temperature (Tm): Calculate the Tm of the primers. Note that inosine pairs are generally less stable than G:C pairs but more stable than A:T pairs. Adjust annealing temperatures accordingly during PCR optimization.
-
Check for Primer-Dimers and Hairpins: Use primer analysis software to check for potential secondary structures and primer-dimer formation.
Protocol 2: Degenerate PCR using Inosine-Containing Primers
This protocol provides a starting point for performing PCR with your designed inosine-containing primers. Optimization of reaction conditions, particularly the annealing temperature and magnesium concentration, is often necessary.
Materials:
-
DNA template (genomic DNA, cDNA)
-
Inosine-containing forward and reverse primers
-
DNA Polymerase (a proofreading polymerase is recommended for cloning applications)
-
dNTP mix
-
PCR buffer
-
MgCl₂ (if not included in the buffer)
-
Nuclease-free water
PCR Reaction Setup (25 µL reaction):
| Component | Final Concentration | Volume |
| 10X PCR Buffer | 1X | 2.5 µL |
| dNTP Mix (10 mM each) | 200 µM | 0.5 µL |
| Forward Primer (10 µM) | 0.4 µM | 1.0 µL |
| Reverse Primer (10 µM) | 0.4 µM | 1.0 µL |
| DNA Template | 1-100 ng | 1.0 µL |
| DNA Polymerase | 1-2.5 units | 0.25 µL |
| Nuclease-free water | - | to 25 µL |
PCR Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | 30-40 |
| Annealing | 45-60°C* | 30-60 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
* Annealing Temperature Optimization: The optimal annealing temperature should be determined empirically. A good starting point is 5°C below the calculated Tm of the primers. A gradient PCR can be performed to test a range of annealing temperatures (e.g., 45°C to 60°C).
Post-PCR Analysis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to determine their size and purity.
-
Excise the band of the expected size from the gel and purify the DNA using a gel extraction kit.
-
The purified DNA fragment can then be used for downstream applications such as cloning and sequencing.
Visualizations
Caption: Workflow for degenerate PCR using inosine-containing primers.
Caption: Inosine base pairing affinities.
Conclusion
The use of inosine-containing primers is a valuable strategy in degenerate PCR for reducing primer pool complexity and improving the efficiency of amplifying unknown or homologous gene sequences.[1][2] Careful consideration of primer design, particularly the placement of inosine residues, and optimization of PCR conditions are critical for successful application. The protocols and data presented in these notes provide a solid foundation for researchers to effectively employ this technique in their molecular biology workflows.
References
- 1. Degenerate Bases & Spiking Design and Protocols [genelink.com]
- 2. researchgate.net [researchgate.net]
- 3. caister.com [caister.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative PCR measurements of the effects of introducing inosines into primers provides guidelines for improved degenerate primer design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. metabion.com [metabion.com]
Application Notes and Protocols for Post-Synthesis Processing of MOE-Modified Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methoxyethyl (MOE) modified oligonucleotides represent a significant class of therapeutic agents, offering enhanced nuclease resistance, increased binding affinity to target RNA, and favorable pharmacokinetic properties.[1][] The post-synthesis processing of these molecules is a critical step in ensuring the purity, potency, and safety of the final drug substance. This document provides detailed application notes and protocols for the key downstream processing steps of MOE-modified therapeutic oligonucleotides, including purification, desalting, and analysis.
The synthesis of oligonucleotides is a stepwise process that, despite high coupling efficiencies of up to 99.5%, inevitably leads to the generation of impurities such as truncated sequences (n-x mers).[3] Therefore, robust purification methods are essential to isolate the full-length product (FLP) from these process-related impurities.[3] The choice of purification strategy is dictated by the length of the oligonucleotide, the nature of any modifications, and the desired final purity.
Following purification, desalting and buffer exchange are necessary to remove process salts and prepare the oligonucleotide for formulation or further analytical characterization. Finally, rigorous analytical methods are employed to confirm the identity, purity, and integrity of the MOE-modified oligonucleotide.
Purification of MOE-Modified Oligonucleotides
The two primary chromatographic techniques for the purification of therapeutic oligonucleotides are Ion-Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups in their backbone.[4] This method is particularly effective for resolving full-length oligonucleotides from shorter failure sequences (n-1, n-2, etc.).[5]
-
Principle: The negatively charged phosphate backbone of the oligonucleotide interacts with a positively charged stationary phase. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interaction. Longer oligonucleotides, having a greater number of phosphate groups, bind more strongly to the column and elute at higher salt concentrations.[6][7]
-
Advantages: IEX is a high-resolution technique that can effectively separate oligonucleotides based on length, making it ideal for removing truncated impurities.[3][8] It is also a scalable and robust method suitable for large-scale manufacturing.
-
Considerations: The presence of secondary structures in oligonucleotides can affect separation. Running the chromatography at an elevated pH (e.g., pH 12) can disrupt hydrogen bonds and minimize these effects.[4][7] The choice of counter-ion in the mobile phase can also influence selectivity; for instance, sodium perchlorate (B79767) (NaClO4) has a higher elution strength than sodium chloride (NaCl).[6]
1. Materials and Equipment:
-
Strong anion-exchange (SAX) HPLC column (e.g., a polymer-based column stable at high pH).
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Mobile Phase A (Low Salt): 20 mM NaOH in water, pH 12.
-
Mobile Phase B (High Salt): 20 mM NaOH, 1.0 M NaClO4 in water, pH 12.
-
Crude, deprotected MOE-modified oligonucleotide solution.
2. Method:
-
Column Equilibration: Equilibrate the SAX column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude oligonucleotide in Mobile Phase A and load it onto the column. The loading amount will depend on the column dimensions and resin capacity.
-
Washing: Wash the column with 100% Mobile Phase A to remove any unbound impurities.
-
Elution: Apply a linear gradient of Mobile Phase B to elute the bound oligonucleotides. A typical gradient might be from 0% to 100% B over 30-60 minutes.
-
Fraction Collection: Collect fractions across the elution profile. The full-length product is expected to elute as the main peak at a specific salt concentration.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to identify those containing the pure, full-length MOE-modified oligonucleotide.
-
Pooling and Desalting: Pool the fractions containing the pure product for subsequent desalting.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[4] For oligonucleotides, this technique is often used in an ion-pairing mode (IP-RP-HPLC) to enhance the retention of the highly polar oligonucleotide molecules on the non-polar stationary phase.
-
Principle: An ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297), TEAA) is added to the mobile phase. The positively charged triethylammonium ions form a neutral complex with the negatively charged phosphate backbone of the oligonucleotide, increasing its hydrophobicity and allowing it to interact with the reversed-phase column. Elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile), which disrupts the hydrophobic interactions.[9]
-
"Trityl-On" Purification: A common strategy for RP-HPLC is "trityl-on" purification. The dimethoxytrityl (DMT) group, a hydrophobic protecting group on the 5'-end of the full-length oligonucleotide, is left on after synthesis. This significantly increases the hydrophobicity of the full-length product compared to the "trityl-off" failure sequences, leading to excellent separation. The DMT group is then cleaved post-purification.[9]
-
Advantages: RP-HPLC is a high-resolution technique that is particularly effective for purifying modified oligonucleotides and can be directly coupled with mass spectrometry for online analysis.[9]
-
Considerations: The resolution of RP-HPLC can decrease for longer oligonucleotides.[3] Elevated temperatures (e.g., 60°C) can be used to denature secondary structures and improve peak shape.
1. Materials and Equipment:
-
C18 reversed-phase HPLC column.
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 acetonitrile:water, pH 7.0.
-
Crude, trityl-on MOE-modified oligonucleotide solution.
-
Detritylation Solution: 80% acetic acid in water.
2. Method:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Loading: Dissolve the crude trityl-on oligonucleotide in the starting mobile phase composition and inject it onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B to elute the oligonucleotides. A typical gradient might be from 5% to 70% B over 40 minutes. The highly hydrophobic, trityl-on full-length product will elute late in the gradient.
-
Fraction Collection: Collect the peak corresponding to the trityl-on full-length product.
-
Detritylation: Add the detritylation solution to the collected fraction and incubate at room temperature for 30-60 minutes to cleave the DMT group.
-
Desalting: The purified and detritylated oligonucleotide must then be desalted to remove the TEAA and acetic acid.
Desalting and Buffer Exchange
Following purification, the oligonucleotide solution contains high concentrations of salts and other small molecules that need to be removed. Tangential Flow Filtration (TFF) is a highly efficient and scalable method for this purpose.
Tangential Flow Filtration (TFF)
-
Principle: TFF, also known as cross-flow filtration, involves the circulation of the feed solution tangentially across the surface of a membrane.[10] The pressure gradient across the membrane forces small molecules like salts and water (permeate) to pass through, while the larger oligonucleotide molecules are retained (retentate).[11] This process prevents the formation of a filter cake and allows for efficient processing of large volumes.[11]
-
Diafiltration: TFF systems can be used for diafiltration, a process for buffer exchange. A new buffer is added to the retentate at the same rate as the permeate is being removed, effectively washing out the old buffer and salts.[10]
-
Advantages: TFF is a rapid, efficient, and scalable method for concentrating and desalting oligonucleotide solutions.[10] It is a much faster alternative to dialysis.[10]
1. Materials and Equipment:
-
TFF system with a pump, reservoir, and membrane cassette.
-
Ultrafiltration membrane with an appropriate molecular weight cutoff (MWCO), typically 1-3 kDa for oligonucleotides.
-
Purified MOE-modified oligonucleotide solution.
-
Diafiltration buffer (e.g., water for injection or a formulation buffer).
2. Method:
-
System Preparation: Install the membrane cassette and flush the system with water to remove any storage solution.
-
Concentration (Optional): If the initial volume is large, concentrate the oligonucleotide solution by recirculating the retentate and removing the permeate until the desired volume is reached.
-
Diafiltration: Begin adding the diafiltration buffer to the retentate reservoir at the same rate as the permeate is being removed. This is known as constant volume diafiltration.
-
Diavolumes: Continue the diafiltration process for a sufficient number of diavolumes (typically 5-10) to achieve the desired level of salt removal. One diavolume is equal to the volume of the retentate.
-
Final Concentration: After diafiltration, concentrate the desalted oligonucleotide solution to the desired final concentration.
-
Product Recovery: Recover the concentrated and desalted oligonucleotide from the system.
Data Presentation: Comparison of Purification Methods
The choice of purification method will depend on the specific requirements of the therapeutic oligonucleotide. The following table summarizes typical performance characteristics of the different methods.
| Purification Method | Purity Achieved | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Ion-Exchange HPLC (IEX) | ≥85% for 40-80 nt oligos[3] | Good | High, scalable | Excellent for removing shortmers, robust for large scale.[3] | May not be ideal for some modified oligos, potential for secondary structure issues.[4] |
| Reversed-Phase HPLC (RP-HPLC) | ≥85% for <50 nt oligos[3] | Good | High, scalable | Excellent for modified oligos, MS-compatible.[9] | Resolution decreases with oligo length.[3] |
| "Trityl-On" RP-HPLC | >90% | High | High | Superior separation of FLP from failure sequences. | Requires an additional detritylation step. |
Visualizations
Downstream Processing Workflow for MOE-Modified Therapeutic Oligonucleotides
Caption: A generalized workflow for the downstream processing of MOE-modified therapeutic oligonucleotides.
Mechanism of Action of a MOE Antisense Oligonucleotide (RNase H-mediated degradation)
Caption: RNase H-mediated mechanism of action for a gapmer MOE antisense oligonucleotide.[1][12]
Logic Diagram for Purification Method Selection
Caption: A decision-making workflow for selecting the appropriate purification method.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 3. Purification [microsynth.com]
- 4. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 5. shimadzu.com [shimadzu.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. bio-works.com [bio-works.com]
- 8. HPLC methods for purity evaluation of man-made single-stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilson.com [gilson.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. US20240218006A1 - Concentration and diafiltration of oligonucleotides - Google Patents [patents.google.com]
- 12. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application of MOE-Inosine Oligonucleotides in RNase H-Mediated Cleavage Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2'-O-Methoxyethyl (MOE) modified oligonucleotides containing inosine (B1671953) (MOE-Inosine oligos) in Ribonuclease H (RNase H)-mediated cleavage assays. These assays are crucial for the development and characterization of antisense oligonucleotides (ASOs), a promising class of therapeutics that can modulate gene expression by targeting specific RNA molecules.
Introduction to MOE Gapmers and RNase H-Mediated Cleavage
Antisense oligonucleotides designed to activate RNase H are often constructed as "gapmers." These chimeric oligonucleotides typically feature a central "gap" of deoxynucleotides that is flanked by "wings" of modified ribonucleotides, such as 2'-MOE.[1][2][3] The MOE modifications enhance properties like nuclease resistance, binding affinity to the target RNA, and reduce non-specific protein binding.[4][5] The central DNA gap in the ASO, when hybridized to a complementary RNA strand, forms a DNA:RNA heteroduplex that is a substrate for RNase H1.[4][6] This enzyme then selectively cleaves the RNA strand, leading to the downregulation of the target RNA.[6][]
The Role of Inosine in MOE Oligonucleotides
Inosine is a naturally occurring purine (B94841) nucleoside that can form hydrogen bonds with all four standard bases (Adenine, Cytosine, Guanine, and Uracil), a property often referred to as "wobble" pairing.[8] While not a truly "universal" base, its ability to pair with multiple bases makes it a valuable tool in molecular biology, particularly when dealing with sequence ambiguity or polymorphisms in the target RNA.
The incorporation of inosine into a MOE gapmer can be hypothesized for the following applications:
-
Targeting RNA with Sequence Variability: In situations where the target RNA sequence has known single nucleotide polymorphisms (SNPs) or is subject to RNA editing (e.g., Adenosine-to-Inosine editing), an inosine-containing ASO could potentially bind to and mediate the cleavage of multiple variants of the target RNA.
-
Broadening the Target Spectrum: For applications involving closely related RNA targets with minor sequence differences, a single inosine-containing ASO might be designed to effectively target all variants.
It is important to note that modifications within the DNA:RNA hybrid, including the presence of mismatched bases, can significantly impact the efficiency of RNase H1 cleavage.[1][9] Therefore, the precise placement and context of the inosine modification are critical design considerations.
Signaling Pathway and Experimental Workflow
The fundamental mechanism involves the binding of the MOE-Inosine gapmer to the target RNA, which then recruits RNase H1 to cleave the RNA strand.
Caption: RNase H1-mediated cleavage pathway initiated by a MOE-Inosine ASO.
The general workflow for an in vitro RNase H cleavage assay is outlined below.
Caption: General workflow for an in vitro RNase H cleavage assay.
Experimental Protocols
Protocol 1: In Vitro RNase H Cleavage Assay
This protocol is designed to assess the ability of a MOE-Inosine ASO to induce RNase H1-mediated cleavage of a target RNA.
Materials:
-
MOE-Inosine ASO (e.g., 20-mer with a 10-base DNA gap)
-
Target RNA (5'-labeled with a fluorescent dye, e.g., FAM)
-
Recombinant Human RNase H1
-
10x RNase H Reaction Buffer (e.g., 200 mM Tris-HCl pH 7.5, 200 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
Nuclease-free water
-
Annealing Buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5)
-
EDTA solution (0.5 M)
-
Formamide-containing loading buffer
Procedure:
-
Hybrid Formation (Annealing):
-
In a nuclease-free microcentrifuge tube, combine the 5'-labeled target RNA (e.g., 45 pmol) and the MOE-Inosine ASO (e.g., 15 pmol) in nuclease-free water.
-
Add annealing buffer to a final concentration of 1x.
-
Heat the mixture to 90°C for 2 minutes, then allow it to cool slowly to room temperature. This facilitates the formation of the RNA:ASO duplex.
-
-
RNase H Reaction:
-
Prepare the RNase H reaction mix by diluting the 10x reaction buffer to 1x with nuclease-free water.
-
Pre-warm the annealed hybrid and the reaction mix to 37°C.
-
Initiate the reaction by adding Human RNase H1 (e.g., 0.125 units) to the annealed hybrid in the reaction buffer. The final reaction volume is typically 20-50 µL.
-
Incubate the reaction at 37°C. For kinetic studies, time points can be taken (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction at the desired time point by adding EDTA to a final concentration of 25-50 mM.[1]
-
-
Analysis:
-
Add an equal volume of formamide-containing loading buffer to each reaction.
-
Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.
-
Analyze the cleavage products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the fluorescently labeled RNA fragments using a gel imager. The cleavage efficiency can be quantified by measuring the band intensities of the full-length RNA and the cleavage products.
-
Data Presentation
Quantitative data from RNase H cleavage assays are essential for comparing the efficacy of different ASO designs. The following tables provide a template for presenting such data.
Table 1: Comparison of Cleavage Efficiency for Different ASO Designs
| ASO ID | Modification Pattern | Target Site | % RNA Cleaved (30 min) |
| Control ASO | 2'-MOE wings, DNA gap | Perfectly Matched | 85 ± 5% |
| Mismatch ASO | 2'-MOE wings, DNA gap (1 mismatch) | Mismatched | 20 ± 3% |
| MOE-Inosine ASO | 2'-MOE wings, Inosine in gap | Polymorphic Site | 70 ± 6% |
Data are hypothetical and for illustrative purposes.
Table 2: Kinetic Parameters of RNase H1 Cleavage
| ASO ID | K_m (nM) | V_max (nM/min) | k_cat (min⁻¹) | k_cat/K_m (nM⁻¹min⁻¹) |
| Control ASO | 50 | 10 | 0.2 | 0.004 |
| MOE-Inosine ASO | 75 | 8 | 0.16 | 0.0021 |
Data are hypothetical and for illustrative purposes. Kinetic parameters should be determined through Michaelis-Menten analysis.[10]
Conclusion
MOE-Inosine oligonucleotides represent a specialized tool for RNase H-mediated cleavage assays, particularly for targeting RNA sequences with inherent variability. The protocols and data presentation formats provided herein offer a framework for researchers to design and execute experiments to evaluate the efficacy and kinetics of these modified antisense oligonucleotides. Careful consideration of the placement of the inosine modification is crucial, as it can influence both target binding and the efficiency of RNase H1 cleavage. Further empirical studies are necessary to fully elucidate the structure-activity relationships of inosine-containing gapmers.
References
- 1. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. SURVEY AND SUMMARY: The applications of universal DNA base analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the RNase H cleavage kinetics and blood serum stability of the north-conformationally constrained and 2'-alkoxy modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low coupling efficiency with modified phosphoramidites like MOE-Inosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low coupling efficiency with modified phosphoramidites, specifically 2'-O-Methoxyethyl-Inosine (MOE-Inosine).
Frequently Asked Questions (FAQs)
Q1: What is MOE-Inosine phosphoramidite (B1245037) and why is it used?
A1: MOE-Inosine phosphoramidite is a modified nucleoside building block used in the chemical synthesis of oligonucleotides. The 2'-O-Methoxyethyl (MOE) modification is a ribose modification that enhances the nuclease resistance and binding affinity of oligonucleotides, making them more stable for therapeutic applications.[1][2][3] Inosine is a naturally occurring purine (B94841) nucleoside that can pair with adenosine (B11128) (A), cytosine (C), and uridine (B1682114) (U), making it useful for applications requiring universal base pairing.
Q2: What is "coupling efficiency" and why is it critical for oligonucleotide synthesis?
A2: Coupling efficiency is the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite in each synthesis cycle.[4] High coupling efficiency (ideally >99%) is crucial because unreacted sites lead to the formation of truncated sequences.[4] The accumulation of these shorter impurities reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[4][5]
Q3: Why is low coupling efficiency a common issue with MOE-Inosine and other modified phosphoramidites?
A3: Modified phosphoramidites, particularly those with bulky protecting groups at the 2' position like MOE, can experience lower coupling efficiencies due to steric hindrance.[6] This bulkiness can impede the phosphoramidite's approach to the 5'-hydroxyl group of the growing oligonucleotide chain.[] Additionally, the inherent reactivity of the phosphoramidite itself can be influenced by the modification.
Q4: How can I monitor coupling efficiency during synthesis?
A4: The most common method for real-time monitoring of coupling efficiency is by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.[4][8] The DMT cation is brightly colored and has a strong absorbance around 495 nm. A consistent and high trityl signal at each step indicates efficient coupling in the preceding cycle. A significant drop in the trityl signal is a clear indicator of a coupling problem.[4]
Troubleshooting Guide for Low Coupling Efficiency
A sudden or consistent drop in the trityl signal during the synthesis of an oligonucleotide containing MOE-Inosine indicates a problem with coupling efficiency. The following guide provides a systematic approach to troubleshooting this issue.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step workflow for diagnosing and resolving low coupling efficiency.
Issue 1: Degraded or Improperly Handled Reagents
Cause: Phosphoramidites are highly sensitive to moisture and oxidation.[4] Using expired or improperly stored MOE-Inosine phosphoramidite will result in poor coupling. The quality of the acetonitrile (ACN) used as a solvent is also critical, as any moisture will react with the activated phosphoramidite and reduce its effectiveness.[8][9]
Solution:
-
Phosphoramidite:
-
Always check the expiration date on the vial.
-
Store phosphoramidites under argon or nitrogen in a desiccator at the recommended temperature.
-
Prepare fresh solutions of the phosphoramidite for each synthesis run.
-
-
Acetonitrile:
-
Use anhydrous grade acetonitrile with a water content of less than 30 ppm.
-
Use a fresh bottle of acetonitrile, especially for synthesizing long or highly modified oligonucleotides.[9]
-
Issue 2: Suboptimal Activator
Cause: The activator plays a crucial role in the coupling reaction. For sterically hindered phosphoramidites like MOE-Inosine, a standard activator like 1H-Tetrazole may not be sufficient to achieve high coupling efficiency.[6] An incorrect concentration or a degraded activator solution will also lead to poor results.[4]
Solution:
-
Activator Choice: Consider using a more potent activator. 4,5-Dicyanoimidazole (DCI) is a good alternative as it is less acidic than tetrazole derivatives but highly nucleophilic, leading to rapid coupling.[4][10][11] 5-(Ethylthio)-1H-tetrazole (ETT) is another option that is more acidic and faster than 1H-Tetrazole.[4]
-
Concentration and Freshness: Ensure the activator solution is at the correct concentration and is not expired. Prepare fresh activator solutions regularly.
| Activator | Recommended Concentration | pKa | Key Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator.[4] |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile.[4][10][11] |
Issue 3: Insufficient Coupling Time
Cause: The bulky MOE group can slow down the coupling reaction. Standard coupling times used for unmodified phosphoramidites may not be long enough to allow the reaction to go to completion.
Solution:
-
Extend Coupling Time: For MOE-modified phosphoramidites, a longer coupling time is generally recommended.[] Start by increasing the coupling time to at least 6 minutes.[2][12] For particularly difficult couplings, extending the time to 10 minutes may be beneficial.[13]
Issue 4: Instrument and Fluidics Problems
Cause: Issues with the DNA synthesizer, such as leaks, blocked lines, or inaccurate reagent delivery, can prevent a sufficient amount of phosphoramidite and activator from reaching the synthesis column.[4]
Solution:
-
Perform regular maintenance: Ensure the synthesizer is clean and dry.
-
Check fluidics: Visually inspect reagent lines for any signs of leaks or blockages.
-
Verify reagent delivery: Perform a flow test to ensure that the correct volumes of reagents are being delivered to the synthesis column.
Experimental Protocols
Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Absorbance
Objective: To quantitatively assess the stepwise coupling efficiency during oligonucleotide synthesis.
Methodology:
-
Setup: Ensure the DNA synthesizer is equipped with a UV-Vis detector in-line with the waste stream from the synthesis column. Set the detector to measure absorbance at approximately 495 nm.[4]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Deblocking Step: During each deblocking step, the acidic reagent (e.g., trichloroacetic acid) will cleave the DMT group from the 5'-end of the newly added nucleotide.[4]
-
Measurement: The released DMT cation, which is bright orange, will pass through the detector. The integrated absorbance of this peak is proportional to the amount of full-length oligonucleotide on the solid support.
-
Analysis: The synthesizer's software will typically calculate the stepwise coupling efficiency based on the relative trityl absorbance from one cycle to the next. A consistent and high absorbance indicates efficient coupling. A sudden drop in absorbance indicates a failure in the preceding coupling step.
Protocol 2: Post-Synthesis Analysis by HPLC and Mass Spectrometry
Objective: To assess the purity of the crude oligonucleotide product and identify the presence of truncated sequences.
Methodology:
-
Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove all protecting groups according to the manufacturer's protocol.
-
Sample Preparation: Desalt the crude oligonucleotide sample.
-
HPLC Analysis:
-
Analyze the desalted sample using anion-exchange or reverse-phase HPLC.
-
The full-length product (FLP) will typically be the major, late-eluting peak.[4]
-
Shorter, truncated sequences (failure sequences) will elute earlier.[4]
-
The relative peak areas can be used to estimate the purity of the crude product. A large number of early-eluting peaks indicates significant issues with coupling efficiency.[4]
-
-
Mass Spectrometry (MS) Analysis:
-
Analyze the desalted sample using ESI-MS or MALDI-TOF MS.[4]
-
The resulting spectrum will show the mass-to-charge ratio of the synthesized oligonucleotides.
-
Confirm that the mass of the main product corresponds to the expected mass of the full-length oligonucleotide. The presence of significant peaks corresponding to shorter sequences confirms low coupling efficiency.
-
Diagram: Phosphoramidite Coupling Chemistry
Caption: The phosphoramidite coupling reaction cycle.
References
- 1. Phosphoramidite Considerations | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Cleavage & Deprotection of MOE-Modified Oligonucleotides
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful cleavage and deprotection of 2'-O-Methoxyethyl (MOE) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the standard deprotection conditions for MOE-modified oligonucleotides?
A1: MOE-modified oligonucleotides are generally stable under standard deprotection conditions. The most common and effective methods involve the use of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA).[1][2] These reagents efficiently remove the protecting groups from the nucleobases and phosphate (B84403) backbone, and cleave the oligonucleotide from the solid support.
Q2: Is the 2'-MOE modification itself stable during standard deprotection?
A2: Yes, the 2'-MOE modification is robust and stable under the alkaline conditions used for standard oligonucleotide deprotection, including treatment with ammonium hydroxide and AMA at elevated temperatures.[3][4] Its stability is a key feature that makes it a popular choice for therapeutic antisense oligonucleotides (ASOs).[3][5]
Q3: When should I choose AMA over concentrated ammonium hydroxide?
A3: Ammonium hydroxide/methylamine (AMA) offers a significant advantage in speed, reducing deprotection times from several hours to as little as 10-15 minutes at 65°C.[1][2][6] This makes it ideal for high-throughput workflows. However, it is crucial to use acetyl-protected cytidine (B196190) (Ac-C) phosphoramidite (B1245037) during synthesis when planning to use AMA for deprotection. This is to avoid a side reaction where methylamine can cause transamination of the standard benzoyl-protected cytidine (Bz-C), resulting in the formation of N4-methyl-cytidine.[2][7]
Q4: What are "UltraMILD" conditions and are they necessary for MOE-oligos?
A4: UltraMILD conditions, such as using 0.05M potassium carbonate in methanol, are designed for oligonucleotides containing extremely base-labile modifications or dyes.[6] For standard MOE-modified oligonucleotides without other sensitive components, UltraMILD conditions are typically not necessary. Standard ammonium hydroxide or AMA protocols are sufficient and more common.
Q5: How does the phosphorothioate (B77711) (PS) backbone modification in many MOE-oligos affect deprotection?
A5: The phosphorothioate backbone, commonly used in conjunction with MOE modifications to enhance nuclease resistance, is stable under standard alkaline deprotection conditions.[8] The protocols for deprotection of MOE/PS gapmers are consistent with those for other modified oligonucleotides.
Deprotection Condition Comparison
The choice of deprotection reagent and conditions is critical for achieving high-purity oligonucleotides. The following table summarizes common deprotection protocols.
| Reagent | Composition | Temperature | Duration | Key Considerations |
| Ammonium Hydroxide | Concentrated (28-30%) NH₄OH | 55°C | 8 - 17 hours | A reliable, traditional method. Ensure vials are tightly sealed. |
| AMA (Fast Deprotection) | 1:1 (v/v) Ammonium Hydroxide / 40% Methylamine | 65°C | 10 - 15 minutes | Significantly faster. Requires the use of Ac-dC to prevent cytosine modification.[2][6] |
| UltraMILD Deprotection | 0.05M Potassium Carbonate in Methanol | Room Temp | 4 hours | For oligos with very sensitive modifications. Requires UltraMILD protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).[6] |
Troubleshooting Guide
This section addresses specific issues that may arise during the cleavage and deprotection of MOE-modified oligonucleotides.
Problem 1: Incomplete Deprotection of Nucleobases
-
Observation: Mass spectrometry (MS) analysis shows unexpected +mass additions corresponding to remaining protecting groups (e.g., +52 for isobutyryl on G). HPLC analysis may show broader or additional peaks eluting later than the main product.
-
Possible Causes & Solutions:
-
Deprotection Time/Temperature Too Low: The rate-limiting step is often the removal of the isobutyryl group from guanine. Ensure that the recommended time and temperature for your chosen reagent have been met or slightly extended.
-
Old or Degraded Reagent: Ammonium hydroxide can lose ammonia (B1221849) gas over time, reducing its effectiveness. Use fresh, properly stored reagents for each deprotection.
-
Insufficient Reagent Volume: Ensure the solid support is fully submerged in the deprotection solution (typically 1-2 mL for a 1 µmol synthesis).
-
Problem 2: Modification of Cytosine Bases (+14 Da mass shift)
-
Observation: MS analysis shows a peak with a +14 Da shift relative to the expected mass, indicating methylation of cytosine.
-
Possible Cause & Solution:
-
Use of Bz-dC with AMA Deprotection: This is a classic issue. The methylamine in the AMA reagent reacts with the benzoyl-protected cytosine (Bz-dC) to form N4-methyl-cytidine.[2][7]
-
Solution: Always use acetyl-protected dC (Ac-dC) phosphoramidite during oligonucleotide synthesis if you plan to use AMA for deprotection. If the synthesis has already been performed with Bz-dC, use the standard ammonium hydroxide deprotection method instead of AMA.
-
Problem 3: Low Yield of Final Oligonucleotide
-
Observation: The final quantity of the purified oligonucleotide is significantly lower than expected.
-
Possible Causes & Solutions:
-
Incomplete Cleavage from Solid Support: While cleavage is usually fast, ensure the initial phase of deprotection allows for complete release from the support. For AMA, cleavage occurs within 5 minutes at room temperature.[6]
-
Precipitation Issues: After deprotection, ensure proper techniques are used for desalting or precipitation to avoid loss of the product.
-
Degradation during Deprotection: While MOE-oligos are stable, excessively harsh conditions (e.g., temperatures well above 65°C for extended periods) could potentially lead to some degradation. Adhere to established protocols.
-
Problem 4: Presence of Truncated Sequences (n-1, n-2)
-
Observation: HPLC or PAGE analysis shows multiple peaks corresponding to shorter, failure sequences.
-
Possible Cause & Solution:
-
Synthesis Issue, Not Deprotection: The presence of truncated sequences is primarily an issue of inefficient coupling during solid-phase synthesis, not the cleavage and deprotection process.
-
Solution: This problem must be addressed by optimizing the synthesis protocol itself (e.g., checking reagents, extending coupling times). Post-deprotection, purification via methods like Reverse-Phase HPLC (if the oligo is DMT-on) or Anion-Exchange HPLC is necessary to isolate the full-length product from these failure sequences.[9]
-
Experimental Workflows & Protocols
Deprotection Workflow
The general workflow for cleaving and deprotecting MOE-modified oligonucleotides is a straightforward multi-step process.
Troubleshooting Logic
When encountering issues, a logical diagnostic approach can quickly identify the root cause.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. synoligo.com [synoligo.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Towards next generation antisense oligonucleotides: mesylphosphoramidate modification improves therapeutic index and duration of effect of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labcluster.com [labcluster.com]
Technical Support Center: Mass Spectrometry of Synthetic Oligonucleotides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering n+1 peaks in the mass spectrometry data of synthetic oligonucleotides.
Troubleshooting Guide: n+1 Peak in Mass Spectrometry
Q1: I am observing a significant peak at a mass corresponding to my target oligonucleotide plus the mass of an additional nucleotide (an "n+1" peak). What are the common causes?
An n+1 peak in the mass spectrum of a synthetic oligonucleotide typically arises from the addition of an extra nucleotide to the sequence during solid-phase synthesis. The two most common causes are:
-
Dimer Phosphoramidite (B1245037) Formation: This is particularly prevalent with guanosine (B1672433) (dG). Acidic activators used during the coupling step can prematurely remove the 5'-dimethoxytrityl (DMT) protecting group from a dG phosphoramidite monomer in solution. This unprotected monomer can then react with another activated dG phosphoramidite, forming a GG dimer. This dimer can subsequently be incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[1] Guanosine is more susceptible to this issue because it detritylates faster than other bases.[1]
-
N3-Cyanoethylation of Thymidine (B127349): While not a true n+1 addition, this modification can be mistaken for one. During the deprotection step with ammonia, acrylonitrile (B1666552), a byproduct of the removal of the cyanoethyl protecting group from the phosphate (B84403) backbone, can alkylate the N3 position of thymidine. This results in a mass increase of +53 Da, which can sometimes be confused with the addition of a nucleotide.[1]
Q2: How can I diagnose the cause of the n+1 peak in my mass spectrometry data?
To diagnose the cause, you should first calculate the exact mass difference between your expected product and the observed n+1 peak.
-
Compare with Nucleotide Masses: If the mass difference corresponds to the mass of one of the nucleotide phosphoramidites used in your synthesis (see Table 1), it is likely a true n+1 addition.
-
Check for +53 Da Shift: If you observe a peak at +53 Da from your target mass, and your sequence contains thymidine, it is highly indicative of N3-cyanoethylation.[1]
-
Review Synthesis Records: Examine the synthesis records, paying close to attention to the coupling efficiency at each step. Lower coupling efficiencies can sometimes be indicative of issues that may also lead to side reactions.
Q3: What experimental steps can I take to prevent the formation of n+1 peaks?
Preventative measures depend on the underlying cause:
-
To Prevent GG Dimer Formation:
-
Use a Less Acidic Activator: Replace strongly acidic activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) with a less acidic activator such as 4,5-Dicyanoimidazole (DCI).[1] DCI is more nucleophilic and can drive the coupling reaction to completion without promoting premature detritylation of the dG phosphoramidite.
-
Ensure Anhydrous Conditions: Water can contribute to side reactions. Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the phosphoramidites, are anhydrous.[1]
-
-
To Prevent N3-Cyanoethylation of Thymidine:
-
Use AMA for Deprotection: Instead of straight ammonia, use a mixture of Ammonium (B1175870) Hydroxide (B78521)/40% aqueous MethylAmine (AMA). Methylamine is a more effective scavenger of acrylonitrile, thus minimizing the cyanoethylation of thymidine.[1]
-
Increase Deprotection Volume: If using ammonia, increasing the volume can help to dilute the acrylonitrile and reduce the extent of the side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q4: Besides n+1 peaks, what other common impurities should I be aware of in oligonucleotide mass spectrometry?
Other common impurities include:
-
n-1 Deletion Sequences: These are oligonucleotides missing a single nucleotide. They are a common byproduct of incomplete coupling during synthesis.
-
Depurination Products: The loss of a purine (B94841) base (adenine or guanine) can occur, especially under acidic conditions, leading to peaks with a lower mass.[2]
-
Incomplete Deprotection: Residual protecting groups on the bases (e.g., benzoyl, isobutyryl, acetyl) will result in peaks with a higher mass than the target oligonucleotide.[2]
-
Salt Adducts: The presence of sodium (+22.99 Da) or potassium (+38.96 Da) ions can lead to the formation of adducts with the oligonucleotide, resulting in additional peaks in the mass spectrum.
Q5: Can the n+1 peak be removed post-synthesis?
Removal of n+1 impurities can be challenging as they are often very similar in chemical and physical properties to the full-length product. Purification techniques like high-performance liquid chromatography (HPLC) may offer some separation, but complete removal is often difficult. Therefore, preventing their formation during synthesis is the most effective strategy.
Q6: Where can I find detailed protocols for the recommended troubleshooting steps?
Detailed experimental protocols are provided in the "Experimental Protocols" section below.
Quantitative Data Summary
Table 1: Mass Increases for Common Modifications and Impurities
| Species | Monoisotopic Mass Increase (Da) | Notes |
| n+1 Additions (Deoxyribonucleotides) | ||
| + dAMP | 313.20 | Deoxyadenosine monophosphate addition |
| + dCMP | 289.18 | Deoxycytidine monophosphate addition |
| + dGMP | 329.20 | Deoxyguanosine monophosphate addition |
| + dTMP | 304.20 | Deoxythymidine monophosphate addition |
| n+1 Additions (Ribonucleotides) | ||
| + rAMP | 329.20 | Adenosine monophosphate addition |
| + rCMP | 305.18 | Cytidine monophosphate addition |
| + rGMP | 345.20 | Guanosine monophosphate addition |
| + rUMP | 306.17 | Uridine monophosphate addition |
| Other Common Mass Adducts/Modifications | ||
| + Na | 22.99 | Sodium adduct |
| + K | 38.96 | Potassium adduct |
| + Acrylonitrile | 53.03 | N3-cyanoethylation of Thymidine |
| + Benzoyl | 105.03 | Residual protecting group |
| + Isobutyryl | 71.05 | Residual protecting group |
| + Acetyl | 43.02 | Residual protecting group |
Experimental Protocols
Protocol 1: Using 4,5-Dicyanoimidazole (DCI) as an Activator to Prevent GG Dimer Formation
Objective: To minimize the formation of n+1 impurities caused by GG dimer addition during oligonucleotide synthesis.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.25 M solution of DCI in anhydrous acetonitrile. Ensure the acetonitrile used is of high purity and low water content.
-
-
Oligonucleotide Synthesis:
-
Program your automated DNA/RNA synthesizer to use the 0.25 M DCI solution as the activator for all phosphoramidite coupling steps.
-
Standard coupling times are generally sufficient, as DCI is a highly efficient activator.
-
Maintain all other synthesis cycle parameters (deblocking, capping, oxidation) as per your standard protocol.
-
-
Post-Synthesis Processing:
-
Cleave and deprotect the oligonucleotide from the solid support using your standard procedures.
-
Analyze the crude product by mass spectrometry to confirm the reduction or elimination of the n+1 peak.
-
Protocol 2: AMA Deprotection to Minimize N3-Cyanoethylation of Thymidine
Objective: To prevent the formation of a +53 Da adduct on thymidine residues.
Methodology:
-
Reagent Preparation:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine. Prepare this solution fresh.
-
-
Deprotection Procedure:
-
After synthesis, transfer the solid support containing the oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Heat the sealed vial at 65°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide using a speed vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried oligonucleotide in an appropriate solvent and analyze by mass spectrometry to confirm the absence of the +53 Da adduct.
-
Visualizations
Caption: Troubleshooting workflow for n+1 peaks in oligo mass spectrometry.
References
Navigating the Synthesis of Long MOE-Modified Oligonucleotides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of long 2'-O-methoxyethyl (MOE) modified oligonucleotides presents unique challenges in achieving high yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, deprotection, and purification.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical factor for improving the yield of long MOE-modified oligonucleotides?
A1: The most critical factor is maintaining an exceptionally high coupling efficiency, ideally greater than 99.5%, at every synthesis cycle. For long oligonucleotides, even a small decrease in coupling efficiency results in a significant reduction in the final yield of the full-length product.[1] The cumulative effect of small inefficiencies becomes pronounced as the chain length increases.
Q2: How does the MOE modification specifically impact the synthesis process?
A2: The 2'-O-methoxyethyl modification introduces steric bulk at the 2' position of the ribose sugar. This can hinder the coupling reaction, potentially requiring longer coupling times or more potent activators to achieve high efficiency. It also enhances nuclease resistance, a key therapeutic property.
Q3: What are the primary causes of low yield in long MOE-oligo synthesis?
A3: Low yields are typically a result of a combination of factors including:
-
Suboptimal Coupling Efficiency: Caused by moisture in reagents, inefficient activator, steric hindrance from the MOE group, or inadequate coupling time.[2]
-
Depurination: The loss of purine (B94841) bases (Adenine and Guanine) during the acidic detritylation step, leading to chain cleavage during final deprotection.[2]
-
Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of n-1 shortmers that are difficult to separate from the full-length product.[2]
-
Issues with Solid Support: Using a solid support with an inappropriate pore size can lead to steric hindrance within the pores as the oligonucleotide chain elongates, reducing reagent accessibility and coupling efficiency.[3][4]
Q4: Which purification method is best for long MOE-modified oligonucleotides?
A4: Both denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC) are commonly used. PAGE offers excellent resolution for separating long oligonucleotides based on size, leading to very high purity.[5][6] HPLC, particularly ion-pair reversed-phase (IP-RP-HPLC), is also effective, especially for modified oligonucleotides, though resolution can decrease with increasing length.[7][8][9]
Troubleshooting Guides
Issue 1: Low Overall Yield of Crude Oligonucleotide
Symptoms:
-
Low final absorbance reading (OD260) of the crude product.
-
Faint bands on an analytical gel.
Potential Causes & Solutions:
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Moisture Contamination | Ensure all reagents, especially acetonitrile (B52724) (ACN) and phosphoramidites, are anhydrous. Use fresh, high-quality reagents. Implement rigorous anhydrous techniques during reagent preparation.[2] |
| Suboptimal Coupling Efficiency | Increase coupling time to account for the steric bulk of MOE modifications. Consider using a more potent activator like Dicyanoimidazole (DCI) or Benzylthiotetrazole (BTT).[10][11] Perform a trityl cation assay to monitor coupling efficiency at each step. |
| Inefficient Capping | Verify the freshness and concentration of capping reagents. Increase the delivery volume and time for the capping step. Consider using a more efficient capping reagent like a 6.5% DMAP solution for Cap B.[2] |
| Depurination during Detritylation | Replace Trichloroacetic acid (TCA) with the milder Dichloroacetic acid (DCA) for the deblocking step to minimize the loss of purine bases.[2] |
| Inappropriate Solid Support | For oligonucleotides longer than 100 bases, use a solid support with a larger pore size (e.g., 2000 Å) to prevent steric hindrance within the pores.[2][4] |
Issue 2: High Levels of n-1 and Other Shortmer Impurities
Symptoms:
-
Multiple closely spaced bands below the main product band on a PAGE gel.
-
Broad or multiple peaks eluting before the main product in HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action & Troubleshooting Steps |
| Incomplete Capping | This is the most common cause of n-1 impurities. Uncapped failure sequences elongate in subsequent cycles, creating a heterogeneous mixture of shortmers. See "Inefficient Capping" solutions in Issue 1.[2] |
| Low Coupling Efficiency | If a significant portion of the growing chains fails to couple in a given cycle, subsequent capping will generate a large n-1 population for that specific deletion. Address coupling efficiency as described in Issue 1. |
| Phosphoramidite (B1245037) Quality | Use fresh, high-purity phosphoramidites. Degraded amidites will not couple efficiently, leading to an increase in failure sequences. |
Issue 3: Presence of n+1 Impurities
Symptoms:
-
A distinct band appearing above the main product on a PAGE gel.
-
A peak eluting slightly after the main product in HPLC analysis.
Potential Causes & Solutions:
| Potential Cause | Recommended Action & Troubleshooting Steps |
| GG Dimer Addition | Acidic activators can cause a small amount of detritylation of the dG phosphoramidite during coupling, leading to the formation and incorporation of a GG dimer. Use a less acidic activator like DCI.[2] |
| N3-Cyanoethylation of Thymidine (B127349) | Acrylonitrile, a byproduct of cyanoethyl protecting group removal, can alkylate thymidine residues during ammonia (B1221849) deprotection, resulting in a +53 Da adduct. This can be minimized by using a larger volume of ammonia for deprotection or by pre-treating the support with 10% diethylamine (B46881) (DEA) in acetonitrile.[2] |
Experimental Protocols
Protocol 1: Optimized Detritylation to Minimize Depurination
Objective: To efficiently remove the 5'-DMT protecting group while minimizing acid-induced depurination, a critical side reaction in the synthesis of long oligonucleotides.
Methodology:
-
Reagent Preparation: Prepare a 3% (v/v) solution of Dichloroacetic acid (DCA) in a high-purity, low-water content solvent like toluene (B28343) or dichloromethane. Avoid using the stronger acid, Trichloroacetic acid (TCA).[2]
-
Detritylation Step: During the automated synthesis cycle, deliver the 3% DCA solution to the synthesis column.
-
Contact Time: Optimize the deblocking time. While TCA is faster, the milder DCA requires a longer reaction time. A typical starting point is 120-180 seconds. This may need to be optimized based on the synthesizer and specific sequence.
-
Washing: Thoroughly wash the column with anhydrous acetonitrile immediately after the detritylation step to remove all traces of acid before the coupling step.
Protocol 2: Enhanced Coupling for MOE-Modified Amidites
Objective: To achieve >99.5% coupling efficiency for sterically hindered MOE phosphoramidites.
Methodology:
-
Reagent Preparation:
-
Use high-purity, anhydrous acetonitrile for all solutions.
-
Prepare a fresh solution of your chosen activator. For MOE amidites, consider using 0.25 M 4,5-Dicyanoimidazole (DCI) or 0.25 M 5-Ethylthio-1H-tetrazole (ETT).[10]
-
Ensure phosphoramidite solutions are fresh and have been stored under inert gas.
-
-
Coupling Step:
-
Deliver the activator and the MOE phosphoramidite solution simultaneously to the synthesis column.
-
Extended Coupling Time: Increase the coupling wait time compared to standard DNA synthesis. A starting point of 5-10 minutes is recommended. This allows sufficient time for the sterically hindered amidite to react.
-
-
Monitoring: Use an in-line trityl monitor or collect the trityl fractions from each cycle for offline analysis to quantify the coupling efficiency.
Protocol 3: Purification of Long MOE-Modified Oligonucleotides by Denaturing PAGE
Objective: To isolate the full-length long MOE-modified oligonucleotide from failure sequences and other impurities with high resolution.
Methodology:
-
Gel Preparation: Prepare a high-resolution denaturing polyacrylamide gel (e.g., 8-12% acrylamide) containing 7-8 M urea. The gel percentage should be optimized based on the length of the oligonucleotide.
-
Sample Preparation: After deprotection and cleavage from the solid support, desalt the crude oligonucleotide. Resuspend the dried oligo in a formamide-based loading buffer. Heat the sample at 90-95°C for 5 minutes to denature any secondary structures before loading.[12]
-
Electrophoresis: Run the gel at a constant power until the tracking dye has migrated an appropriate distance down the gel. Longer migration distances generally result in better separation of the full-length product from n-1 impurities.[12]
-
Visualization: Visualize the oligonucleotide bands using UV shadowing on a fluorescent TLC plate. Minimize UV exposure to prevent damage to the oligonucleotide.[12]
-
Excision and Elution: Carefully excise the band corresponding to the full-length product. Elute the oligonucleotide from the gel slice by crush-and-soak in an appropriate elution buffer (e.g., 0.5 M ammonium (B1175870) acetate) overnight at room temperature or 37°C.[6][12]
-
Recovery: Separate the eluted oligonucleotide from the gel fragments and desalt the solution to obtain the purified product.
Visualizations
Caption: Automated solid-phase synthesis cycle for MOE-modified oligonucleotides.
References
- 1. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. biotage.com [biotage.com]
- 4. atdbio.com [atdbio.com]
- 5. genscript.com [genscript.com]
- 6. Purification of DNA Oligos by denaturing polyacrylamide gel electrophoresis (PAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. labcluster.com [labcluster.com]
- 10. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for PAGE Gel Purification [ibiblio.org]
Preventing phosphoramidite degradation during storage and synthesis
Welcome to the technical support center for phosphoramidite (B1245037) handling and oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing phosphoramidite degradation during storage and synthesis. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of phosphoramidite degradation?
A1: The primary causes of phosphoramidite degradation are hydrolysis and oxidation.[1][2] The trivalent phosphorus (P(III)) center is highly susceptible to reaction with even trace amounts of water, leading to the formation of phosphonate (B1237965) species that are inactive in the coupling reaction.[1][2] Additionally, exposure to air can oxidize the P(III) center to a pentavalent phosphate (B84403) (P(V)), rendering the phosphoramidite unable to couple with the growing oligonucleotide chain.[1]
Q2: How should I store my phosphoramidites to ensure long-term stability?
A2: Proper storage is critical to prevent degradation. Solid phosphoramidites should be stored at -20°C or lower in a dry, inert atmosphere (argon or nitrogen) in tightly sealed containers.[1][2] It is advisable to avoid frost-free freezers as the temperature cycling can introduce moisture. When storing phosphoramidites as solutions in anhydrous acetonitrile (B52724), they should also be kept at -20°C under an inert atmosphere.[1][2]
Q3: Is there a difference in stability among the standard DNA phosphoramidites?
A3: Yes, there is a significant difference in stability. The general order of stability in solution is T > dC > dA > dG, with dG being the least stable.[3] Guanine phosphoramidites are particularly prone to degradation, which can occur through autocatalytic pathways.[4][5] This inherent instability is a critical factor to consider, especially when synthesizing guanine-rich sequences.[2]
Q4: How long can I store phosphoramidites in solution on the synthesizer?
A4: While it is common practice to store phosphoramidites in solution on an automated synthesizer, this can lead to degradation over time, especially for dG.[1] For optimal results and to ensure high coupling efficiency, it is recommended to use freshly prepared solutions for each synthesis run, particularly for long or critical oligonucleotides.[6] If solutions must be stored on the instrument, they should be for the shortest time possible and under a continuous inert gas purge.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency
Symptoms:
-
Low overall yield of the final oligonucleotide.
-
A high percentage of n-1 and other shorter sequences (shortmers) observed in HPLC or mass spectrometry analysis of the crude product.[7]
-
A significant drop in the trityl cation signal during synthesis monitoring.[7]
Possible Causes and Solutions:
| Cause | Solution |
| Moisture Contamination | Phosphoramidites are extremely sensitive to moisture.[8] Ensure all reagents, especially acetonitrile, are anhydrous (<30 ppm water).[2] Use fresh, high-quality solvents and consider storing them over activated molecular sieves.[6] Purge synthesizer lines thoroughly with a dry, inert gas like argon or nitrogen.[6] |
| Degraded Phosphoramidite Stock | Phosphoramidite solutions have a limited shelf life, with dG being the most susceptible to degradation.[3] Prepare fresh phosphoramidite solutions before each synthesis.[6] If you suspect degradation, test the purity of the phosphoramidite using ³¹P NMR or HPLC (see experimental protocols below). |
| Suboptimal Activator | The activator is crucial for the coupling reaction. Use the correct activator (e.g., 1H-Tetrazole, ETT, DCI) at the recommended concentration. Ensure the activator solution is fresh and has not degraded. For sterically hindered phosphoramidites, a stronger activator may be required.[6] |
| Insufficient Coupling Time | While standard phosphoramidites couple quickly, modified or sterically hindered versions may require longer coupling times.[9] Consult the manufacturer's recommendations or optimize the coupling time for your specific phosphoramidite. |
| Synthesizer Fluidics Issues | Leaks, blockages, or improper calibration of the synthesizer can lead to incorrect reagent delivery. Perform regular maintenance on your synthesizer and check for any issues with the fluidics system. |
Issue 2: Unexpected Peaks in HPLC/MS Analysis
Symptoms:
-
Multiple unexpected peaks are observed during the analysis of the crude or purified oligonucleotide.
-
Mass spectrometry reveals species that do not correspond to the full-length product or simple n-1 deletions.
Possible Causes and Solutions:
| Cause | Solution |
| Phosphoramidite Oxidation | The P(III) center of the phosphoramidite can oxidize to P(V) upon exposure to air, rendering it inactive for coupling.[6] Always handle solid phosphoramidites and their solutions under an inert atmosphere (argon or nitrogen).[6] Use septum-sealed bottles and dry syringes flushed with inert gas for all transfers.[6] |
| Acrylonitrile Adducts | A common degradation pathway involves the elimination of acrylonitrile, which can then form adducts with nucleobases, leading to modified masses.[6] Use high-purity phosphoramidites that have been stored correctly to minimize the presence of degradation byproducts. |
| Formation of H-phosphonate | Hydrolysis of the phosphoramidite can lead to the formation of H-phosphonate species. This can be minimized by ensuring strictly anhydrous conditions throughout storage and synthesis. |
| Protecting Group Issues | Incomplete removal of protecting groups during deprotection can lead to adducts and unexpected peaks. Ensure that the deprotection conditions (time, temperature, and reagent) are appropriate for the protecting groups used on your phosphoramidites. |
Data Presentation
Table 1: Stability of Standard Deoxyribonucleoside Phosphoramidites in Acetonitrile
This table summarizes the degradation of standard phosphoramidites in acetonitrile after five weeks of storage under an inert gas atmosphere.[3]
| Phosphoramidite | Purity Reduction after 5 Weeks |
| T | 2% |
| dC(bz) | 2% |
| dA(bz) | 6% |
| dG(ib) | 39% |
Experimental Protocols
Protocol 1: Quality Assessment of Phosphoramidites by ³¹P NMR Spectroscopy
Objective: To determine the purity of a phosphoramidite sample and identify the presence of P(V) oxidation products and other phosphorus-containing impurities.
Methodology: ³¹P NMR is a direct method for assessing the purity of phosphoramidites. The active P(III) species gives a characteristic signal, while oxidized P(V) species and other impurities appear at different chemical shifts.[10]
Procedure:
-
Sample Preparation: Prepare the phosphoramidite sample at a concentration of approximately 0.3 g/mL in a suitable deuterated solvent, such as CDCl₃ containing 1% triethylamine (B128534) (v/v).[10]
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer equipped with a phosphorus probe.
-
Acquire the spectrum using a proton-decoupled pulse sequence.[11]
-
Set the spectral width to cover the expected range of phosphorus signals (e.g., -50 to 200 ppm).
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a relaxation delay (D1) of at least 2 seconds to ensure accurate quantification.[10]
-
-
Data Analysis:
-
The active phosphoramidite diastereomers will appear as two sharp peaks around 149 ppm.[11]
-
Oxidized P(V) species will typically appear in the range of -25 to 99 ppm.[10]
-
H-phosphonate impurities are observed around 8-10 ppm.
-
Integrate the peaks corresponding to the active phosphoramidite and any impurities.
-
Calculate the purity by expressing the integral of the active species as a percentage of the total phosphorus integral.
-
Protocol 2: Purity Analysis of Phosphoramidites by HPLC
Objective: To assess the purity of a phosphoramidite sample and detect the presence of degradation products or other non-phosphorus impurities.
Methodology: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for analyzing phosphoramidite purity.[10] The phosphoramidite and its impurities are separated based on their hydrophobicity.
Procedure:
-
Sample Preparation:
-
HPLC System and Conditions:
-
Column: A C18 column is typically used (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 1 mL/min.[10]
-
Detection: UV detector at a suitable wavelength (e.g., 237 nm).[12]
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the compounds.
-
-
Data Analysis:
-
The phosphoramidite typically elutes as two peaks, representing the two diastereomers at the phosphorus center.[10][13]
-
Degradation products and other impurities will appear as separate peaks.
-
Calculate the purity by determining the area of the main phosphoramidite peaks as a percentage of the total peak area in the chromatogram.
-
Visualizations
References
- 1. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Degradation of dG Phosphoramidites in Solution | Semantic Scholar [semanticscholar.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. usp.org [usp.org]
- 11. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 12. lcms.cz [lcms.cz]
- 13. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Purity Analysis of MOE-Inosine Containing Oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methoxyethyl (MOE) and Inosine-containing oligonucleotides.
I. Troubleshooting Guides
This section addresses common issues encountered during the purity analysis of MOE-Inosine containing oligonucleotides using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).
High-Performance Liquid Chromatography (HPLC)
Question: Why am I seeing poor peak shape (e.g., broad or tailing peaks) in my HPLC chromatogram?
Answer:
Poor peak shape for modified oligonucleotides can arise from several factors:
-
Secondary Structures: MOE modifications can promote the formation of secondary structures that are not fully denatured, leading to multiple conformations and broad peaks. The presence of Inosine (B1671953), which can form wobble base pairs, may also contribute to this.[1]
-
Column Interactions: Residual silanol (B1196071) groups on the stationary phase can interact with the phosphate (B84403) backbone of the oligonucleotide, causing peak tailing.[2]
-
Mobile Phase Issues: Incorrect mobile phase composition, pH, or ion-pairing agent concentration can lead to poor peak shape.[3] For instance, the concentration of the ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or hexylammonium acetate (HAA), is critical for good separation.[1]
-
Metal Adsorption: Oligonucleotides can interact with metal components in the HPLC system, leading to peak tailing and loss of recovery.[4]
Troubleshooting Steps:
-
Optimize Temperature: Increase the column temperature (e.g., to 60°C) to help denature secondary structures.[1][5]
-
Adjust Mobile Phase:
-
Ensure the mobile phase pH is appropriate (typically around 7.0-8.5 for ion-pair reversed-phase HPLC).[4][6]
-
Optimize the concentration of the ion-pairing reagent.
-
Consider adding a denaturing agent like urea (B33335) to the mobile phase.[1][7]
-
-
Use a Bioinert System: Employing an HPLC system with bio-inert surfaces can minimize metal-analyte interactions.[4]
-
Column Maintenance: Flush the column with a strong solvent to remove any adsorbed impurities.[3]
Question: My resolution between the full-length product and impurities (e.g., n-1 shortmers) is poor. How can I improve it?
Answer:
Achieving single-nucleotide resolution is a common challenge. Here's how to address it:
-
Gradient Optimization: A shallow gradient is crucial for separating species of similar lengths.[1]
-
Ion-Pairing Agent: The choice and concentration of the ion-pairing agent significantly impact resolution. HAA can sometimes provide better resolution than TEAA for modified oligonucleotides.
-
Column Chemistry: Using a column specifically designed for oligonucleotide analysis with a suitable particle size can enhance resolution.[8]
Troubleshooting Steps:
-
Decrease Gradient Slope: Try a shallower gradient to increase the separation time between closely eluting peaks.
-
Evaluate Different Ion-Pairing Reagents: Compare the performance of different ion-pairing reagents (e.g., TEAA vs. HAA) and optimize their concentration.
-
Select an Appropriate Column: Ensure you are using a high-resolution reversed-phase or anion-exchange column suitable for oligonucleotides.
Mass Spectrometry (MS)
Question: I am observing multiple adducts in my mass spectrum, making it difficult to identify the main product. What can I do?
Answer:
The polyanionic nature of the oligonucleotide backbone makes it prone to forming adducts with cations like sodium (Na+) and potassium (K+).[9] This is a common issue in ESI-MS.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all mobile phase components and sample diluents are of the highest purity to minimize salt contamination.
-
Mobile Phase Additives: The addition of a small amount of a chelating agent like EDTA to the mobile phase can help to sequester metal ions.
-
Optimize MS Conditions: Fine-tune the ion source parameters to minimize in-source fragmentation and adduct formation.
-
Data Processing: Utilize deconvolution software to help identify the parent mass from the series of adducts.
Question: Why is the sensitivity of my MS analysis low?
Answer:
Low sensitivity in oligonucleotide analysis by MS can be caused by several factors:
-
Ionization Suppression: The presence of ion-pairing reagents can sometimes suppress the ionization of the oligonucleotide.[9]
-
Adduct Formation: As mentioned above, the formation of multiple adducts distributes the ion signal across several species, reducing the intensity of the primary ion.[9][10]
-
Sample Purity: High salt content in the sample can interfere with ionization.
Troubleshooting Steps:
-
Desalt the Sample: Ensure the oligonucleotide sample is properly desalted before MS analysis.
-
Optimize Ion-Pairing Reagent: If using LC-MS, select an ion-pairing reagent and concentration that provides a good balance between chromatographic separation and MS sensitivity. Volatile ion-pairing reagents are generally preferred for MS compatibility.
-
Instrument Cleaning: Regularly clean the ion source to remove salt buildup.
Capillary Gel Electrophoresis (CGE)
Question: I'm seeing broad peaks and poor resolution in my CGE analysis. What are the likely causes?
Answer:
Similar to HPLC, secondary structures of the MOE-Inosine containing oligonucleotides can lead to poor peak shape in CGE. Other factors include issues with the gel matrix and sample preparation.
Troubleshooting Steps:
-
Use Denaturing Conditions: Ensure the CGE analysis is performed under denaturing conditions. This typically involves the use of 7M urea in the gel and running the separation at an elevated temperature (e.g., 50-60°C).[11]
-
Sample Desalting: High salt concentrations in the sample can compete with the oligonucleotide during injection and negatively impact resolution.[11] Desalting the sample prior to analysis is recommended.
-
Optimize Injection Parameters: Adjust the injection voltage and time to ensure an appropriate amount of sample is loaded onto the capillary.
-
Check Gel and Capillary: Ensure the capillary is properly coated and the gel matrix is of good quality and has not degraded.
Question: My migration times are inconsistent between runs. How can I improve reproducibility?
Answer:
Inconsistent migration times in CGE can be frustrating. Here are some common causes and solutions:
-
Capillary Temperature Fluctuations: Small changes in temperature can affect the viscosity of the gel and the mobility of the oligonucleotides.
-
Buffer Depletion: Over time, the buffer in the inlet and outlet vials can become depleted or its pH can change.
-
Capillary Clogging: Small particles or air bubbles in the capillary can obstruct the current and affect migration.[12]
Troubleshooting Steps:
-
Ensure Stable Temperature Control: Use a CGE system with reliable temperature regulation.
-
Replenish Buffers: Replace the running buffers regularly, ideally before each set of runs.
-
Capillary Maintenance: Periodically flush the capillary with appropriate cleaning solutions to prevent clogging.
II. Frequently Asked Questions (FAQs)
What are the most common impurities in synthetic MOE-Inosine containing oligonucleotides?
Common impurities include:
-
n-1 and n-2 Deletion Sequences (Shortmers): Oligonucleotides that are missing one or two nucleotides.[13]
-
N+1 Addition Sequences (Longmers): Oligonucleotides with an extra nucleotide.
-
Depurination Products: Loss of a purine (B94841) base (Adenine or Guanine), which can occur during synthesis or sample handling.[13]
-
Failure of Protecting Group Removal: Incomplete removal of protecting groups used during synthesis.[13]
-
Phosphodiester to Phosphorothioate (B77711) Linkage Failure: If synthesizing a phosphorothioate backbone, incomplete sulfurization can result in a phosphate linkage.[14]
How does the presence of Inosine affect the purity analysis?
Inosine can form "wobble" base pairs with C, A, and U.[15] While this is advantageous in certain biological applications, it can potentially increase the propensity for secondary structure formation, which may complicate analysis by HPLC and CGE by causing peak broadening.[1] In mass spectrometry, the mass of inosine must be correctly accounted for in the theoretical mass calculation.
What are typical acceptance criteria for oligonucleotide purity?
Purity acceptance criteria can vary depending on the intended application (e.g., research, diagnostics, or therapeutics). For therapeutic oligonucleotides, purity is a critical quality attribute and is typically expected to be very high (often >95%). The levels of specific impurities are also closely monitored and controlled. For research-grade oligonucleotides, a purity of >85-90% may be acceptable.
III. Quantitative Data Summary
The following tables summarize common impurities and adducts observed during the analysis of modified oligonucleotides.
Table 1: Common Process-Related Impurities in MOE-Modified Oligonucleotides
| Impurity Type | Typical Mass Difference from Parent Oligonucleotide (Da) | Common Abundance Range (%) |
| n-1 Deletion (Shortmer) | -304 to -329 (depending on the missing base) | 1-10 |
| n+1 Addition (Longmer) | +304 to +329 (depending on the added base) | < 1 |
| Depurination (loss of A or G) | -135 (dA) or -151 (dG) | < 1 |
| Incomplete Desulfurization (P=O instead of P=S) | -16 | Variable, typically low |
| Incomplete Deprotection | Varies depending on the protecting group | < 0.5 |
Note: The abundance ranges are typical but can vary significantly based on the synthesis and purification process.
Table 2: Common Adducts in ESI-Mass Spectrometry of Oligonucleotides
| Adduct Ion | Mass Difference (Da) | Common Observations |
| Sodium (Na+) | +22.99 | Very common, can form multiple adducts (e.g., M+2Na-H, M+3Na-2H) |
| Potassium (K+) | +39.10 | Common, especially if potassium salts are used in buffers |
| Triethylammonium (TEA+) | +102.1 | From TEAA ion-pairing reagent in HPLC mobile phase |
| Ammonium (NH4+) | +18.03 | Can be present from buffers or deprotection steps |
IV. Experimental Protocols
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Purity Analysis
Objective: To determine the purity of a MOE-Inosine containing oligonucleotide and separate it from synthesis-related impurities.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column suitable for oligonucleotides
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Sample: Oligonucleotide dissolved in water (approx. 1 mg/mL)
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the oligonucleotide sample.
-
Gradient Elution:
-
5-65% Mobile Phase B over 30 minutes.
-
65-100% Mobile Phase B over 5 minutes.
-
Hold at 100% Mobile Phase B for 5 minutes.
-
Return to 5% Mobile Phase B over 2 minutes.
-
Re-equilibrate for 10 minutes.
-
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Integrate the peak areas to calculate the percentage purity of the main peak.
LC-MS for Identity Confirmation
Objective: To confirm the molecular weight of the MOE-Inosine containing oligonucleotide.
Materials:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP) and 15 mM Triethylamine (TEA) in water.
-
Mobile Phase B: 400 mM HFIP and 15 mM TEA in methanol.
-
Sample: Oligonucleotide dissolved in water.
Procedure:
-
LC Separation: Perform a rapid gradient elution (e.g., 10-50% B in 10 minutes) to separate the main product from salts and small molecule impurities.
-
MS Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Acquire data over a mass range appropriate for the expected charge states of the oligonucleotide (e.g., m/z 500-2000).
-
-
Data Processing: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the oligonucleotide and compare it to the theoretical mass.
Capillary Gel Electrophoresis (CGE) for Purity Assessment
Objective: To assess the purity and size heterogeneity of the MOE-Inosine containing oligonucleotide.
Materials:
-
CGE instrument with UV detector
-
Coated capillary
-
Separation Gel: Containing 7M urea and a sieving polymer.
-
Running Buffer
-
Sample: Desalted oligonucleotide in water.
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Gel Filling: Fill the capillary with the separation gel.
-
Sample Injection: Inject the sample using electrokinetic injection.
-
Separation: Apply a high voltage (e.g., -15 to -30 kV) for separation. Maintain a constant temperature (e.g., 50°C).
-
Detection: Monitor the absorbance at 260 nm.
-
Data Analysis: Analyze the electropherogram to determine the purity based on the main peak area relative to the total peak area.
V. Visualizations
Caption: Workflow for Purity Analysis of MOE-Inosine Oligonucleotides.
References
- 1. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 2. agilent.com [agilent.com]
- 3. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. agilent.com [agilent.com]
- 8. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 9. researchgate.net [researchgate.net]
- 10. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]
- 12. promega.es [promega.es]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. researchgate.net [researchgate.net]
- 15. US20210254071A1 - Oligonucleotide comprising an inosine for treating dmd - Google Patents [patents.google.com]
Technical Support Center: Custom Oligonucleotide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to side product formation during custom oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products in oligonucleotide synthesis?
A1: The most common side products in oligonucleotide synthesis are typically process-related impurities arising from the inherent complexities of the chemical synthesis process. These include:
-
Truncated Sequences (n-x): Shorter oligonucleotides resulting from incomplete nucleotide coupling at one or more cycles. The most common are n-1 deletions.[1][2][3][4]
-
Elongated Sequences (n+x): Longer oligonucleotides, most frequently n+1 additions, which can occur due to improper DMT removal from the incoming phosphoramidite (B1245037).[1][2][4][5]
-
Depurination Products: Cleavage of the glycosidic bond between a purine (B94841) base (Adenine or Guanine) and the sugar, leading to an abasic site.[5][6][7][8] This site is labile and can lead to chain cleavage during deprotection.
-
Base Modifications: Unintended chemical modifications to the nucleobases, such as N3-cyanoethylation of thymidine.[4][5]
-
Products of Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups leads to the formation of deletion mutants (n-1 mers) that are difficult to separate from the full-length product.[5][9][10][]
-
Oxidation-Related Impurities: Incomplete oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester can lead to unstable linkages and subsequent side reactions.[12][][14][15]
Q2: What causes the formation of n-1 and n+1 impurities?
A2: The formation of n-1 and n+1 impurities are common challenges in oligonucleotide synthesis:
-
n-1 Impurities (Deletion Sequences): These arise primarily from two sources:
-
Incomplete Coupling: If a phosphoramidite fails to couple to the growing oligonucleotide chain in a given cycle, and the subsequent capping step is also inefficient, the unreacted 5'-hydroxyl group can react in the next cycle, leading to a sequence with a single base deletion.[5][10][16]
-
Incomplete Detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing chain prevents the subsequent coupling reaction at that site, resulting in an n-1 deletion.[10][]
-
-
n+1 Impurities (Addition Sequences): These are often a result of:
-
GG Dimer Addition: Acidic activators can cause premature detritylation of the incoming dG phosphoramidite, which can then react with another activated dG phosphoramidite to form a dimer. This dimer is then incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[5]
-
Q3: How does depurination occur and how can it be minimized?
A3: Depurination is the cleavage of the N-glycosidic bond, which releases a purine base (A or G) and creates an abasic site in the oligonucleotide chain.[5][7]
-
Cause: The primary cause of depurination is exposure to the acidic conditions of the detritylation step, which removes the 5'-DMT protecting group.[5][8][9] The N7 nitrogen of adenosine (B11128) and guanosine (B1672433) can be protonated by the acid, weakening the glycosidic bond.[5]
-
Minimization Strategies:
-
Use a Milder Deblocking Agent: Dichloroacetic acid (DCA) is a weaker acid than trichloroacetic acid (TCA) and is less likely to cause depurination.[5][8]
-
Reduce Acid Contact Time: Minimizing the duration of the acid treatment during detritylation can reduce the extent of depurination.[8]
-
Use Depurination-Resistant Protecting Groups: For guanosine, using a dimethylformamidine (dmf) protecting group can help stabilize the glycosidic bond.[5][7]
-
Q4: What are the consequences of incomplete capping?
A4: Incomplete capping of unreacted 5'-hydroxyl groups after the coupling step can have significant consequences for the purity of the final oligonucleotide product. If these unreacted sites are not blocked (capped), they will be available to participate in the subsequent coupling cycle, leading to the formation of n-1 deletion mutants.[5][9][10] These n-1 impurities are particularly problematic because they will have a 5'-DMT group, making them difficult to separate from the full-length product during DMT-on purification.[5]
Q5: How can I detect and quantify side products in my oligonucleotide sample?
A5: Several analytical techniques are used to detect and quantify impurities in synthetic oligonucleotides:
-
High-Performance Liquid Chromatography (HPLC): Ion-pairing reversed-phase HPLC (IP-RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are powerful methods for separating oligonucleotides based on their size and charge, allowing for the quantification of different species.[1][3][17][18]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides precise mass information, enabling the identification of truncated sequences, elongated sequences, and various base modifications.[1][2][19][20]
-
Capillary Electrophoresis (CE): This technique separates oligonucleotides based on their size-to-charge ratio, offering high-resolution analysis of purity and detection of shortmers.[18]
Troubleshooting Guides
Issue 1: High Levels of n-1 Deletion Sequences
| Potential Cause | Troubleshooting Action |
| Inefficient Coupling | 1. Check Reagent Quality: Ensure phosphoramidites and activators are fresh and anhydrous. Moisture can significantly reduce coupling efficiency.[12][21] 2. Optimize Coupling Time: Increase the coupling time to allow the reaction to go to completion. 3. Verify Reagent Delivery: Confirm that the synthesizer is delivering the correct volumes of phosphoramidite and activator. |
| Inefficient Capping | 1. Use Fresh Capping Reagents: Capping solutions can degrade over time. Prepare fresh reagents.[10] 2. Increase Capping Time: Extend the capping step to ensure all unreacted 5'-hydroxyls are blocked. 3. Check Capping Reagent Concentration: Ensure the concentration of the active capping agent (e.g., N-methylimidazole) is correct.[5] |
| Incomplete Detritylation | 1. Extend Deblocking Time: Increase the acid treatment time to ensure complete removal of the DMT group.[] 2. Check Acid Concentration: Verify the concentration of the deblocking acid (TCA or DCA). |
Issue 2: Presence of n+1 Addition Sequences
| Potential Cause | Troubleshooting Action |
| GG Dimer Formation | 1. Use a Milder Activator: Strongly acidic activators are more likely to cause premature detritylation of dG phosphoramidite. Consider using a less acidic activator.[5] 2. Optimize Activator Concentration: Use the lowest effective concentration of the activator. |
| Phosphoramidite Quality | 1. Use High-Purity Phosphoramidites: Impurities in the phosphoramidite solutions can lead to side reactions. |
Issue 3: Evidence of Depurination (Chain Cleavage)
| Potential Cause | Troubleshooting Action |
| Harsh Deblocking Conditions | 1. Switch to a Milder Acid: Replace TCA with DCA for the deblocking step.[5][8] 2. Reduce Deblocking Time: Minimize the oligonucleotide's exposure to acid.[8] |
| Sensitive Nucleosides | 1. Use Modified Protecting Groups: For sequences rich in purines, especially guanine, use protecting groups like dmf that are more resistant to depurination.[5][7] |
Quantitative Data Summary
The following tables summarize typical quantitative data related to side product formation.
Table 1: Impact of Deblocking Agent on Depurination
| Deblocking Agent | Typical Concentration | Relative Depurination Level |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | Higher |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Lower[5] |
Table 2: Typical Capping Efficiencies of Different Synthesizers
| Synthesizer Model | Capping Reagent (Cap B) | Typical Capping Efficiency |
| ABI 394 | 16% N-methylimidazole | ~97%[5] |
| Expedite 8909 | 10% N-methylimidazole | ~90%[5] |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To separate and quantify the full-length oligonucleotide from shorter failure sequences (n-1, n-2, etc.).
Materials:
-
Crude or purified oligonucleotide sample
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: 100% Acetonitrile
-
HPLC system with a UV detector
-
C18 reverse-phase column
Methodology:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in sterile, nuclease-free water to a final concentration of approximately 10 OD/mL.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the full-length product. Shorter sequences will typically elute earlier. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Identification of Side Products by LC-MS
Objective: To determine the mass of the synthesized oligonucleotide and identify any side products with different masses.
Materials:
-
Oligonucleotide sample
-
Mobile Phase A: 400 mM Hexafluoroisopropanol (HFIP), 16.3 mM Triethylamine (TEA) in water
-
Mobile Phase B: Methanol
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Suitable reverse-phase column
Methodology:
-
Sample Preparation: Prepare a 10 µM solution of the oligonucleotide in nuclease-free water.
-
LC-MS Setup:
-
Equilibrate the column with the starting mobile phase conditions.
-
Set the mass spectrometer to negative ion mode and acquire data over a relevant m/z range (e.g., 500-2500 m/z).
-
-
Injection and Separation: Inject the sample and perform a chromatographic separation using a suitable gradient of Mobile Phase B.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the main product and any impurities. Compare the observed masses to the expected masses of potential side products (e.g., n-1, n+1, depurinated species, base adducts).
Visualizations
Caption: Workflow of solid-phase oligonucleotide synthesis and points of side product formation.
Caption: A logical troubleshooting workflow for common oligonucleotide synthesis impurities.
References
- 1. Oligonucleotide Impurity Analysis Using Hydrophilic Interaction Chromatography (HILIC) - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 2. biopharmaspec.com [biopharmaspec.com]
- 3. gilson.com [gilson.com]
- 4. tsquality.ch [tsquality.ch]
- 5. glenresearch.com [glenresearch.com]
- 6. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 10. glenresearch.com [glenresearch.com]
- 12. How Reagent Purity Impacts API Manufacturing for Oligonucleotides and Peptides | Aurorium [aurorium.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. DNA寡核苷酸合成 [sigmaaldrich.com]
- 16. atdbio.com [atdbio.com]
- 17. biocompare.com [biocompare.com]
- 18. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. trilinkbiotech.com [trilinkbiotech.com]
DMTr-MOE-Inosine phosphoramidite solubility and handling issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMTr-MOE-Inosine phosphoramidite (B1245037). The following information is designed to address common challenges related to solubility and handling to ensure successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving DMTr-MOE-Inosine phosphoramidite?
A1: The recommended and most common solvent for dissolving nucleoside phosphoramidites, including modified versions like DMTr-MOE-Inosine, is anhydrous acetonitrile (B52724).[1][2] It is crucial that the acetonitrile used has a very low water content, preferably less than 30 ppm, to prevent hydrolysis of the phosphoramidite.[1]
Q2: What should I do if DMTr-MOE-Inosine phosphoramidite does not dissolve well in acetonitrile?
A2: Poor solubility in acetonitrile can sometimes occur with modified or lipophilic phosphoramidites.[1] If you encounter solubility issues, consider the following:
-
Sonication: Gently sonicate the solution for a short period.
-
Vortexing: After adding the solvent, let the vial stand for a few minutes before vortexing.[3]
-
Alternative Solvents: For highly lipophilic amidites, dichloromethane (B109758) (DCM) may be used, but you must verify its compatibility with your synthesizer's fluidics system.[1] Some modified phosphoramidites may also require the use of tetrahydrofuran (B95107) (THF) or a mixture of THF in acetonitrile.[4]
Q3: How should I store DMTr-MOE-Inosine phosphoramidite?
A3: Phosphoramidites are sensitive to moisture and oxidation.[5][6] To ensure stability and maintain high coupling efficiency, store DMTr-MOE-Inosine phosphoramidite under the following conditions:
-
Temperature: Store at -20°C.[7]
-
Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen.[5]
-
Desiccation: Keep in a desiccated environment to protect from moisture.[8]
Q4: My coupling efficiency is low when using DMTr-MOE-Inosine phosphoramidite. What are the common causes?
A4: Low coupling efficiency is a frequent issue in oligonucleotide synthesis and can be attributed to several factors:
-
Moisture: The presence of water in your reagents, particularly the acetonitrile, is a primary cause of phosphoramidite degradation and subsequent low coupling efficiency.[6][9]
-
Degraded Phosphoramidite: Improper storage or expired reagents will lead to poor performance.[6]
-
Suboptimal Activator: Using an inappropriate, degraded, or incorrect concentration of the activator can significantly reduce coupling.[6]
-
Instrument Issues: Leaks, blocked lines, or inaccurate reagent delivery on the DNA synthesizer can prevent the necessary reagents from reaching the synthesis column.[6]
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Incomplete dissolution or precipitation upon standing. | 1. Ensure the phosphoramidite has fully equilibrated to room temperature before opening to prevent moisture condensation.2. Vortex the solution thoroughly.3. If the issue persists, consider gentle sonication.4. For persistent issues, prepare a fresh solution. |
| Oily Residue | Some phosphoramidites, especially non-nucleosidic modifiers, can be viscous oils rather than powders.[10] | 1. Add anhydrous acetonitrile and allow the vial to stand for several minutes to let the solvent penetrate the oil.2. Swirl the vial occasionally until the oil is completely dissolved, which may take 5-10 minutes.[10] |
| Insolubility in Acetonitrile | The modified phosphoramidite may have low solubility in acetonitrile.[4] | 1. Test solubility in a small amount of an alternative solvent like dichloromethane (DCM) or tetrahydrofuran (THF).2. Confirm that the alternative solvent is compatible with your DNA synthesizer. |
Low Coupling Efficiency
Low coupling efficiency is often indicated by a sudden drop in the trityl signal during synthesis.[6] The following table outlines a systematic approach to troubleshooting this problem.
| Symptom | Potential Cause | Troubleshooting Step |
| Gradual decrease in trityl signal over several cycles | System-wide issue. | 1. Check Reagent Freshness: Ensure all reagents (activator, capping reagents, oxidizer) are fresh and not expired.2. Verify Anhydrous Conditions: Use fresh, anhydrous acetonitrile (<30 ppm water). Ensure gas lines have drying filters.[11] |
| Sudden, sharp drop in trityl signal at a specific cycle | Issue with a specific phosphoramidite. | 1. Phosphoramidite Quality: The phosphoramidite may be degraded due to improper handling or storage. Use a fresh vial of phosphoramidite.2. Dissolution: Ensure the phosphoramidite is fully dissolved in anhydrous acetonitrile. |
| Consistently low coupling for all phosphoramidites | Instrument or protocol issue. | 1. Check Fluidics: Inspect the synthesizer for leaks, blocked lines, or clogs.2. Activator: Ensure the activator concentration is correct and the solution is fresh. For sterically hindered amidites, a stronger activator like DCI or ETT may be needed.[11]3. Coupling Time: For modified phosphoramidites, a longer coupling time (e.g., 5-15 minutes) may be required.[1] |
Experimental Protocols
Protocol for Reconstitution of DMTr-MOE-Inosine Phosphoramidite
Objective: To properly dissolve DMTr-MOE-Inosine phosphoramidite for use in an automated oligonucleotide synthesizer.
Materials:
-
Vial of DMTr-MOE-Inosine phosphoramidite
-
Anhydrous acetonitrile (<30 ppm water)
-
Syringe with a needle (pre-dried)
-
Inert gas (Argon or Nitrogen)
-
Vortex mixer
Methodology:
-
Equilibration: Allow the vial of phosphoramidite to warm to room temperature for at least 30 minutes before opening. This prevents moisture from condensing on the cold powder.
-
Inert Atmosphere: If possible, open and handle the vial in a glove box or under a stream of inert gas.
-
Solvent Addition: Using a pre-dried syringe, add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).[1]
-
Dissolution: Let the vial stand for 5-10 minutes to allow the solvent to penetrate the phosphoramidite.[3]
-
Vortexing: Vortex the vial until the phosphoramidite is completely dissolved. The solution should be clear and free of any particulate matter.
-
Installation: Immediately install the vial on the DNA synthesizer.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Workflow for phosphoramidite reconstitution.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 4. glenresearch.com [glenresearch.com]
- 5. 12 most commonly asked questions about phosphoramidites | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MOE Amidite Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the wash and oxidation steps for 2'-O-methoxyethyl (MOE) modified oligonucleotides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the wash and oxidation steps of MOE oligonucleotide synthesis, identifiable through common analytical methods like HPLC and Mass Spectrometry.
Issue 1: Low Yield of Full-Length Product (FLP) with Broad or Tailing Peaks on HPLC
-
Question: My final HPLC analysis shows a low yield of the full-length MOE oligonucleotide, and the main peak is broad with significant tailing. What could be the cause?
-
Answer: This issue often points to problems during the wash steps, leading to carryover of reagents or moisture. Insufficient washing after the coupling step can leave behind unreacted amidites and activator, while inadequate drying can introduce water, which deactivates the phosphoramidites in subsequent cycles.[1]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure that the acetonitrile (B52724) (ACN) used for washing and reagent dissolution is anhydrous (<30 ppm water).[2] Use a fresh, sealed bottle of synthesis-grade ACN or dry the solvent over activated molecular sieves (3 Å) for at least 24 hours before use.[2][3]
-
Optimize Wash Volume & Duration: While reducing solvent use is a goal, critical wash steps require adequate volumes to completely remove residual reagents.[4] For a standard synthesis, ensure the post-coupling and post-capping ACN washes are sufficient to clear the lines and column of any yellow/orange color from the DMT cation.
-
Check for Fluidics Issues: Inspect the synthesizer for leaks or blockages in the solvent delivery lines that could lead to incomplete washes.
-
-
Issue 2: Presence of Unexpected Peaks in Mass Spectrometry Analysis
-
Question: My mass spectrometry results show peaks that do not correspond to the full-length product or simple n-1 deletions. What kind of side reactions could be occurring during oxidation?
-
Answer: Unexpected masses can arise from incomplete or side reactions during the oxidation step. The most common issue is incomplete oxidation of the P(III) phosphite (B83602) triester to the more stable P(V) phosphate (B84403) triester. These unstable P(III) linkages are prone to cleavage during the acidic deblocking step of the next cycle, leading to truncated sequences.[5] Another possibility is the formation of adducts or other modifications if the oxidation reagent is degraded or improperly prepared.
-
Troubleshooting Steps:
-
Check Oxidizer Composition: The standard oxidizer is an iodine solution in a mixture of Tetrahydrofuran (THF), Pyridine, and Water. Verify the concentration and freshness of your oxidizing solution. For MOE-containing oligonucleotides, an iodine concentration between 20 mM and 50 mM is often preferred.
-
Optimize Oxidation Time: Incomplete oxidation can occur if the wait step is too short. While standard DNA synthesis may use a brief oxidation step, some modified residues may require longer times. An oxidation time of 3 minutes is generally sufficient to ensure complete conversion.[5]
-
Evaluate for Depurination: Acidic conditions from the deblocking step can cause depurination (loss of a purine (B94841) base), especially at adenosine (B11128) (A) and guanosine (B1672433) (G) residues.[6] This creates an abasic site which is cleaved during the final basic deprotection, resulting in truncated fragments.[7] While 2'-modifications like MOE offer some protection against depurination, it can still occur.[] Consider switching from Trichloroacetic acid (TCA) to a milder deblocking agent like Dichloroacetic acid (DCA) to minimize this side reaction.
-
-
Issue 3: HPLC Profile Shows a Series of Peaks Eluting Before the Main Product
-
Question: My crude HPLC chromatogram displays a significant number of failure sequences (n-1, n-2, etc.) eluting before my target MOE oligonucleotide. Is this an oxidation or a wash issue?
-
Answer: This is most commonly a coupling efficiency problem, which can be exacerbated by inadequate washing procedures.[1] Moisture in the system is a primary cause of low coupling efficiency.[1] Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite (B1245037), leading to a capped failure sequence in the subsequent step.[1]
-
Troubleshooting Steps:
-
Implement Strict Anhydrous Technique: Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are rigorously dry.[1] Use an in-line drying filter for the inert gas (Argon or Helium) supplied to the synthesizer.[1]
-
Verify Reagent Freshness: Phosphoramidites and activators (e.g., Tetrazole, DCI) degrade over time, especially when exposed to ambient moisture. Use fresh reagents for optimal performance.[9]
-
Optimize Wash Protocol: Ensure the wash step before coupling effectively removes any residual moisture or impurities from the previous cycle. A thorough ACN wash is critical.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal iodine concentration for the oxidation of MOE amidites? A1: For oligonucleotides containing MOE modifications, an iodine concentration in the range of 10 mM to 100 mM can be used, with a more preferable range between 20 mM to 50 mM . Higher concentrations do not necessarily improve efficiency and may lead to side reactions, while lower concentrations might require longer reaction times.
Q2: Can I reduce the number of wash steps to save solvent and time? A2: Yes, it is possible to optimize and reduce wash steps. Studies have shown that omitting the column wash after the coupling and sulfurization/oxidation steps can provide material of similar quality to standard protocols, leading to a significant reduction in solvent waste.[4] However, the wash step after detritylation is critical and should not be omitted. It is recommended to validate any modified wash protocol by analyzing the resulting oligonucleotide purity via HPLC and Mass Spectrometry.
Q3: How can I detect depurination of MOE-containing oligonucleotides? A3: Depurination results in cleavage of the oligonucleotide chain at the abasic site during final deprotection.[7] This will appear as a series of truncated products in your HPLC or CE analysis. Mass spectrometry is the most definitive method for identification. You will observe species with masses corresponding to cleavage at A and G residues. For example, a fragment that terminates 3' of a depurinated 'A' residue will be detected.
Q4: What is the impact of water in the ACN wash solvent? A4: Water in the acetonitrile wash, especially the wash preceding the coupling step, can significantly lower coupling efficiency.[1] This leads to an increase in n-1 and other failure sequences, ultimately reducing the yield of your full-length MOE oligonucleotide.[1] It is crucial to use anhydrous ACN with a water content below 30 ppm.[2]
Q5: My oxidation appears incomplete. Should I increase the iodine concentration or the reaction time? A5: First, try increasing the oxidation wait time. A 3-minute wait step is typically sufficient to drive the reaction to completion.[5] If incomplete oxidation persists, ensure your iodine solution is fresh and has not degraded. If you are using a lower concentration (e.g., 20 mM), you could consider increasing it to 50 mM, but extending the time is often the more effective first step.
Data and Parameters
Table 1: Recommended Parameters for MOE Amidite Oxidation
| Parameter | Recommended Range | Optimal Target | Rationale |
|---|---|---|---|
| Iodine Concentration | 10 mM - 100 mM | 20 mM - 50 mM | Balances reaction efficiency with minimizing potential side reactions. |
| Oxidation Time | 1 - 5 minutes | 3 minutes | Ensures complete conversion of P(III) to P(V) without significant degradation.[5] |
| Reaction Temperature | 15 °C - 27 °C | 18 °C - 24 °C | Standard ambient temperature for solid-phase synthesis ensures stable reaction kinetics. |
| Solvent System | THF/Pyridine/Water | Varies by supplier | Standard formulation to dissolve iodine and facilitate the oxidation reaction.[10] |
Table 2: Troubleshooting Impurities Observed in Mass Spectrometry
| Observed Mass Variation | Potential Cause | Associated Step | Suggested Action |
|---|---|---|---|
| - Mass of one nucleotide | n-1 deletion sequence | Coupling / Wash | Improve anhydrous technique; verify amidite/activator quality.[1] |
| - Mass of purine base (A/G) | Depurination | Detritylation | Use a milder deblocking acid (e.g., 3% DCA in Toluene/DCM).[7] |
| +16 Da | P=S to P=O conversion (if sulfurization was intended) | Oxidation | Ensure sulfurization reagent is fresh; avoid carryover of oxidizer. |
| -1 Da (H-phosphonate) | Incomplete Oxidation | Oxidation | Increase oxidation time; verify oxidizer concentration and freshness.[11] |
Experimental Protocols
Protocol 1: Standard Iodine Oxidation Cycle
This protocol describes a typical oxidation step within an automated solid-phase synthesis cycle for MOE oligonucleotides.
-
Reagent Preparation: Prepare an oxidizing solution of 0.02 M - 0.05 M Iodine in a solution of THF/Pyridine/Water (e.g., 70:20:10 v/v/v).
-
Post-Coupling Wash: Following the coupling step, wash the solid support thoroughly with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.
-
Capping: Perform the capping step using standard capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole) to block any unreacted 5'-hydroxyl groups.
-
Post-Capping Wash: Wash the solid support with anhydrous acetonitrile to remove excess capping reagents.
-
Oxidation: Deliver the iodine-based oxidizing solution to the synthesis column and allow it to react for a minimum of 3 minutes.[5] This converts the unstable phosphite triester linkage to a stable phosphate triester.
-
Post-Oxidation Wash: Thoroughly wash the solid support with anhydrous acetonitrile to remove the oxidizing solution and byproducts.
-
Proceed to Deblocking: The cycle is complete, and the synthesizer can proceed to the detritylation (deblocking) step for the next nucleotide addition.
Protocol 2: HPLC Analysis of Crude MOE Oligonucleotides
This protocol provides a general method for analyzing the purity of the crude oligonucleotide product after synthesis and deprotection.
-
Sample Preparation: After cleavage from the solid support and deprotection, dissolve a small aliquot of the crude oligonucleotide solution in an appropriate buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Buffer A: 100 mM TEAA in water.
-
Buffer B: 100 mM TEAA in 50% acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Buffer A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 70% Buffer B over 30-40 minutes.
-
Monitor the elution profile using a UV detector at 260 nm.
-
-
Analysis: The full-length product (FLP) should be the main, late-eluting peak. Earlier eluting peaks typically correspond to shorter failure sequences (n-1, n-2, etc.).[12] The integration of the peak areas provides a quantitative measure of the crude purity.
Visualizations
Caption: Figure 1: The four main steps of the automated synthesis cycle for MOE oligonucleotides.
Caption: Figure 2: A logical workflow for diagnosing common synthesis problems from analytical data.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Omission of column washing operations in the solid phase synthesis of oligonucleotides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Modification of guanine bases by nucleoside phosphoramidite reagents during the solid phase synthesis of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of high-quality libraries of long (150mer) oligonucleotides by a novel depurination controlled process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
Technical Support Center: Troubleshooting Automated Oligonucleotide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for failed sequences in automated oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed or low-yield oligonucleotide synthesis?
A successful oligonucleotide synthesis relies on a series of meticulously controlled chemical reactions. Failure or low yield can typically be attributed to one or more of the following factors:
-
Low Coupling Efficiency: This is the most frequent cause of failure. The phosphoramidite (B1245037) chemistry used in synthesis is highly effective but sensitive. Incomplete coupling at each cycle leads to the accumulation of shorter, truncated sequences known as "shortmers" (e.g., n-1, n-2), significantly reducing the yield of the desired full-length product (FLP).[1][2] Factors affecting coupling efficiency include reagent quality, moisture contamination, and improper instrument settings.
-
Reagent Degradation: Phosphoramidites, activators, and other synthesis reagents are sensitive to moisture and oxidation.[3] Using expired or improperly stored reagents is a common cause of synthesis failure.
-
Instrument and Fluidics Issues: Problems with the DNA synthesizer, such as leaks, clogged lines, or inaccurate reagent delivery, can prevent the necessary chemicals from reaching the synthesis column in the correct amounts and at the proper times.
-
Inefficient Capping: The capping step is crucial for blocking unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[4] Inefficient capping allows these truncated sequences to participate in subsequent coupling cycles, leading to a heterogeneous mixture of products.
-
Depurination: Exposure to acidic conditions during the detritylation step can lead to the cleavage of the bond between a purine (B94841) base (A or G) and the sugar backbone.[4][5] This creates an abasic site, which can result in chain cleavage during the final deprotection step.
-
Incomplete Deprotection: Failure to completely remove all protecting groups from the oligonucleotide after synthesis can result in a product with altered properties and reduced biological activity.[6]
Q2: My synthesis resulted in a high proportion of n-1 shortmers. What is the likely cause and how can I fix it?
The presence of a significant n-1 peak in your analytical results (e.g., HPLC or Mass Spectrometry) points directly to a problem with coupling efficiency . An n-1 sequence is an oligonucleotide that is missing one nucleotide from the full-length sequence.
Primary Causes:
-
Moisture Contamination: Water reacts with activated phosphoramidites, preventing them from coupling to the growing oligonucleotide chain.[4] This is the most common culprit.
-
Degraded Phosphoramidites or Activator: If the phosphoramidite monomers or the activator (e.g., tetrazole, DCI) are degraded, the coupling reaction will be inefficient.[7]
-
Insufficient Reagent Delivery: Issues with the synthesizer's fluidics system can lead to an inadequate amount of phosphoramidite or activator being delivered to the synthesis column.
-
Suboptimal Coupling Time: For some sequences, particularly those with complex or modified bases, the standard coupling time may not be sufficient for the reaction to go to completion.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile (B52724) for all reagents and ensure that the argon or helium supply to the synthesizer is dry.[4] Consider using molecular sieves to dry solvents.[8]
-
Use Fresh Reagents: Replace phosphoramidites and activator solutions with fresh, high-quality batches.
-
Check Instrument Calibration: Verify that the synthesizer is delivering the correct volumes of all reagents. Perform a flow test if necessary.
-
Increase Coupling Time: For problematic sequences, consider increasing the coupling time to improve efficiency.[9]
Q3: I am observing a gradual decrease in yield with increasing oligonucleotide length. Is this normal?
Yes, a gradual decrease in the overall yield of the full-length product with increasing oligonucleotide length is expected. This is a direct consequence of the stepwise nature of solid-phase synthesis. Even with very high coupling efficiencies at each step, the cumulative effect of small inefficiencies leads to a lower final yield for longer oligonucleotides.[1][10]
The theoretical overall yield can be calculated using the formula:
Overall Yield (%) = (Average Coupling Efficiency)(Number of Couplings) x 100
Where the number of couplings is the length of the oligonucleotide minus one.
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to oligonucleotide synthesis.
Table 1: Impact of Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield
| Oligo Length (bases) | 98.0% Coupling Efficiency | 99.0% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20 | 68% | 83% | 91% |
| 40 | 46% | 68% | 82% |
| 60 | 31% | 55% | 74% |
| 80 | 21% | 45% | 67% |
| 100 | 14% | 37% | 61% |
Data is theoretical and actual yields may vary.
Table 2: Common Activators in Oligonucleotide Synthesis
| Activator | Typical Concentration | pKa | Characteristics |
| 1H-Tetrazole | 0.45 M | 4.8 | Standard, widely used activator. |
| 5-(Ethylthio)-1H-tetrazole (ETT) | 0.25 M - 0.75 M | 4.3 | More acidic and faster than 1H-Tetrazole. |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | 5.2 | Less acidic but highly nucleophilic, leading to rapid coupling. Highly soluble in acetonitrile. |
Experimental Protocols
Protocol 1: Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) for Purity Analysis
This method separates oligonucleotides based on the number of charged phosphate (B84403) groups in their backbone, providing excellent resolution for assessing purity and identifying failure sequences.[6]
Materials:
-
Crude or purified oligonucleotide sample
-
HPLC system with a UV detector
-
Strong anion-exchange column (e.g., DNAPac PA200)
-
Mobile Phase A: 10 mM Sodium Perchlorate in 20 mM Tris-HCl, pH 8.0
-
Mobile Phase B: 300 mM Sodium Perchlorate in 20 mM Tris-HCl, pH 8.0
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a final concentration of approximately 0.1 OD260 units/10 µL.
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: The full-length oligonucleotide will be the main, late-eluting peak. Shorter failure sequences (n-1, n-2, etc.) will elute earlier. The relative peak areas can be used to estimate the purity of the sample.
Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for Oligonucleotide Analysis
PAGE is a high-resolution method for separating oligonucleotides based on their size, making it ideal for visualizing the purity of a synthesis and identifying truncated products.[11][12][13]
Materials:
-
PAGE apparatus and power supply
-
40% Acrylamide/Bis-acrylamide (19:1) solution
-
10x TBE buffer (Tris-borate-EDTA)
-
10% Ammonium persulfate (APS)
-
TEMED (N,N,N',N'-Tetramethylethylenediamine)
-
Formamide (B127407) loading buffer
-
Staining solution (e.g., Stains-All or SYBR Gold)
-
Oligonucleotide sample
Procedure:
-
Gel Preparation (20% Denaturing Gel):
-
In a beaker, dissolve 42 g of urea in 30 mL of water.
-
Add 10 mL of 10x TBE buffer and 50 mL of 40% acrylamide/bis-acrylamide solution.
-
Adjust the final volume to 100 mL with water.
-
To initiate polymerization, add 500 µL of 10% APS and 50 µL of TEMED.
-
Immediately pour the gel solution between the glass plates of the casting apparatus and insert the comb. Allow the gel to polymerize for at least 1 hour.
-
-
Sample Preparation: Mix approximately 100-200 pmol of the oligonucleotide sample with an equal volume of formamide loading buffer. Heat the sample at 95°C for 5 minutes to denature any secondary structures, then immediately place on ice.
-
Electrophoresis:
-
Assemble the gel apparatus and fill the buffer chambers with 1x TBE buffer.
-
Pre-run the gel for 15-30 minutes to heat it to approximately 50°C.
-
Load the prepared samples into the wells.
-
Run the gel at a constant voltage until the tracking dye has migrated to the desired position.
-
-
Staining and Visualization:
-
Carefully remove the gel from the glass plates and place it in a staining tray.
-
Stain the gel according to the manufacturer's instructions for the chosen stain.
-
Visualize the bands using an appropriate imaging system. The most intense band should correspond to the full-length oligonucleotide, with fainter, faster-migrating bands representing shorter failure sequences.[14]
-
Protocol 3: MALDI-TOF Mass Spectrometry for Molecular Weight Verification
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and accurate method for determining the molecular weight of synthetic oligonucleotides, confirming the identity of the full-length product and detecting impurities.[15][16][17]
Materials:
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 3-hydroxypicolinic acid [3-HPA] with diammonium citrate)
-
Desalted oligonucleotide sample
-
Calibration standard
Procedure:
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of the matrix in a 50:50 mixture of acetonitrile and water.
-
Dissolve the desalted oligonucleotide sample in nuclease-free water to a concentration of approximately 10-20 pmol/µL.
-
-
Spotting:
-
Spot 0.5-1 µL of the matrix solution onto the MALDI target plate and allow it to air dry, forming a crystalline matrix layer.
-
Spot 0.5-1 µL of the oligonucleotide sample directly onto the dried matrix spot. Allow the sample to co-crystallize with the matrix.
-
-
Data Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate ion mode (typically negative ion mode for oligonucleotides).
-
Calibrate the instrument using a known oligonucleotide standard.
-
-
Data Analysis:
-
The resulting spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the oligonucleotide.
-
Compare the observed mass to the theoretical mass of the desired full-length product. The presence of peaks with lower masses may indicate truncated sequences or other impurities.
-
Visual Troubleshooting Guides
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. biofabresearch.com [biofabresearch.com]
- 4. Oligo Calculators | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Intro to MALDI Oligonucleotide Analysis [ssi.shimadzu.com]
- 9. synthesisgene.com [synthesisgene.com]
- 10. DNA scale of synthesis and typical yeild [biosyn.com]
- 11. qiagen.com [qiagen.com]
- 12. Annealing and purification of fluorescently labeled DNA substrates for in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deprotection of oligonucleotides and purification using denaturing PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 17. Oligonucleotide analysis and sequencing using MALDI-TOF mass spectrometry [xray.cz]
Validation & Comparative
A Comparative Guide to 2'-MOE and 2'-LNA Modifications for Enhanced Antisense Oligonucleotide Stability
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of antisense oligonucleotides (ASOs) is critically dependent on their stability within biological systems. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their bioavailability and duration of action. To overcome this, various chemical modifications have been developed. This guide provides an objective comparison of two prominent second-generation modifications: 2'-O-methoxyethyl (2'-MOE) and Locked Nucleic Acid (LNA), focusing on their contributions to ASO stability, supported by experimental data and detailed methodologies.
Chemical Structures and Mechanisms of Stabilization
Both 2'-MOE and 2'-LNA are modifications to the ribose sugar moiety of the nucleotide. These alterations enhance stability through two primary mechanisms: increasing binding affinity to the target RNA and providing resistance to nuclease degradation.
-
2'-O-methoxyethyl (2'-MOE): This modification adds a methoxyethyl group to the 2' position of the ribose sugar.[1][2] This bulky group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack.[3] Furthermore, the 2'-MOE modification favors a C3'-endo sugar pucker conformation, which is structurally similar to RNA. This pre-organization enhances the binding affinity of the ASO to its complementary RNA target.[1]
-
Locked Nucleic Acid (LNA): LNA features a methylene (B1212753) bridge that connects the 2' oxygen to the 4' carbon of the ribose ring.[3][4] This bridge "locks" the ribose into a rigid C3'-endo conformation, the ideal structure for A-form duplexes like ASO:RNA hybrids.[3] This conformational rigidity dramatically increases binding affinity and confers exceptional nuclease resistance.[4][5]
Quantitative Comparison of Stability Parameters
The stability of ASOs can be quantified through several key parameters, including melting temperature (Tm), which reflects binding affinity, and resistance to nuclease-mediated degradation, often measured as a half-life (t1/2) in serum or tissue homogenates.
| Parameter | 2'-MOE Modification | LNA Modification | Key Insights |
| Binding Affinity (ΔTm per modification) | +0.9 to +1.7 °C[6] | +4 to +8 °C[6] | LNA provides a significantly higher increase in thermal stability, indicating a much stronger binding to the target RNA.[3][6] |
| Nuclease Resistance | High[3] | Very High[3] | Both modifications offer substantial protection against nucleases compared to unmodified DNA or RNA.[3][4] LNA's rigid structure often results in superior resistance.[3] |
| In Vivo Half-Life | Tissue half-life can be over ten times higher than first-generation phosphorothioate (B77711) ASOs, allowing for less frequent dosing.[7] | LNA-modified ASOs also demonstrate increased stability and half-life in human serum.[8][9] | Both are considered second-generation modifications that significantly extend the duration of action in vivo.[2] |
| Toxicity Profile | Generally well-tolerated with a good safety profile, as evidenced by its use in several FDA-approved drugs.[1][4] | Associated with a higher risk of hepatotoxicity, which has limited its therapeutic application in some cases.[3][4] | The superior binding affinity of LNA can lead to off-target effects and toxicity.[4] 2'-MOE presents a more balanced profile of efficacy and safety.[1][4] |
Experimental Protocols for Stability Assessment
The quantitative data presented above are typically generated using standardized in vitro assays.
3.1. Melting Temperature (Tm) Determination by UV Thermal Denaturation
This method measures the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.
-
Objective: To determine the thermal stability of an ASO:RNA duplex.
-
Methodology:
-
Sample Preparation: The ASO and its complementary RNA target are annealed by mixing them in an appropriate buffer (e.g., phosphate-buffered saline).
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature-controlled cell holder is used.
-
Procedure: The absorbance of the duplex solution is monitored at 260 nm as the temperature is gradually increased.
-
Data Analysis: As the duplex melts, the absorbance at 260 nm increases (hyperchromic effect). The Tm is determined as the midpoint of this transition, typically by calculating the first derivative of the melting curve.[10]
-
3.2. Nuclease Resistance Assessment by Serum Stability Assay
This assay evaluates the resistance of an ASO to degradation by nucleases present in serum.[11][12]
-
Objective: To measure the rate of ASO degradation in a biologically relevant medium.
-
Methodology:
-
Incubation: A known concentration of the ASO is incubated in a solution containing serum (e.g., 50% fetal bovine serum) at 37 °C.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching: The degradation reaction in each aliquot is stopped, for example, by adding a denaturing loading dye and freezing.
-
Analysis: The integrity of the ASO at each time point is analyzed. This is commonly done using polyacrylamide gel electrophoresis (PAGE) followed by staining (e.g., with SYBR Gold) or by high-performance liquid chromatography (HPLC).[11][12]
-
Quantification: The percentage of intact ASO remaining at each time point is quantified by densitometry (for gels) or by integrating peak areas (for HPLC). The half-life (t1/2) is then calculated.
-
Nuclease Degradation and ASO Protection
Oligonucleotides are degraded by two main classes of nucleases: exonucleases, which cleave nucleotides from the ends (3' or 5'), and endonucleases, which cleave internal phosphodiester bonds.[13][14] Modifications like 2'-MOE and LNA, especially when combined with a phosphorothioate (PS) backbone, provide robust protection against both types of enzymes.[6] These modifications are typically incorporated in the "wings" of a "gapmer" ASO, flanking a central DNA "gap" that is necessary to support RNase H-mediated cleavage of the target RNA.[4][15]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 3. Antisense part III: chemistries [cureffi.org]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synoligo.com [synoligo.com]
- 6. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. idtdna.com [idtdna.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. microsynth.com [microsynth.com]
2'-MOE Outshines 2'-O-Methyl in Nuclease Resistance for Oligonucleotide Therapeutics
For researchers and drug developers in the field of oligonucleotide therapeutics, enhancing nuclease resistance is a critical parameter for improving in vivo efficacy and duration of action. A comparative analysis of two popular second-generation modifications, 2'-O-methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe), reveals a distinct advantage for 2'-MOE in providing superior stability against enzymatic degradation.
The strategic chemical modification of oligonucleotides is paramount to their success as therapeutic agents, primarily by overcoming their inherent susceptibility to nucleases. Among the plethora of modifications developed, those at the 2' position of the ribose sugar have proven particularly effective. This guide provides a detailed comparison of the nuclease resistance conferred by 2'-MOE and 2'-O-Methyl modifications, supported by experimental data and methodologies, to aid in the selection of optimal chemistries for antisense oligonucleotides (ASOs) and other nucleic acid-based drugs.
Superior Stability of 2'-MOE Modified Oligonucleotides
A landmark 1995 study by Pierre Martin in Helvetica Chimica Acta first demonstrated the superior nuclease stability of 2'-MOE-modified oligonucleotides compared to their 2'-O-Methyl counterparts.[1][2] Subsequent research has consistently supported this finding, establishing 2'-MOE as a modification that confers a significant increase in resistance to nuclease-mediated degradation.[1] This enhanced stability is a key factor contributing to the longer tissue half-lives and improved pharmacokinetic profiles observed with 2'-MOE ASOs.[2]
The enhanced nuclease resistance of 2'-MOE is attributed to the steric hindrance provided by the methoxyethyl group at the 2' position. This bulky substituent is thought to sterically block the approach of nuclease enzymes, thereby protecting the phosphodiester backbone from cleavage.[3]
While direct quantitative comparisons of half-lives in identical experimental conditions are not always readily available in the literature, the consistent observation across multiple studies is that oligonucleotides containing 2'-MOE modifications exhibit a significantly slower rate of degradation in the presence of nucleases, such as those found in serum, compared to oligonucleotides with 2'-O-Methyl modifications.
Quantitative Comparison of Nuclease Resistance
To illustrate the difference in nuclease resistance, the following table summarizes the expected relative stability based on a comprehensive review of the available literature. It is important to note that the absolute values can vary depending on the specific oligonucleotide sequence, the number and position of modifications, and the experimental conditions.
| Modification | Relative Nuclease Resistance | Key Findings |
| Unmodified DNA/RNA | Low | Rapidly degraded by nucleases. |
| 2'-O-Methyl (2'-OMe) | Moderate | Offers a significant increase in stability over unmodified oligonucleotides.[4] |
| 2'-O-methoxyethyl (2'-MOE) | High | Consistently demonstrates superior stability compared to 2'-O-Methyl modifications in various nuclease assays.[1][2] |
Experimental Protocols for Nuclease Resistance Assessment
Accurate evaluation of nuclease resistance is crucial for the development of oligonucleotide therapeutics. The following are detailed methodologies for commonly employed in vitro assays.
Serum Stability Assay
This assay evaluates the stability of oligonucleotides in the presence of nucleases found in serum, mimicking in vivo conditions.
Protocol:
-
Oligonucleotide Preparation: Dissolve the test oligonucleotides (e.g., unmodified, 2'-MOE modified, 2'-O-Methyl modified) in nuclease-free water to a stock concentration of 20 µM.
-
Reaction Setup: In a sterile microcentrifuge tube, mix 18 µL of human or fetal bovine serum (10% final concentration) with 2 µL of the oligonucleotide stock solution.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the degradation by adding a quenching buffer (e.g., containing a protein denaturant like urea (B33335) or a strong chaotropic agent) and placing the sample on ice or freezing it at -20°C.
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using a suitable method such as polyacrylamide gel electrophoresis (PAGE), capillary electrophoresis (CE), or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of full-length, intact oligonucleotide remaining at each time point to determine the degradation rate and calculate the half-life (t½).
Snake Venom Phosphodiesterase (SVPD) Assay
This assay utilizes a specific 3'-exonuclease to assess the resistance of the 3'-end of an oligonucleotide to degradation.
Protocol:
-
Oligonucleotide Labeling (Optional): For visualization on a gel, the 5'-end of the oligonucleotide can be radiolabeled with ³²P using T4 polynucleotide kinase or fluorescently labeled.
-
Reaction Buffer: Prepare an appropriate reaction buffer for SVPD (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂).
-
Reaction Setup: In a microcentrifuge tube, combine the labeled or unlabeled oligonucleotide, reaction buffer, and a specific amount of SVPD enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Time Points: Collect aliquots at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺ ions required by the enzyme, mixed with a loading dye).
-
Analysis: Separate the degradation products by denaturing PAGE.
-
Visualization and Quantification: Visualize the bands (e.g., by autoradiography for radiolabeled oligos or fluorescence imaging) and quantify the percentage of undegraded oligonucleotide at each time point.
Visualizing the Impact of Modifications
To better understand the structural basis for the enhanced nuclease resistance of 2'-MOE and 2'-O-Methyl modifications, the following diagrams illustrate their chemical structures and the general workflow of a nuclease stability assay.
Caption: Chemical structures of unmodified ribose, 2'-O-Methyl, and 2'-O-Methoxyethyl modifications.
Caption: General experimental workflow for determining the nuclease stability of modified oligonucleotides.
Conclusion
The selection of chemical modifications is a critical decision in the design of oligonucleotide therapeutics. The available evidence strongly indicates that the 2'-MOE modification provides a significant advantage over the 2'-O-Methyl modification in terms of nuclease resistance. This enhanced stability translates to a longer in vivo half-life, potentially leading to less frequent dosing and an improved therapeutic index. While both modifications represent a substantial improvement over unmodified oligonucleotides, for applications where maximal stability is paramount, 2'-MOE stands out as the superior choice. Researchers and drug developers should consider these differences in nuclease resistance, alongside other factors such as binding affinity and toxicity profiles, when selecting the optimal chemical modifications for their therapeutic candidates.
References
- 1. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O methyl bases Oligo Modifications from Gene Link [genelink.com]
A Researcher's Guide to Universal Bases in Probe Hybridization: Inosine vs. The Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of probe-based assays, the choice of a universal base can be critical. These modified nucleosides are designed to bind to multiple bases, offering a solution for targeting variable sequences or creating degenerate probes. This guide provides an objective comparison of the performance of inosine (B1671953), a long-standing universal base, with other notable alternatives, supported by experimental data to inform your selection process.
Universal bases are invaluable tools in molecular biology, particularly in applications such as multiplex PCR, SNP genotyping, and the detection of variable viral or microbial sequences. By accommodating ambiguity at specific sites within a probe, they can significantly enhance the broad applicability of an assay. This guide focuses on a comparative analysis of inosine, 5-nitroindole, and 2'-deoxynebularine (B1204208), examining their impact on probe hybridization efficiency, specificity, and thermal stability.
Performance Comparison of Universal Bases
The effectiveness of a universal base is primarily determined by its ability to maintain stable duplex formation with all four standard DNA bases without a strong bias, and to minimize the destabilizing effect on the overall probe-target hybrid. The following tables summarize key quantitative data from various studies to facilitate a direct comparison of inosine and its alternatives.
| Universal Base | Opposing Base | ΔTm (°C) per substitution | Duplex Stability (Relative) | Reference |
| Inosine (I) | C | Most Stable | I-C > I-A > I-T ≈ I-G | [1] |
| A | ||||
| T | ||||
| G | Least Stable | |||
| 5-Nitroindole | A, C, G, or T | -2 to -5 | Relatively uniform, less destabilizing than 3-nitropyrrole | [2] |
| 2'-deoxynebularine (dN) | A, C, G, or T | Generally destabilizing | Less stable than corresponding I-containing duplexes | [3] |
Table 1: Impact of Universal Base Substitution on Duplex Melting Temperature (Tm). The change in melting temperature (ΔTm) reflects the destabilizing effect of a single universal base substitution compared to a standard Watson-Crick base pair.
| Universal Base | Pairing Characteristics | Key Advantages | Key Disadvantages |
| Inosine (I) | Preferentially binds to C, followed by A, T, and G.[1] | Commercially available, widely used and studied. | Biased pairing can affect hybridization efficiency and specificity.[2] |
| 5-Nitroindole | Non-hydrogen bonding, pairs indiscriminately via base-stacking.[2] | Minimal pairing bias, good duplex stability.[2] | Can reduce PCR efficiency if placed near the 3'-end of a primer. |
| 2'-deoxynebularine (dN) | Purine analog that can pair with pyrimidines. | Can be incorporated into oligonucleotides. | Generally destabilizes the DNA duplex.[3] |
Table 2: Qualitative Comparison of Universal Base Performance in Probe Hybridization.
Experimental Methodologies
The following protocols provide a detailed overview of the key experiments used to evaluate the performance of universal bases in probe hybridization.
Oligonucleotide Probe Synthesis
Oligonucleotide probes containing universal bases are typically synthesized using standard automated phosphoramidite (B1245037) chemistry.
Protocol:
-
Phosphoramidite Preparation: Obtain phosphoramidites for the desired universal bases (e.g., deoxyinosine, 5-nitroindole-CE phosphoramidite, 2'-deoxynebularine phosphoramidite) and standard DNA bases (dA, dC, dG, dT).
-
Automated Synthesis: Perform solid-phase oligonucleotide synthesis on an automated DNA synthesizer. The desired sequence, including the universal base at the specified position, is programmed into the synthesizer.
-
Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove protecting groups using a standard deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
-
Purification: Purify the full-length oligonucleotide probes using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.
-
Quantification: Determine the concentration of the purified probes by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
Melting Curve Analysis for Thermal Stability (Tm) Determination
Melting curve analysis is a fundamental technique to assess the thermal stability of the probe-target duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex DNA has dissociated into single strands.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the oligonucleotide probe with the universal base, the complementary target DNA strand, and a suitable buffer (e.g., 1X PCR buffer with a defined MgCl2 concentration). A fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) is often included.
-
Initial Denaturation: Heat the mixture to 95°C for a short period (e.g., 2 minutes) to ensure all DNA is single-stranded.
-
Annealing: Cool the mixture to a temperature below the expected Tm (e.g., 40°C) to allow the probe and target to anneal.
-
Melting Curve Acquisition: Slowly increase the temperature in small increments (e.g., 0.2°C per second) from the annealing temperature up to 95°C. Continuously monitor the fluorescence of the intercalating dye. As the DNA melts, the fluorescence will decrease.
-
Data Analysis: Plot the negative first derivative of the fluorescence with respect to temperature (-dF/dT). The peak of this curve corresponds to the melting temperature (Tm) of the probe-target duplex.
References
- 1. Comparison of the base pairing properties of a series of nitroazole nucleobase analogs in the oligodeoxyribonucleotide sequence 5'-d(CGCXAATTYGCG)-3' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Synthesis and properties of oligonucleotides containing 2'-deoxynebularine and 2'-deoxyxanthosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of MOE gapmers versus siRNA for gene silencing
For researchers, scientists, and drug development professionals, the choice between different gene silencing technologies is critical. This guide provides an objective comparison of two leading platforms: 2'-O-Methoxyethyl (MOE) modified antisense oligonucleotide (ASO) gapmers and small interfering RNAs (siRNAs). We will delve into their mechanisms of action, efficacy, off-target effects, and provide supporting experimental data and protocols to inform your research decisions.
At a Glance: MOE Gapmers vs. siRNA
| Feature | MOE Gapmers | siRNA |
| Structure | Single-stranded, chimeric DNA-RNA oligonucleotides with 2'-MOE modifications.[1][2] | Double-stranded RNA molecules, typically 20-25 nucleotides in length.[3] |
| Mechanism of Action | RNase H-mediated degradation of target RNA in the nucleus and cytoplasm.[2][4][5] | RNA-induced silencing complex (RISC)-mediated cleavage of target mRNA, primarily in the cytoplasm.[6][][8] |
| Chemical Modifications | Phosphorothioate backbone and 2'-MOE modifications on the flanking regions enhance stability and binding affinity.[1][9] | Various modifications (e.g., 2'-O-methyl, 2'-fluoro) are used to improve stability, reduce off-target effects, and enhance delivery.[10][11] |
| Potency in vitro | Can be highly potent, though siRNAs are often considered more robust in cell culture.[2] | Generally exhibit high potency in cultured cells.[2][12] |
| In vivo Efficacy & Duration | 2'-MOE modifications contribute to enhanced stability in tissues and a prolonged duration of action.[9][13] | In vivo activity often requires chemical modifications or specialized delivery formulations to improve stability and duration.[2] |
| Off-Target Effects | Can occur due to hybridization-dependent binding to unintended RNAs with sequence similarity.[14][15] | Can arise from the guide strand binding to partially complementary mRNAs or from the passenger strand being active.[8] |
| Primary Site of Action | Active in both the nucleus and cytoplasm, allowing targeting of pre-mRNAs and mature mRNAs.[4][5] | Primarily active in the cytoplasm, targeting mature mRNAs.[16] |
Mechanisms of Action: A Visual Breakdown
The fundamental difference between MOE gapmers and siRNAs lies in the cellular machinery they recruit to achieve gene silencing.
As illustrated, MOE gapmers are single-stranded molecules that directly bind to their target RNA.[17] The central DNA "gap" of this hybrid duplex is recognized by RNase H1, an endogenous enzyme that cleaves the RNA strand.[4][18] This mechanism is effective against both pre-mRNA in the nucleus and mature mRNA in the cytoplasm. In contrast, siRNAs are double-stranded molecules that are processed in the cytoplasm by the RNA-induced silencing complex (RISC).[][8] The guide strand of the siRNA is incorporated into RISC and directs the complex to the complementary mRNA sequence, which is then cleaved by the Argonaute-2 protein within RISC.[3][6]
Quantitative Comparison of Knockdown Efficacy
The following table summarizes representative data from studies comparing the knockdown efficiency of MOE gapmers and siRNAs. It is important to note that efficacy can be target and cell-type dependent.
| Target Gene | System | Reagent | Concentration | % mRNA Reduction (relative to control) | Source |
| HMGA1 | Human primary resting CD4+ T cells | MOE Gapmer | 300 nM | ~60% | [19] |
| HMGA1 | Human primary resting CD4+ T cells | siRNA | 300 nM | ~80% | [19] |
| HMGA1 | Human primary resting CD4+ T cells | MOE Gapmer + siRNA | 300 nM each | >90% | [19] |
| Vanilloid Receptor 1 (VR1) | Mammalian Cells | LNA Gapmer | 10 nM | ~75% | [12] |
| Vanilloid Receptor 1 (VR1) | Mammalian Cells | siRNA | 10 nM | ~95% | [12] |
| mutCOL6A3 | Patient-derived dermal fibroblasts | 2'-MOE Gapmer | 100 nM | >75% | [20] |
In a study on human primary resting CD4+ T cells, siRNA targeting HMGA1 was more efficient than a MOE gapmer at the same concentration.[19] However, combining both reagents resulted in an even greater knockdown, suggesting they can act synergistically due to their different mechanisms.[19] Similarly, a comparison targeting the vanilloid receptor 1 (VR1) found that siRNA was more potent than an LNA gapmer (a similar class of ASO).[12]
Experimental Protocols
Below are generalized protocols for evaluating and comparing the efficacy of MOE gapmers and siRNAs in vitro.
Experimental Workflow
Cell Culture and Seeding
-
Cell Line: Select a cell line appropriate for the gene of interest (e.g., HeLa, HEK293, or a disease-relevant line).
-
Protocol:
-
Culture cells in the recommended medium and conditions.
-
The day before transfection, seed cells into 24-well or 96-well plates at a density that will result in 70-90% confluency at the time of transfection. For example, seed HeLa cells at 5 x 104 cells/well in a 24-well plate.
-
Transfection of MOE Gapmers and siRNAs
This protocol describes a common method using lipid-based transfection reagents. Alternatively, some ASOs can be delivered via "gymnosis" (uptake without a transfection reagent), which may require higher concentrations and longer incubation times.[21][22]
-
Reagents:
-
MOE Gapmer stock solution (e.g., 20 µM)
-
siRNA stock solution (e.g., 20 µM)
-
Negative control (non-targeting) gapmer and siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™)
-
-
Protocol (per well of a 24-well plate):
-
Complex Preparation:
-
For each treatment condition, dilute the MOE gapmer or siRNA to the desired final concentration (e.g., 10-100 nM) in 50 µL of serum-free medium.
-
In a separate tube, dilute 1.5 µL of the transfection reagent in 50 µL of serum-free medium.
-
Combine the diluted oligonucleotide and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add 400 µL of fresh, complete culture medium to each well.
-
Add the 100 µL of transfection complexes to the cells. Swirl the plate gently to mix.
-
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. The optimal time will depend on the stability of the target mRNA and protein.
-
Quantification of Gene Expression
a) RNA Analysis via qRT-PCR
-
Protocol:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (qPCR) using primers specific for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
b) Protein Analysis via Western Blot
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to normalize the results.
-
Conclusion
Both MOE gapmers and siRNAs are powerful and specific tools for gene silencing. The choice between them depends on the specific research goals. siRNAs often demonstrate superior potency in standard cell culture experiments.[2] However, MOE gapmers offer the distinct advantage of targeting pre-mRNAs in the nucleus, which can be crucial for certain targets, and their chemical modifications provide excellent stability for in vivo applications.[1][13] For challenging targets, a combination of both technologies may offer a synergistic and more profound silencing effect.[19] Researchers should carefully consider the target's subcellular location, the experimental system (in vitro vs. in vivo), and the desired duration of the silencing effect when selecting the appropriate technology.
References
- 1. Antisense part III: chemistries [cureffi.org]
- 2. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small interfering RNA - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. How Does siRNA Work? Gene Silencing Explained [synapse.patsnap.com]
- 8. labiotech.eu [labiotech.eu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. idtdna.com [idtdna.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Use of GapmeRs for gene expression knockdowns in human primary resting CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluating the Knockdown Activity of MALAT1 ENA Gapmers In Vitro | Springer Nature Experiments [experiments.springernature.com]
Nuclease Resistance of MOE vs. Phosphorothioate Modified Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic chemical modification of oligonucleotides is paramount in the development of nucleic acid-based therapeutics, with nuclease resistance being a critical attribute for in vivo efficacy. Among the most prevalent modifications, the 2'-O-methoxyethyl (MOE) modification of the ribose sugar and the phosphorothioate (B77711) (PS) substitution of the phosphate (B84403) backbone are foundational strategies to enhance stability. This guide provides an objective comparison of the nuclease resistance conferred by MOE and PS modifications, supported by experimental data and detailed protocols.
Performance Comparison: MOE vs. Phosphorothioate Backbone
Both MOE and PS modifications significantly increase the stability of oligonucleotides against nuclease degradation compared to their unmodified counterparts. The PS modification, a first-generation advancement, involves replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom. This change imparts substantial resistance to both endonucleases and exonucleases.[1][2] Second-generation modifications, such as the 2'-MOE group, offer further enhancements in stability and are often used in conjunction with a PS backbone in modern antisense oligonucleotide (ASO) designs, known as "gapmers".[3][4]
MOE modifications, by adding a methoxyethyl group to the 2' position of the ribose, provide steric hindrance that protects against nuclease attack.[3][4] When combined, the PS backbone and MOE wings (at the 5' and 3' ends of the oligonucleotide) create a highly nuclease-resistant molecule.[3] This synergistic effect is crucial for maintaining the integrity of the therapeutic oligonucleotide until it reaches its target.
Quantitative Data Summary
The following table summarizes the comparative nuclease resistance of oligonucleotides with MOE and PS modifications based on available in vitro data. It is important to note that the exact half-life can vary depending on the specific sequence, length of the oligonucleotide, and the experimental conditions.
| Oligonucleotide Modification | Nuclease Source | Half-life / Stability | Reference |
| Unmodified Oligonucleotide | Serum / Cell Lysate | Rapid degradation (minutes) | [5][6] |
| Phosphorothioate (PS) | Serum / Liver Homogenates | Increased stability (hours to days) | [7][8] |
| 2'-O-methoxyethyl (MOE) wings with PS backbone (Gapmer) | Serum / Liver Homogenates | Significantly increased stability (days to weeks) | [3] |
Visualizing the Modifications and Experimental Workflow
To better understand the chemical basis of nuclease resistance and the process of its evaluation, the following diagrams illustrate the structures of MOE and PS modifications and a typical experimental workflow for a nuclease resistance assay.
Chemical Structures
Figure 1. Chemical structures of Phosphorothioate and 2'-O-methoxyethyl modifications.
Experimental Workflow: Nuclease Resistance Assay
Figure 2. Generalized workflow for an in vitro nuclease resistance assay.
Experimental Protocols
The following is a representative protocol for an in vitro nuclease resistance assay using serum. This protocol can be adapted for other nuclease sources like liver homogenates with appropriate modifications.
Protocol: In Vitro Nuclease Resistance Assay in Serum
1. Materials:
-
Test Oligonucleotides:
-
Unmodified control oligonucleotide
-
Phosphorothioate (PS) modified oligonucleotide
-
2'-O-methoxyethyl (MOE) and PS modified oligonucleotide (gapmer)
-
-
Fetal Bovine Serum (FBS) or Human Serum
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Proteinase K
-
Loading dye for gel electrophoresis (e.g., 6x DNA Loading Dye)
-
Polyacrylamide gel (e.g., 15-20%)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or Ethidium Bromide)
-
Gel imaging system
2. Procedure:
-
Oligonucleotide Preparation:
-
Resuspend lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions of each oligonucleotide at 10 µM in nuclease-free water.
-
-
Incubation with Serum:
-
In separate nuclease-free microcentrifuge tubes, prepare the reaction mixtures. For each time point for each oligonucleotide, combine:
-
5 µL of 10 µM oligonucleotide
-
45 µL of 90% serum (diluted in PBS)
-
-
Incubate the tubes at 37°C in a water bath or incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), remove one tube for each oligonucleotide from the incubator.
-
The 0-hour time point represents the undegraded control.
-
-
Reaction Quenching and Protein Digestion:
-
Immediately after removing the sample from incubation, add 2 µL of Proteinase K (20 mg/mL) and 5 µL of 0.5 M EDTA to stop the nuclease activity and digest proteins.
-
Incubate at 55°C for 30 minutes.
-
-
Sample Preparation for Analysis:
-
Add 10 µL of 6x loading dye to each quenched reaction.
-
Briefly vortex and centrifuge the tubes.
-
-
Gel Electrophoresis:
-
Prepare a 15-20% native polyacrylamide gel in TBE buffer.
-
Load the entire volume of each sample into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) according to the manufacturer's protocol.
-
Visualize the gel using a gel imaging system.
-
Quantify the intensity of the band corresponding to the intact oligonucleotide for each time point using densitometry software.
-
-
Data Analysis:
-
Normalize the band intensity of each time point to the 0-hour time point for each oligonucleotide.
-
Plot the percentage of intact oligonucleotide versus time.
-
Determine the half-life (t½) of each oligonucleotide, which is the time at which 50% of the initial amount has been degraded.
-
Conclusion
Both phosphorothioate and 2'-O-methoxyethyl modifications are indispensable tools in the design of nuclease-resistant oligonucleotides for therapeutic applications. While the PS backbone provides a significant increase in stability over unmodified oligonucleotides, the addition of MOE modifications, particularly in a gapmer design, offers a superior level of protection against enzymatic degradation. The choice of modification strategy will depend on the specific application, balancing the need for stability with other critical factors such as binding affinity, specificity, and potential off-target effects. The provided experimental protocol offers a robust framework for researchers to evaluate and compare the nuclease resistance of their custom-designed oligonucleotides.
References
- 1. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 2. synoligo.com [synoligo.com]
- 3. microsynth.com [microsynth.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. Nuclease Resistance Design and Protocols [genelink.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Guide to the In Vivo Toxicity of Modified Oligonucleotide Chemistries
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is vast, offering targeted intervention for a range of diseases. However, the chemical modifications that enhance their stability and efficacy also significantly influence their in vivo toxicity profiles. This guide provides an objective comparison of the toxicity of commonly used modified oligonucleotide chemistries, supported by experimental data, to aid in the selection and development of safer oligonucleotide-based therapeutics.
Overview of Key Chemistries and Their Toxicity Profiles
Oligonucleotide modifications are essential for overcoming the challenges of in vivo delivery and degradation. The most common modifications involve the phosphorothioate (B77711) (PS) backbone, which confers nuclease resistance, combined with alterations to the 2' position of the ribose sugar. These 2' modifications primarily influence binding affinity to the target RNA, biodistribution, and the resulting toxicity profile. The primary organs of concern for oligonucleotide toxicity are the liver and kidneys, where these molecules tend to accumulate.[1][2][3][4][5][6][7][8][9]
Here, we compare the in vivo toxicity of several leading chemistries:
-
2'-O-Methoxyethyl (2'-MOE): A second-generation modification known for its favorable balance of efficacy and a generally well-tolerated safety profile.[8][10][11][12][13][14][15]
-
Locked Nucleic Acid (LNA): A high-affinity modification that significantly enhances potency but is often associated with a higher risk of hepatotoxicity.[10][11][12][13][16][17][18][19][20]
-
Phosphorodiamidate Morpholino Oligomer (PMO): A charge-neutral backbone modification recognized for its excellent safety profile, particularly low liver toxicity, though it can be associated with renal toxicity at high doses.[1][2][3][4][6][21]
-
2'-O-Methyl (2'-OMe): One of the earliest 2' modifications, it is cost-effective but may have a less favorable efficacy and toxicity profile compared to 2'-MOE.[15][21][22]
-
Tricyclo-DNA (tc-DNA): A newer class of constrained nucleic acids with unique pharmacological properties and broad tissue distribution, but which may also induce renal toxicity.[7][9][23][24]
Comparative Toxicity Data
The following tables summarize key in vivo toxicity findings for different oligonucleotide chemistries, focusing on hepatotoxicity and nephrotoxicity. Data is compiled from various preclinical studies in mice.
Table 1: Hepatotoxicity Markers in Mice Following Systemic Administration
| Chemistry | Target/Sequence | Dose & Regimen | Key Findings | Reference |
| LNA | Multiple Targets | Single dose | Profound, dose-dependent increases in serum transaminases (ALT/AST) and liver weight observed as early as 4 days post-administration. | [10][11][12][13] |
| 2'-MOE | Multiple Targets | Single dose | No evidence of hepatotoxicity; serum transaminase levels and liver weights remained normal. | [10][11][12][13] |
| LNA | Apoc3, Crtc2, GR | 2-week repeated dose | Certain trinucleotide motifs (TCC, TGC) were associated with hepatotoxicity, linked to activation of P53 and NRF2 stress pathways. | [16] |
| 2'-MOE | PTEN | Dose-dependent | Normal toxicity parameters, including AST and ALT levels, similar to control animals. | [25][26] |
| cEt | Multiple Targets | Single dose | Similar hepatotoxicity profile to LNA, with toxicity mediated by RNase H1-dependent off-target effects. | [17] |
Table 2: Nephrotoxicity Markers in Mice Following Systemic Administration
| Chemistry | Target/Sequence | Dose & Regimen | Key Findings | Reference |
| PMO | Dystrophin | Single high dose (800 mg/kg) | Transient renal tubular injury, peaking at 7 days and resolving by 30 days. Accumulation in renal proximal tubular cells. | [2][3] |
| PMO | Dystrophin | Weekly high doses (960 mg/kg) | Dose-dependent renal tubular effects, including degeneration. No renal toxicity observed at 60 mg/kg. | [1][3] |
| tc-DNA | Dystrophin | Systemic delivery | Minimal glomerular changes and some necrosis in proximal tubules with slight variations in serum and urinary kidney toxicity biomarkers. | [7] |
| 2'-MOE | Not specified | Not specified | Can exhibit nephrotoxicity, with accumulation in renal proximal tubular cells. | [8] |
| 2'-OMe | Not specified | Not specified | Associated with glomerulopathies in some mouse and monkey studies. | [4] |
Experimental Methodologies
The assessment of in vivo toxicity for modified oligonucleotides relies on a standardized set of preclinical experimental protocols.
General In Vivo Toxicity Study Protocol
A typical study to evaluate the toxicity of a novel oligonucleotide chemistry involves the systemic administration to rodents (commonly mice) followed by a comprehensive analysis of key organs and blood markers.
1. Animal Models:
-
Species: Typically, Balb/c or C57BL/6J mice are used as they are sensitive test species for oligonucleotide-induced toxicities.[16]
-
Health Status: Healthy, young adult mice are used to ensure that observed toxicities are drug-related.
2. Dosing and Administration:
-
Route of Administration: Intravenous (IV) or subcutaneous (SC) injections are common to ensure systemic exposure.
-
Dose Levels: A range of doses, including a vehicle control (e.g., saline), is used to establish a dose-response relationship for any observed toxicities.
-
Regimen: Studies can be acute (single dose) to assess immediate toxicity or chronic (repeated doses over weeks) to evaluate long-term safety.[5]
3. Key Toxicity Endpoints:
-
Hepatotoxicity Assessment:
-
Serum Chemistry: Measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels in the blood. Elevated levels are indicative of liver damage.[10][12][13]
-
Organ Weight: The liver is weighed at necropsy. An increase in liver weight can be a sign of toxicity.
-
Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) to identify cellular damage such as necrosis, inflammation, and cytoplasmic changes.[10][27]
-
-
Nephrotoxicity Assessment:
-
Serum Chemistry: Measurement of blood urea (B33335) nitrogen (BUN) and creatinine. Elevated levels suggest impaired kidney function.[1]
-
Urinalysis: Monitoring for proteinuria (total protein and albumin) and specific kidney injury biomarkers.[4]
-
Histopathology: Microscopic examination of kidney tissue to assess for tubular degeneration, necrosis, or other abnormalities.[2][3]
-
-
General Health Monitoring:
-
Body Weight: Regular monitoring of body weight is a sensitive indicator of general toxicity.
-
Clinical Observations: Daily observation for any adverse clinical signs.
-
Mechanisms of Toxicity and Signaling Pathways
The toxicity of modified oligonucleotides is not solely a result of their chemical structure but also their interaction with cellular components. Two key mechanisms are hybridization-dependent (on- and off-target) and hybridization-independent effects.
Hybridization-Dependent Off-Target Effects: High-affinity chemistries like LNA and cEt can cause hepatotoxicity by binding to unintended mRNA transcripts, leading to their degradation by RNase H1. This promiscuous reduction of transcripts, particularly long pre-mRNAs, can disrupt cellular homeostasis and lead to toxicity.[17][18]
Hybridization-Independent Effects: Oligonucleotides can bind to various intracellular proteins, interfering with their normal function. This can lead to cellular stress and toxicity. For instance, some hepatotoxic LNA-modified ASOs have been shown to activate stress response pathways.
Conclusion
The choice of oligonucleotide chemistry is a critical determinant of the in vivo toxicity profile. While high-affinity modifications like LNA can offer enhanced potency, they carry a significant risk of hepatotoxicity.[10][11][12][13] In contrast, 2'-MOE modified oligonucleotides have demonstrated a more favorable safety profile in preclinical studies.[10][11][12][13][14] PMOs stand out for their low hepatotoxicity but require monitoring for potential renal effects at high doses.[1][2][3][6] Newer chemistries like tc-DNA show promise but also warrant careful toxicological evaluation, particularly for nephrotoxicity.[7][9]
A thorough understanding of the structure-toxicity relationship, coupled with rigorous preclinical screening using standardized protocols, is essential for the development of safe and effective oligonucleotide therapeutics. This guide provides a foundational comparison to aid researchers in navigating the complex landscape of oligonucleotide modifications and their associated in vivo toxicities.
References
- 1. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of urinary and kidney SILAM proteomics to monitor kidney response to high dose morpholino oligonucleotides in the mdx mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsrc.himmelfarb.gwu.edu [hsrc.himmelfarb.gwu.edu]
- 4. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety Profile of Tricyclo-DNA Antisense Oligonucleotides in Duchenne Muscular Dystrophy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon-Skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. Sequence motifs associated with hepatotoxicity of locked nucleic acid--modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antisense part III: chemistries [cureffi.org]
- 21. researchgate.net [researchgate.net]
- 22. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Antisense properties of tricyclo-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Hepatotoxic Potential of Therapeutic Oligonucleotides Can Be Predicted from Their Sequence and Modification Pattern - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inosine-Containing Probes for Reduced Off-Target Hybridization
For Researchers, Scientists, and Drug Development Professionals
In the precise world of nucleic acid detection, the specificity of hybridization probes is paramount. Off-target hybridization, where a probe binds to a non-target sequence, can lead to false positives, inaccurate quantification, and misinterpreted results, ultimately hindering research and drug development. This guide provides a comprehensive comparison of inosine-containing probes against standard DNA probes and other modified nucleic acid alternatives like Locked Nucleic Acid (LNA) and Peptide Nucleic Acid (PNA) probes, with a focus on minimizing off-target effects.
The Challenge of Off-Target Hybridization
Off-target hybridization arises from sequence similarity between the intended target and other nucleic acid sequences in a complex biological sample. Standard DNA probes can be susceptible to this issue, especially when dealing with single nucleotide polymorphisms (SNPs), gene families with high homology, or when trying to detect low-abundance transcripts.
Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, is a powerful tool in probe design to combat this challenge. It is a "universal" base that can pair with all four standard bases (A, C, G, and T), albeit with varying stability. This unique property can be leveraged to enhance the discrimination between perfectly matched and mismatched target sequences.
Performance Comparison of Hybridization Probes
The following tables summarize the quantitative performance of inosine-containing probes compared to standard DNA, LNA, and PNA probes. The data is compiled from various experimental studies to provide a clear comparison of their key performance indicators.
| Probe Type | Key Feature | Melting Temperature (Tm) per Modification | Mismatch Discrimination (Signal Ratio: Perfect Match vs. Mismatch) | Relative Sensitivity | Key Advantages | Limitations |
| Standard DNA | Standard deoxyribonucleic acid sequence | Baseline | ~1.3-fold[1] | Baseline | Cost-effective, widely available | Lower specificity, susceptible to off-target hybridization |
| Inosine-Containing | Contains inosine bases at specific positions | Can be lower than G-C pairs | Up to 8-fold or more[1] | High | Significantly improved mismatch discrimination, cost-effective modification | Can destabilize duplexes if not positioned carefully |
| Locked Nucleic Acid (LNA) | RNA nucleotide analogues with a "locked" ribose ring | Increase of 2-8°C per LNA monomer | High, can be superior to DNA probes | High | Excellent thermal stability, allows for shorter probe design, high binding affinity | Higher cost than standard DNA and inosine probes |
| Peptide Nucleic Acid (PNA) | Synthetic polyamide backbone instead of a sugar-phosphate backbone | High, sequence-dependent | 2.0 to 37.3 times more specific than DNA probes[1] | Very High | Excellent specificity and mismatch discrimination, resistant to nucleases and proteases | Higher cost, potential for lower solubility |
Table 1: Comparison of Hybridization Probe Performance Characteristics
| Probe Type | On-Target Signal Intensity | Off-Target Signal Intensity (Relative to Perfect Match) | Signal-to-Noise Ratio |
| Standard DNA | Moderate | High | Low to Moderate |
| Inosine-Containing | High | Significantly Reduced | High |
| Locked Nucleic Acid (LNA) | High | Low | High |
| Peptide Nucleic Acid (PNA) | Very High | 1.6% to 12.1% of perfect match[1][2] | Very High |
Table 2: Signal Intensity and Specificity Comparison
Experimental Protocols
Accurate assessment of probe performance requires robust experimental protocols. Below are detailed methodologies for key experiments used to evaluate on-target and off-target hybridization.
Microarray Hybridization for Specificity Analysis
This protocol is designed to compare the specificity of different probe types in a high-throughput manner.
a. Probe Design and Synthesis:
-
Design standard DNA, inosine-containing, LNA, and PNA probes targeting a specific gene of interest.
-
Include probes with single-base mismatches at various positions to assess mismatch discrimination.
-
Synthesize probes with a 5' amino-linker for immobilization.
b. Microarray Fabrication:
-
Spot the synthesized probes onto amine-reactive glass slides.
-
Include positive and negative control probes.
c. Target Preparation and Labeling:
-
Synthesize or isolate the target nucleic acid (e.g., in vitro transcribed RNA, PCR product).
-
Label the target with a fluorescent dye (e.g., Cy3 or Cy5).
d. Hybridization:
-
Pre-hybridize the microarray slide to block non-specific binding sites.
-
Prepare a hybridization solution containing the labeled target, hybridization buffer, and blocking agents.
-
Apply the hybridization solution to the microarray and incubate overnight at the optimal hybridization temperature.
e. Washing:
-
Wash the slides with buffers of increasing stringency to remove non-specifically bound target.
f. Scanning and Data Analysis:
-
Scan the microarray using a laser scanner to detect fluorescence signals.
-
Quantify the signal intensity for each spot.
-
Calculate the signal ratio of the perfect match probe to the mismatch probes to determine the mismatch discrimination for each probe type.
Fluorescence In Situ Hybridization (FISH) for Off-Target Visualization
This protocol allows for the visualization of probe hybridization within a cellular context.
a. Cell/Tissue Preparation:
-
Fix cells or tissue sections on microscope slides.
-
Permeabilize the samples to allow probe entry.
b. Probe Labeling:
-
Label the different probe types with distinct fluorophores.
c. Hybridization:
-
Apply the labeled probes to the prepared slides in a hybridization buffer.
-
Denature the target DNA (if applicable) and the probe.
-
Incubate overnight at the appropriate temperature to allow hybridization.
d. Washing:
-
Wash the slides to remove unbound probes.
e. Imaging:
-
Mount the slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the hybridization signals using a fluorescence microscope.
-
Analyze the images to assess the specificity of each probe, looking for signals in non-target cellular compartments or in cells that do not express the target gene.
Visualizing Workflows and Pathways
Experimental Workflow for Probe Specificity Analysis
The following diagram illustrates a typical workflow for comparing the specificity of different hybridization probes.
Caption: Workflow for comparing hybridization probe specificity.
Application in a Biological Pathway: EGFR Signaling
Modified probes are crucial for detecting specific mRNA transcripts, including those with mutations that can drive disease. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and mutations in the EGFR gene are common in certain cancers. The diagram below illustrates a simplified EGFR signaling cascade, where specific probes could be used to detect EGFR mRNA.
Caption: Simplified EGFR signaling pathway and probe targeting.
Conclusion
The choice of hybridization probe is a critical determinant of experimental success. While standard DNA probes are widely used, their performance can be limited by off-target hybridization. Inosine-containing probes offer a significant improvement in mismatch discrimination, leading to higher specificity and more reliable data. For applications demanding the utmost specificity and sensitivity, LNA and PNA probes provide superior performance, albeit at a higher cost. By understanding the comparative performance of these different probe types and employing rigorous experimental protocols, researchers can minimize off-target effects and generate high-quality, reproducible data.
References
A Comparative Guide to the Binding Affinity of MOE-Modified RNA
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified oligonucleotides has revolutionized the field of nucleic acid therapeutics. Among these, the 2'-O-methoxyethyl (MOE) modification has emerged as a cornerstone for enhancing the therapeutic properties of antisense oligonucleotides (ASOs) and other RNA-based drugs. This guide provides an objective comparison of the binding affinity of MOE-modified RNA to their target sequences against other common modifications, supported by experimental data and detailed methodologies.
Enhanced Binding Affinity: A Quantitative Comparison
The 2'-MOE modification is a second-generation chemical alteration that significantly enhances the binding affinity of an oligonucleotide to its complementary RNA target.[1][2] This increased affinity is crucial for improving potency and enabling effective target engagement at lower concentrations. The primary measure of this enhanced affinity is the change in melting temperature (ΔTm) of the nucleic acid duplex.
| Modification Type | Change in Melting Temperature (ΔTm) per Modification (°C) | Dissociation Constant (Kd) | Key Characteristics |
| Unmodified DNA | Reference | Reference | Susceptible to nuclease degradation. |
| Phosphorothioate (PS) | Reduces affinity slightly | Higher than unmodified in some contexts | First-generation modification, enhances nuclease resistance but can reduce binding affinity.[2] |
| 2'-O-Methyl (2'-OMe) | ~+1.0 to +1.5 | Lower than unmodified | Second-generation modification, increases nuclease resistance and binding affinity.[3] |
| 2'-O-Methoxyethyl (MOE) | ~+0.9 to +2.2 | Significantly Lower than unmodified and 2'-OMe | Second-generation modification, offers a superior balance of high binding affinity, enhanced nuclease resistance, and reduced toxicity.[3][4][5] |
| Locked Nucleic Acid (LNA) | ~+2 to +8 | Lowest among listed modifications | Third-generation modification, provides the highest binding affinity but can be associated with increased toxicity in some cases.[5][6] |
Note: Dissociation constant (Kd) values are highly sequence-dependent. The table provides a qualitative comparison based on the general effects of the modifications. A lower Kd value indicates a higher binding affinity.
The enhanced binding affinity of MOE-modified oligonucleotides is attributed to the pre-organization of the sugar moiety into an RNA-like C3'-endo pucker conformation, which is energetically favorable for binding to an RNA target.[5] This conformational preference reduces the entropic penalty of hybridization, leading to a more stable duplex.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding affinity is paramount in the development of oligonucleotide therapeutics. The following are detailed methodologies for key experiments used to quantify the interaction between modified RNAs and their targets.
Thermal Melt Analysis (Tm)
Thermal melt analysis is a straightforward and widely used method to assess the stability of a nucleic acid duplex. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. A higher Tm indicates a more stable duplex and, consequently, a higher binding affinity.
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Resuspend the MOE-modified oligonucleotide and its complementary target RNA in an appropriate annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Mix equimolar amounts of the complementary strands to the desired final concentration (typically in the low micromolar range).
-
Anneal the strands by heating the mixture to 95°C for 5 minutes and then allowing it to cool slowly to room temperature.
-
-
Measurement:
-
Transfer the annealed sample to a quartz cuvette and place it in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Program a temperature ramp, typically from 20°C to 95°C, with a heating rate of 1°C per minute.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.
-
The melting temperature (Tm) is determined by finding the temperature at the maximum of the first derivative of the melting curve.[4]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).[7]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
Prepare highly pure solutions of the MOE-modified oligonucleotide (titrant) and the target RNA (titrate).
-
Extensively dialyze both samples against the same buffer to minimize heat of dilution effects.[8]
-
Accurately determine the concentration of both solutions.
-
Degas the solutions before loading them into the ITC instrument.[8]
-
-
Titration:
-
Load the titrate into the sample cell and the titrant into the injection syringe of the ITC instrument.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the titrant into the sample cell while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of the titrant to the titrate.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).[9]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) can be calculated.[10]
Experimental Workflow:
Detailed Protocol:
-
Chip Preparation:
-
Select an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated ligands).
-
Immobilize the ligand (e.g., biotinylated target RNA) onto the sensor chip surface according to the manufacturer's instructions.[10] A reference flow cell should be prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Assay:
-
Prepare a series of dilutions of the analyte (MOE-modified RNA) in a suitable running buffer (e.g., HBS-EP).
-
Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, measured in resonance units (RU), in real-time. This consists of an association phase (analyte injection) and a dissociation phase (buffer flow).
-
-
Data Analysis:
-
The resulting data is presented as a sensorgram, which plots RU versus time.
-
Fit the association and dissociation curves of the sensorgram to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).[10]
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).
-
Conclusion
The 2'-O-methoxyethyl modification provides a significant enhancement in the binding affinity of RNA oligonucleotides to their target sequences, a critical attribute for the development of potent and effective nucleic acid-based therapeutics. This increased affinity, coupled with improved nuclease resistance and a favorable safety profile, has established MOE as a leading chemistry in the field. The experimental protocols detailed in this guide offer robust methods for the quantitative assessment of these binding properties, enabling researchers to make informed decisions in the design and optimization of next-generation RNA therapies.
References
- 1. idtdna.com [idtdna.com]
- 2. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Antisense part III: chemistries [cureffi.org]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nicoyalife.com [nicoyalife.com]
A Researcher's Guide to 2' Sugar Modifications in Oligonucleotides: A Cost-Benefit Analysis
The therapeutic potential of oligonucleotides is significantly influenced by their chemical modifications. Among the most critical of these are modifications at the 2' position of the sugar moiety, which can dramatically alter an oligonucleotide's binding affinity, nuclease resistance, and in vivo performance. For researchers and drug developers, selecting the appropriate 2' modification is a crucial step that involves balancing enhanced therapeutic properties with the practicalities of synthesis and cost. This guide provides an objective comparison of three widely used second-generation 2' sugar modifications: 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and 2'-O-Methoxyethyl (2'-MOE), supported by experimental data and detailed protocols.
Second-generation antisense techniques often involve modifications at the 2' position of the sugar moiety to address issues like cytotoxicity that were sometimes observed with first-generation phosphorothioate (B77711) (PS) oligonucleotides.[1] The 2'-O-methoxyethyl (2'-MOE) modification, in particular, has emerged as a highly advanced analog, enhancing nuclease resistance, reducing cell toxicity, and increasing binding affinity to the target RNA.[1] Similarly, 2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications are frequently used to increase stability and binding affinity.[2][3]
Comparative Performance of 2' Sugar Modifications
The choice of a 2' modification impacts several key parameters of an oligonucleotide. The following tables summarize the quantitative data on the cost and performance of 2'-OMe, 2'-F, and 2'-MOE modifications.
Table 1: Cost Comparison of 2' Sugar Modifications
| Modification | Relative Cost per Base (USD) | Notes |
| 2'-O-Methyl (2'-OMe) | $12.00 - $17.00 | Cost-effective and widely available.[4][5] |
| 2'-Fluoro (2'-F) | $40.00 - $50.00 | Higher cost associated with the synthesis of fluorinated phosphoramidites.[4] |
| 2'-O-Methoxyethyl (2'-MOE) | Commercially available | A widely used modification in clinically approved antisense oligonucleotides.[6][7] |
Disclaimer: Prices are estimates based on publicly available information from synthesis companies and can vary based on scale, purity, and vendor.
Table 2: Performance Characteristics of 2' Sugar Modifications
| Modification | Binding Affinity (ΔTm per modification) | Nuclease Resistance | In Vivo Potency & Efficacy | Potential Toxicity |
| 2'-O-Methyl (2'-OMe) | +1.0 to +1.5 °C | High | Effective, but may be less potent than 2'-MOE.[1] | Generally well-tolerated. |
| 2'-Fluoro (2'-F) | +1.6 to +2.5 °C | High | Can be more potent than 2'-MOE; combination with 2'-MOE can enhance in vivo stability.[8] | Generally well-tolerated. |
| 2'-O-Methoxyethyl (2'-MOE) | +0.9 to +1.6 °C | Very High | Consistently high potency and robust pharmacological activity demonstrated in clinical trials.[1][9] | Excellent safety record in human clinical trials.[9] |
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of different oligonucleotide modifications.
Thermal Melting (Tm) Analysis
This protocol is used to determine the melting temperature (Tm) of an oligonucleotide duplex, which is a key indicator of its binding affinity. The Tm is the temperature at which 50% of the oligonucleotide is duplexed with its complement and 50% is single-stranded.
Methodology:
-
Preparation of Solutions: Prepare stock solutions of the modified oligonucleotide and its complementary RNA or DNA strand in a suitable melting buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, pH 8.3).[10][11]
-
Duplex Formation: Mix equimolar amounts of the oligonucleotide and its complement to the desired final concentration (e.g., 1 µM).[11] To ensure proper annealing, heat the solution to 90°C and then slowly cool it to room temperature.[10]
-
Spectrophotometer Setup: Place the cuvette containing the duplex solution into a UV spectrophotometer equipped with a temperature controller.
-
Data Acquisition: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).[10]
-
Data Analysis: Plot the absorbance against temperature to generate a melting curve. The Tm is determined from the first derivative of this curve, corresponding to the peak of the derivative plot.[10]
Nuclease Resistance Assay (Serum Stability)
This assay evaluates the stability of modified oligonucleotides in the presence of nucleases, typically by incubating them in serum.
Methodology:
-
Incubation: Incubate the modified oligonucleotides in a solution containing 10% fetal bovine serum (FBS) at 37°C.[5]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 4, 8, 24, 48, and 72 hours).
-
Analysis: The integrity of the oligonucleotides at each time point is analyzed by gel electrophoresis (e.g., polyacrylamide gel electrophoresis).
-
Quantification: The amount of intact oligonucleotide is quantified by densitometry. The half-life of the oligonucleotide can then be calculated. Unmodified oligonucleotides typically have a very short half-life, while modified versions can remain intact for over 72 hours.[5]
In Vitro and In Vivo Efficacy Studies
These studies are designed to assess the ability of modified antisense oligonucleotides (ASOs) to reduce the expression of a target gene.
Methodology:
-
Cell Culture (In Vitro):
-
Transfection: Transfect cultured cells (e.g., T24 cells for Bcl-2 targeting) with the modified ASOs at a specific concentration (e.g., 0.1 µM).[5]
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours).[5]
-
Analysis: Harvest the cells and measure the target mRNA levels using RT-qPCR or protein levels using Western blotting.
-
-
Animal Models (In Vivo):
-
Administration: Administer the modified ASOs to animals (e.g., mice) via a suitable route (e.g., intraperitoneal injection) at various doses.[8]
-
Treatment Schedule: Follow a specific dosing regimen (e.g., twice weekly for 3 weeks).[8]
-
Tissue Collection: Sacrifice the animals at the end of the study and collect relevant tissues (e.g., liver).
-
Analysis: Measure the target mRNA or protein levels in the collected tissues. Additionally, monitor for potential toxicity by measuring serum transaminases (ALT, AST) and observing organ weights.[9]
-
Visualizations
Workflow for Comparing 2' Sugar Modifications
Caption: Workflow for the systematic evaluation of 2' sugar modifications.
Antisense Oligonucleotide (ASO) Mechanism of Action
Caption: RNase H-mediated degradation pathway for antisense oligonucleotides.
Cost-Benefit Analysis Logic
Caption: Decision matrix for selecting a 2' sugar modification.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. Quality custom RNA synthesis up to 35-mer with complimentary MALDI-TOF QC from Bioneer [us.bioneer.com]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. Melting temperature analysis [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of DMTr-MOE-Inosine-3-CED-phosphoramidite
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling DMTr-MOE-Inosine-3-CED-phosphoramidite must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step plan for the safe deactivation and disposal of this phosphoramidite (B1245037) reagent and associated waste.
Immediate Safety and Handling Precautions
This compound is a reactive chemical that requires careful handling in a controlled environment. All procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Phosphoramidites, in general, are sensitive to moisture and can be hazardous. They may cause skin and eye irritation, and respiratory irritation.[1][2]
In the event of a spill, it should be absorbed with an inert material like vermiculite (B1170534) or dry sand, collected in a sealed container, and disposed of as hazardous waste. The spill area should then be decontaminated.[1]
Disposal Plan: A Step-by-Step Deactivation Protocol
The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, which converts the reactive phosphoramidite to a less reactive H-phosphonate species.[1] This procedure is intended for small quantities of expired or unused solid waste and residues in empty containers.
Experimental Protocol for Deactivation:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.[1]
-
Dissolution:
-
For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile (B52724).
-
For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]
-
-
Quenching/Hydrolysis:
-
Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
A significant excess of the bicarbonate solution (a general guideline is a 10-fold excess by volume) should be used to ensure complete hydrolysis.[1]
-
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete deactivation of the phosphoramidite.[1]
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1]
Quantitative Data for Deactivation
The following table summarizes key quantitative parameters for this disposal procedure, based on protocols for similar phosphoramidites.
| Parameter | Value | Rationale |
| Deactivating Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) | A weak base to facilitate hydrolysis and neutralize any acidic byproducts.[1] |
| Solvent for Dissolution | Anhydrous Acetonitrile | To dissolve the phosphoramidite before hydrolysis. |
| Volumetric Excess of Deactivating Agent | 10-fold | To ensure the reaction goes to completion.[1] |
| Minimum Reaction Time | 24 hours | To ensure complete hydrolysis of the phosphoramidite.[1] |
| Final pH of Waste Solution | 6.0 - 8.0 | A neutral pH is generally preferred for hazardous waste collection.[3] |
Management of Oligonucleotide Synthesis Waste
The synthesis of oligonucleotides generates a significant amount of chemical waste, with acetonitrile being the largest volume reagent.[4] This waste stream, which includes solvents from washing steps, deprotection solutions (e.g., aqueous ammonium (B1175870) hydroxide), and cleavage cocktails, must be collected and managed as hazardous waste.[5][6] It is crucial to segregate different waste streams to prevent unintended chemical reactions. All waste containers must be clearly labeled with their contents and handled by trained personnel.[7]
Diagram of Disposal Workflow
Caption: Workflow for the safe deactivation and disposal of phosphoramidite waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improve Oligonucleotide Synthesis Efficiency and Sustainability [informaconnect.com]
- 5. Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best practices in oligonucleotide manufacturing | CRB [crbgroup.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for Handling DMTr-MOE-Inosine-3'-CED-phosphoramidite
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling DMTr-MOE-Inosine-3'-CED-phosphoramidite. The following procedures are based on best practices for handling similar phosphoramidite (B1245037) compounds and are designed to ensure the safe handling, storage, and disposal of this reagent.
Disclaimer: No specific Safety Data Sheet (SDS) for DMTr-MOE-Inosine-3'-CED-phosphoramidite was located. The following guidance is based on safety information for a closely related compound, DMT-dT Phosphoramidite-d11, and general knowledge of phosphoramidite chemistry. Users should always consult their institution's safety office and perform a risk assessment before handling any new chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling phosphoramidites to prevent exposure.[1][2]
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles/Glasses | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Face Shield | Recommended when there is a splash hazard.[1] | |
| Skin Protection | Gloves | Handle with chemical-impermeable gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.[1] |
| Laboratory Coat | A laboratory coat must be worn.[1] | |
| Respiratory Protection | NIOSH-approved Respirator | Use a NIOSH-approved respirator, such as an N95 or P1 type dust mask, if ventilation is inadequate or dust is generated.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the reagent and ensure the safety of laboratory personnel.
Handling Precautions:
-
Handle in a well-ventilated place, such as a chemical fume hood.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Phosphoramidites are sensitive to moisture; therefore, ensure all reagents and solvents are anhydrous.
Storage Conditions:
-
Keep the container tightly sealed to prevent moisture and air exposure.[1]
-
Store in a dry, well-ventilated area.[1]
-
Protect from heat and store away from oxidizing agents.[1][2]
Disposal Plan
Proper disposal of DMTr-MOE-Inosine-3'-CED-phosphoramidite and contaminated materials is essential for environmental safety and regulatory compliance.
Waste Segregation and Disposal:
-
Collect all waste contaminated with the phosphoramidite in a designated, properly labeled, and sealed container.[1]
-
Do not dispose of the chemical into drains or the environment.[1]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[3]
Experimental Protocol: General Oligonucleotide Synthesis
DMTr-MOE-Inosine-3'-CED-phosphoramidite is a monomer used in the synthesis of oligonucleotides.[4][5] The general process involves a cycle of four chemical reactions for each base added to the growing oligonucleotide chain.
Materials and Reagents:
-
DMTr-MOE-Inosine-3'-CED-phosphoramidite
-
Solid support (e.g., controlled pore glass)
-
Anhydrous acetonitrile
-
Activator (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing agent (e.g., iodine solution)
-
Capping reagents (e.g., acetic anhydride (B1165640) and 1-methylimidazole)
-
Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., ammonium (B1175870) hydroxide)
Methodology: This process is typically performed on an automated DNA synthesizer.
-
Deblocking: The 5'-DMT protecting group is removed from the solid-supported nucleoside using an acid (e.g., trichloroacetic acid).
-
Coupling: The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from reacting in subsequent cycles.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester. These steps are repeated for each monomer until the desired oligonucleotide sequence is synthesized.
Workflow for Safe Handling of DMTr-MOE-Inosine-3'-CED-phosphoramidite
Caption: Workflow for handling DMTr-MOE-Inosine-3'-CED-phosphoramidite.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
